molecular formula C8H16N2O3 B112474 Ala-Val CAS No. 3303-45-5

Ala-Val

Katalognummer: B112474
CAS-Nummer: 3303-45-5
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: LIWMQSWFLXEGMA-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

l-Alanyl-l-valine is a dipeptide composed of the proteinogenic amino acids l-alanine and l-valine, making it a valuable compound for biochemical and materials science research. Recent studies have explored its behavior in the solid state, demonstrating that heating this linear dipeptide above a critical temperature initiates a solvent-free cyclization, a process that aligns with green chemistry principles as it provides a high yield with water as the only by-product . This dipeptide also exhibits significant sorption properties, forming selective clathrates with various organic vapors; the amino acid sequence specifically influences the thermal stability of these clathrates and the sorption capacity, which in turn can induce measurable changes in the morphology of dipeptide films . These characteristics make l-alanyl-l-valine a compound of interest for developing novel materials and studying solid-state reaction kinetics. The precursor amino acids contribute to its research value: l-alanine is a key participant in glucose metabolism and serves as a major energy source for muscle tissue and the central nervous system , while l-valine is an essential branched-chain amino acid (BCAA) crucial for muscle coordination, tissue repair, and energy production during intense physical activity . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWMQSWFLXEGMA-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316215
Record name L-Alanyl-L-valine
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylvaline
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CAS No.

3303-45-5
Record name L-Alanyl-L-valine
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Record name N-L-Alanyl-L-valine
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Record name L-Alanyl-L-valine
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Record name Alanylvaline
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Structural Elucidation of Ala-Val Dipeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ala-Val dipeptide, a fundamental building block of numerous proteins, presents a model system for understanding peptide structure and conformation. This technical guide provides a comprehensive overview of the structure of L-alanyl-L-valine (this compound), integrating crystallographic data with detailed experimental protocols for its characterization. This document is intended to serve as a resource for researchers in structural biology, medicinal chemistry, and drug development, offering insights into the methodologies used to determine and analyze the structure of short peptides.

Introduction

Dipeptides, the simplest peptide chains, are crucial components of proteins and play significant roles in various biological processes. The sequence and conformation of these dipeptides dictate the local secondary structure of proteins, influencing their overall folding, stability, and function. The this compound dipeptide, composed of the amino acids Alanine (Ala) and Valine (Val), is of particular interest due to the contrasting simplicity of the alanine side chain and the bulkier, branched side chain of valine. This guide details the chemical structure of this compound and provides in-depth methodologies for its structural determination using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure of this compound Dipeptide

The this compound dipeptide is formed through a dehydration synthesis reaction where the carboxyl group of an L-alanine residue forms a peptide bond with the amino group of an L-valine residue.[1] This condensation reaction results in the elimination of a water molecule and the formation of a covalent amide linkage.[1]

The systematic IUPAC name for this compound is (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid. Its molecular formula is C₈H₁₆N₂O₃.

The structure consists of a central peptide bond (-CO-NH-) linking the alpha-carbons of the alanine and valine residues. The alanine residue contributes a methyl group (-CH₃) as its side chain, while the valine residue possesses a branched isopropyl group (-CH(CH₃)₂) as its side chain.

Below is a two-dimensional representation of the this compound dipeptide structure.

Ala_Val_Structure cluster_Ala Alanine (Ala) cluster_Val Valine (Val) N_Ala H₂N Ca_Ala N_Ala->Ca_Ala C_Ala C Ca_Ala->C_Ala Cb_Ala CβH₃ Ca_Ala->Cb_Ala H_Ala H Ca_Ala->H_Ala O_Ala O C_Ala->O_Ala O N_Val N C_Ala->N_Val Peptide Bond Ca_Val N_Val->Ca_Val H_Val_N H N_Val->H_Val_N C_Val O Ca_Val->C_Val Cb_Val CβH Ca_Val->Cb_Val O_Val OH C_Val->O_Val O Cg1_Val Cγ₁H₃ Cb_Val->Cg1_Val Cg2_Val Cγ₂H₃ Cb_Val->Cg2_Val

Caption: 2D structure of the this compound dipeptide.

Quantitative Structural Data

The precise three-dimensional arrangement of atoms in the this compound dipeptide has been determined by X-ray crystallography. The crystallographic data for L-alanyl-L-valine is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 175883 . While direct access to the full crystallographic information file (CIF) to extract all bond lengths and angles requires specialized software or institutional access, the following table summarizes typical bond lengths and angles for the peptide backbone, derived from high-resolution protein structures, which are representative for the this compound dipeptide.

ParameterBond/AngleTypical Value (Å or °)
Bond Lengths Cα - C'1.52
C' - N1.33
N - Cα1.46
C' = O1.25
Cα - Cβ (Ala)1.53
Cα - Cβ (Val)1.54
Bond Angles Cα - C' - N116°
C' - N - Cα122°
N - Cα - C'110°
O = C' - N123°
Torsion Angles (from Gly-L-Ala-L-Val) ω (peptide bond)~180° (trans)
φ (N - Cα)-68.7° (for Ala)
ψ (Cα - C')-38.1° (for Ala)
χ₁ (N-Cα-Cβ-Cγ, Val)-61.7°

Note: Torsion angles are taken from the crystal structure of the related tripeptide Gly-L-Ala-L-Val for illustrative purposes.

Experimental Protocols for Structural Determination

The determination of the three-dimensional structure of a dipeptide like this compound at atomic resolution is primarily achieved through two powerful analytical techniques: X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy.

X-ray Crystallography

X-ray crystallography provides a static picture of the dipeptide in its crystalline state, revealing precise atomic coordinates.

Methodology Workflow:

X_ray_Workflow cluster_protocol X-ray Crystallography Protocol synthesis Peptide Synthesis & Purification (>95% purity) crystallization Crystallization Screening (Vapor Diffusion, Hanging/Sitting Drop) synthesis->crystallization optimization Optimization of Crystal Growth Conditions crystallization->optimization data_collection X-ray Diffraction Data Collection (Synchrotron or In-house Source) optimization->data_collection data_processing Data Processing (Indexing, Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Model Building and Refinement structure_solution->refinement validation Structure Validation and Deposition (e.g., to CCDC) refinement->validation

Caption: Workflow for X-ray crystallography of a dipeptide.

Detailed Protocol:

  • Peptide Synthesis and Purification:

    • Synthesize the this compound dipeptide using standard solid-phase or solution-phase peptide synthesis protocols.

    • Purify the synthesized dipeptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the dipeptide by mass spectrometry and analytical HPLC.

  • Crystallization:

    • Screening: Perform initial crystallization screening using commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen, PEG/Ion Screen). The vapor diffusion method (hanging or sitting drop) is commonly employed.

      • Prepare a stock solution of the purified this compound dipeptide in ultrapure water or a suitable buffer at a concentration of 10-50 mg/mL.

      • Set up crystallization plates by mixing a small volume (e.g., 1 µL) of the peptide solution with an equal volume of the reservoir solution from the screen.

      • Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

    • Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and the concentration of any additives.

  • Data Collection:

    • Carefully mount a single, well-formed crystal on a cryo-loop and flash-cool it in liquid nitrogen to prevent radiation damage.

    • Collect X-ray diffraction data using a synchrotron beamline or a home X-ray source equipped with a suitable detector.

    • Rotate the crystal in the X-ray beam to collect a complete dataset of diffraction intensities.

  • Data Processing and Structure Solution:

    • Process the raw diffraction images to index the reflections, integrate their intensities, and scale the data.

    • Determine the unit cell parameters and space group.

    • Solve the phase problem using direct methods, which are generally applicable to small molecules like dipeptides.

    • Build an initial atomic model of the this compound dipeptide into the resulting electron density map.

  • Refinement and Validation:

    • Refine the atomic model against the experimental diffraction data to improve the fit and minimize the R-factor and R-free values.

    • Validate the final structure for correct geometry, bond lengths, and angles.

    • Deposit the final coordinates and structure factors in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the structure and dynamics of the dipeptide in solution, offering a complementary perspective to the solid-state structure from X-ray crystallography.

Methodology Workflow:

NMR_Workflow cluster_protocol NMR Spectroscopy Protocol sample_prep Sample Preparation (Dissolution in Deuterated Solvent) oneD_NMR 1D ¹H NMR Acquisition sample_prep->oneD_NMR twoD_NMR 2D NMR Acquisition (COSY, TOCSY, NOESY, HSQC) oneD_NMR->twoD_NMR assignment Resonance Assignment twoD_NMR->assignment restraint_gen Generation of Structural Restraints (Distances from NOESY, Dihedral Angles from J-couplings) assignment->restraint_gen structure_calc Structure Calculation (e.g., using CYANA, XPLOR-NIH) restraint_gen->structure_calc validation Structure Validation and Analysis structure_calc->validation

Caption: Workflow for NMR-based structure determination of a dipeptide.

Detailed Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound dipeptide in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • If working in D₂O, lyophilize the sample from D₂O multiple times to exchange labile amide protons for deuterium, or prepare the sample in 90% H₂O/10% D₂O to observe amide protons.

    • Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and concentration.

    • Acquire a series of two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher):

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for assigning protons within the same amino acid residue.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single amino acid residue).

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

  • Data Processing and Resonance Assignment:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and carbon resonances to specific atoms in the this compound dipeptide using the connectivity information from the COSY, TOCSY, and HSQC spectra.

  • Structure Calculation and Refinement:

    • Extract distance restraints from the cross-peak intensities in the NOESY spectrum.

    • Determine dihedral angle restraints from the measured ³J-coupling constants.

    • Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that are consistent with the experimental restraints.

    • Refine the calculated structures in a water box using molecular dynamics simulations to obtain a final ensemble of low-energy structures.

  • Structure Validation:

    • Analyze the quality of the final structures using programs like PROCHECK-NMR to assess stereochemical parameters.

    • Calculate the root-mean-square deviation (RMSD) of the ensemble to evaluate the precision of the structure determination.

Conclusion

This technical guide has provided a detailed overview of the structure of the this compound dipeptide and the primary experimental methodologies used for its elucidation. The combination of X-ray crystallography and NMR spectroscopy offers a comprehensive understanding of both the static, solid-state conformation and the dynamic, solution-state structure of this fundamental peptide. The protocols outlined herein serve as a practical guide for researchers and professionals engaged in the structural analysis of peptides, which is a cornerstone of rational drug design and the broader field of structural biology. The provided data and workflows can be adapted for the study of other dipeptides and short peptide fragments, facilitating further research into the structure-function relationships of these important biomolecules.

References

L-Alanyl-L-Valine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties, synthesis, and analysis of the dipeptide L-alanyl-L-valine. Additionally, it explores the biological significance of its constituent amino acid, L-valine, and its role in cellular signaling pathways.

Core Physicochemical Data

The fundamental quantitative data for L-alanyl-L-valine are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 3303-45-5[1]
Molecular Weight 188.22 g/mol [2][3][4][5][6]
Molecular Formula C₈H₁₆N₂O₃[1][3]

Experimental Protocols

Detailed methodologies for the chemical synthesis and analysis of dipeptides like L-alanyl-L-valine are crucial for research and development. The following protocols are adapted from established methods for similar dipeptides.

Solution-Phase Peptide Synthesis of L-Alanyl-L-Valine

Solution-phase peptide synthesis (LPPS) is a classical approach suitable for producing dipeptides. The core principle involves the formation of a peptide bond between protected L-alanine and L-valine in a homogenous solution.

Methodology:

  • Protection of L-Alanine: The amino group of L-alanine is protected to prevent self-polymerization. A common protecting group is the benzyloxycarbonyl (Cbz) group.

    • Dissolve L-alanine in a suitable solvent.

    • Add benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.

    • Stir the reaction mixture until the reaction is complete.

    • Extract the N-Cbz-L-alanine.

  • Protection of L-Valine: The carboxyl group of L-valine is protected, often as a methyl ester, to ensure specific peptide bond formation.

    • Suspend L-valine in methanol.

    • Bubble dry hydrogen chloride gas through the suspension or add thionyl chloride.

    • Reflux the mixture to form the L-valine methyl ester hydrochloride.

  • Peptide Coupling:

    • Dissolve N-Cbz-L-alanine in a suitable solvent like dichloromethane.

    • Activate the carboxyl group using a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).

    • Add the L-valine methyl ester hydrochloride and a base (e.g., N-methylmorpholine) to the reaction mixture.

    • Stir until the peptide bond formation is complete.

  • Deprotection:

    • Remove the Cbz protecting group from the N-terminus and the methyl ester from the C-terminus through appropriate chemical methods (e.g., hydrogenolysis for Cbz and saponification for the methyl ester) to yield L-alanyl-L-valine.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high-purity L-alanyl-L-valine.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for determining the purity and concentration of peptides.

Methodology:

  • Instrumentation: An HPLC system equipped with a UV detector and a reversed-phase C18 column is typically used.

  • Mobile Phase Preparation: A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted with phosphoric acid) and an organic solvent like acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and acetonitrile.

    • Flow Rate: Typically 0.7-1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 215 nm), as the peptide bond absorbs in this region.

    • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

  • Sample Preparation:

    • Prepare a standard solution of L-alanyl-L-valine of known concentration in the mobile phase.

    • Dissolve the sample to be analyzed in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The retention time and peak area are used to identify and quantify L-alanyl-L-valine in the sample by comparing it to the standard.

Biological Signaling and Experimental Workflow

L-valine, a constituent of L-alanyl-L-valine, is an essential branched-chain amino acid (BCAA) that plays a significant role in various cellular processes. It is known to activate the PI3K/Akt1 and mTOR signaling pathways, which are central regulators of cell growth, proliferation, and metabolism. The following diagram illustrates a simplified representation of the L-valine biosynthesis pathway, which is a common workflow studied in metabolic engineering.

L_Valine_Biosynthesis Pyruvate Pyruvate Acetolactate 2-Acetolactate Pyruvate->Acetolactate Dihydroxyisovalerate 2,3-Dihydroxy- isovalerate Acetolactate->Dihydroxyisovalerate Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate L_Valine L-Valine Ketoisovalerate->L_Valine

Caption: L-Valine biosynthesis pathway starting from pyruvate.[7]

Recent studies have also indicated that supplementation with L-valine can impact other cellular pathways. For instance, high levels of L-valine have been shown to induce apoptosis and affect pathways related to autophagy and RNA methylation in certain experimental models. This highlights the importance of understanding the broader biological effects of this amino acid and its dipeptides.

L_Valine_Cellular_Effects L_Valine L-Valine Supplementation Signaling_Pathways Disturbed Signaling Pathways L_Valine->Signaling_Pathways Apoptosis Induction of Apoptosis L_Valine->Apoptosis Autophagy Autophagy Signaling_Pathways->Autophagy RNA_Methylation RNA Methylation Signaling_Pathways->RNA_Methylation

Caption: Potential cellular effects of L-valine supplementation.[8]

References

Solubility of L-Alanyl-L-Valine (Ala-Val): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the dipeptide L-Alanyl-L-Valine (Ala-Val). Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on the foundational principles governing its solubility based on its constituent amino acids, detailed experimental protocols for determining its solubility, and a discussion of the physicochemical factors that influence its behavior in various solvents. This guide is intended to equip researchers with the necessary information to effectively work with this compound in a laboratory setting.

Introduction

L-Alanyl-L-Valine (this compound) is a dipeptide composed of the amino acids L-alanine and L-valine. Its chemical structure and properties are dictated by the characteristics of these two residues. Alanine provides a small, non-polar methyl side chain, while valine contributes a larger, more hydrophobic isopropyl side chain. The overall nature of the this compound dipeptide is neutral and hydrophobic. Understanding its solubility is critical for a wide range of applications, including its use as a substrate in enzymatic assays, in cell culture media, and during the formulation of peptide-based therapeutics.

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides solubility data for its constituent amino acids to offer a frame of reference.

Physicochemical Properties of this compound

  • Molecular Formula: C8H16N2O3

  • Molecular Weight: 188.22 g/mol

  • Structure: A dipeptide formed by a peptide bond between the carboxyl group of L-alanine and the amino group of L-valine.

  • General Characteristics: this compound is a neutral dipeptide due to the absence of acidic or basic side chains. The presence of the valine residue, in particular, imparts a significant hydrophobic character.

Estimated Solubility Profile

Based on the principles of peptide solubility, the following characteristics can be anticipated for this compound:

  • Aqueous Solubility: Expected to be low to moderate. While the peptide backbone contains polar groups capable of hydrogen bonding, the hydrophobic side chains of both alanine and particularly valine will limit its solubility in water.

  • Organic Solvent Solubility: Higher solubility is expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF), which can disrupt the intermolecular hydrogen bonds of the peptide and solvate both polar and non-polar regions. Solubility in alcohols like methanol and ethanol is also expected to be higher than in water.[1]

  • pH-Dependent Solubility: As a neutral peptide, dramatic changes in solubility with pH are not expected, unlike acidic or basic peptides. However, at very low or very high pH values, protonation of the C-terminus or deprotonation of the N-terminus, respectively, could slightly enhance aqueous solubility.

Quantitative Solubility Data of Constituent Amino Acids

The following table summarizes the solubility of the individual amino acids that constitute this compound. This data provides a baseline for understanding the behavior of the dipeptide.

Amino AcidSolventTemperature (°C)Solubility
L-Alanine Water25166.5 g/L
L-Valine Water2588.5 g/L[2]
Water083.4 g/L[2]
Water5096.2 g/L[2]
Water65102.4 g/L[2]
Alcohol-Very slightly soluble[2]
Ether-Insoluble[2]

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the experimental determination of this compound solubility, adapted from common gravimetric and analytical techniques used for peptides and amino acids.[3][4]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • L-Alanyl-L-Valine (solid powder)

  • Solvents of interest (e.g., deionized water, ethanol, methanol, DMSO, phosphate-buffered saline pH 7.4)

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Thermomixer or incubator shaker

  • Microcentrifuge

  • Analytical balance

  • Pipettes

  • Optional: HPLC system with a C18 column, UV detector, or a UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a pre-weighed microcentrifuge tube. The exact amount should be more than the estimated saturation point.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL) to the tube.

  • Equilibration: Place the sealed tube in a thermomixer or incubator shaker set to a constant temperature (e.g., 25°C). Agitate the suspension for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Supernatant Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification (Gravimetric Method):

    • Transfer the collected supernatant to a pre-weighed tube.

    • Lyophilize or evaporate the solvent completely.

    • Weigh the tube containing the dried solute. The difference in weight gives the mass of dissolved this compound.

    • Calculate the solubility in mg/mL or g/L.

  • Quantification (Analytical Method - HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a standard curve by injecting the standards into the HPLC and plotting peak area against concentration.

    • Dilute the collected supernatant and inject it into the HPLC.

    • Determine the concentration of this compound in the supernatant by comparing its peak area to the standard curve.

    • Calculate the original solubility, accounting for any dilutions.

Visualizing Methodologies and Influencing Factors

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the factors that influence the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification prep1 Add excess this compound to tube prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48 hours) prep2->equil sep Centrifuge to pellet undissolved solid equil->sep quant_supernatant Collect supernatant sep->quant_supernatant quant_grav Gravimetric Method (Evaporate & Weigh) quant_supernatant->quant_grav quant_hplc HPLC Analysis (Compare to Standards) quant_supernatant->quant_hplc solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions System Conditions hydrophobicity Hydrophobic Side Chains (Valine > Alanine) solubility This compound Solubility hydrophobicity->solubility backbone Polar Peptide Backbone backbone->solubility charge Neutral (Zwitterionic) charge->solubility polarity Polarity (Water, DMSO, Ethanol) polarity->solubility h_bond H-Bonding Capacity h_bond->solubility temp Temperature temp->solubility ph pH ph->solubility

References

Stability of the Ala-Val Dipeptide: A Technical Guide to Understanding Degradation Kinetics at Various pH and Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical stability of dipeptides, such as L-alanyl-L-valine (Ala-Val), is a critical parameter in the fields of biochemistry, pharmacology, and drug development. The integrity of the peptide bond is susceptible to hydrolysis under various environmental conditions, primarily pH and temperature. This technical guide provides an in-depth analysis of the factors governing this compound dipeptide stability, outlines detailed experimental protocols for its assessment, and presents a framework for understanding its degradation kinetics. Due to a lack of extensive published quantitative data specifically for the this compound dipeptide, this guide will also draw upon data from structurally similar dipeptides, such as Alanyl-Glutamine (Ala-Gln) and Glycyl-Glycine (Gly-Gly), to illustrate key principles of peptide stability.

Introduction to Dipeptide Stability

Dipeptides are the simplest form of peptides, consisting of two amino acids linked by a single peptide bond. Their stability is a crucial factor influencing their biological activity, shelf-life in pharmaceutical formulations, and behavior in various experimental assays. The primary degradation pathway for dipeptides in aqueous solution is the hydrolysis of the amide bond, yielding the constituent amino acids. This reaction is significantly influenced by pH, temperature, and buffer composition.

The rate of peptide bond hydrolysis can vary dramatically, with half-lives ranging from minutes to years depending on the conditions and the specific amino acid sequence.[1] Understanding the kinetics of this degradation is essential for developing stable peptide-based therapeutics and for accurately interpreting experimental results.

Mechanisms of Peptide Bond Cleavage

The non-enzymatic cleavage of the peptide bond in dipeptides like this compound primarily occurs through two mechanisms:

  • Scission (Direct Hydrolysis): This is a direct nucleophilic attack by a water molecule on the carbonyl carbon of the peptide bond. This process is catalyzed by both acid and base.

    • Under acidic conditions , the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

    • Under basic conditions , the hydroxide ion, a stronger nucleophile than water, directly attacks the carbonyl carbon.

  • Backbiting (Intramolecular Aminolysis): This mechanism involves the intramolecular attack of the N-terminal amine group on the carbonyl carbon of the peptide bond, forming a cyclic intermediate (a diketopiperazine). This pathway is generally more significant at neutral or near-neutral pH.

The relative contribution of these pathways is highly dependent on the pH of the solution.

Quantitative Data on Dipeptide Stability

pH-Dependent Stability

The rate of hydrolysis is typically at its minimum in the neutral pH range (around pH 5-7) and increases significantly in both acidic and basic conditions. This "U-shaped" pH-rate profile is characteristic of many peptides.

A study on Alanyl-Glutamine (Ala-Gln) demonstrated that its maximum stability was achieved at approximately pH 6.0.[3] The degradation followed pseudo-first-order kinetics.[3] The pH-rate profile for Ala-Gln illustrates how the rate of degradation changes over several orders of magnitude with varying pH.

Table 1: Illustrative pH-Dependent Degradation of Alanyl-Glutamine (Ala-Gln) at 80°C

pHObserved Rate Constant (k_obs) (days⁻¹)
2.01.5
4.00.2
6.00.1
8.00.4
10.04.0

Data extrapolated and simplified from Arii et al., 1999 for illustrative purposes.[3]

Temperature-Dependent Stability

The rate of peptide bond hydrolysis increases exponentially with temperature, following the Arrhenius equation. This means that even modest increases in temperature can lead to a significant decrease in the dipeptide's half-life.

The activation energy (Ea) is a measure of the temperature sensitivity of the reaction. A higher activation energy indicates that the reaction rate is more strongly dependent on temperature. For Ala-Gln at pH 6.0, the activation energy was determined to be 27.1 kcal/mol.[3]

Table 2: Illustrative Temperature-Dependent Stability of Dipeptides

DipeptidepHTemperature (°C)Half-life (t₁/₂)Activation Energy (Ea) (kcal/mol)
Ala-Gln6.0255.3 years (projected)27.1
Ala-Gln6.0407.1 months (projected)27.1
Gly-Gly7.025~350 years (extrapolated)~25

Data for Ala-Gln from Arii et al., 1999.[3] Data for Gly-Gly from Radzicka and Wolfenden, 1996.[1]

Experimental Protocols for Stability Testing

A generalized experimental workflow for assessing the stability of a dipeptide like this compound is outlined below.

Materials and Equipment
  • This compound dipeptide (high purity)

  • Analytical balance

  • pH meter

  • Water bath or incubator capable of maintaining constant temperature

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Buffer reagents (e.g., phosphate, citrate, borate salts)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • High-purity water

Experimental Workflow

experimental_workflow prep_solution Prepare stock solution of this compound prep_samples Dilute stock into buffers to final concentration prep_solution->prep_samples prep_buffers Prepare buffers at various pH values prep_buffers->prep_samples incubate Incubate samples at constant temperatures prep_samples->incubate sampling Withdraw aliquots at specific time points incubate->sampling hplc_analysis Analyze aliquots by RP-HPLC sampling->hplc_analysis quantify Quantify remaining This compound peak area hplc_analysis->quantify plot_data Plot ln([this compound]) vs. time quantify->plot_data calc_k Calculate k_obs from the slope plot_data->calc_k calc_t_half Calculate t_half = 0.693 / k_obs calc_k->calc_t_half arrhenius Plot ln(k_obs) vs. 1/T to determine Ea calc_k->arrhenius

Caption: Experimental workflow for this compound stability testing.

Detailed Method
  • Buffer Preparation : Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 8, 10). Ensure the buffer components do not interfere with the HPLC analysis.

  • Sample Preparation : Prepare a stock solution of this compound in high-purity water. For each pH and temperature condition, dilute the stock solution into the respective buffer to a known final concentration (e.g., 1 mg/mL).

  • Incubation : Place the samples in temperature-controlled incubators or water baths set to the desired temperatures (e.g., 40°C, 60°C, 80°C).

  • Sampling : At predetermined time intervals, withdraw an aliquot from each sample. The frequency of sampling will depend on the expected rate of degradation. Immediately quench the reaction, if necessary (e.g., by freezing or adding a quenching agent), to prevent further degradation before analysis.

  • HPLC Analysis : Analyze the samples using a validated reverse-phase HPLC method to separate the this compound dipeptide from its degradation products (alanine and valine).

  • Data Analysis :

    • Quantify the peak area of the remaining this compound at each time point.

    • For each condition, plot the natural logarithm of the this compound concentration (or peak area) versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope of this line is the observed rate constant (k_obs).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k_obs.

    • To determine the activation energy (Ea), plot ln(k_obs) versus the reciprocal of the absolute temperature (1/T) (Arrhenius plot). The slope of this line is equal to -Ea/R, where R is the gas constant.

Degradation Signaling Pathways

The chemical transformations of the this compound dipeptide under different pH conditions can be visualized as signaling pathways.

acidic_hydrolysis AlaVal This compound Dipeptide ProtonatedAlaVal Protonated Dipeptide (Carbonyl Oxygen) AlaVal->ProtonatedAlaVal + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAlaVal->TetrahedralIntermediate + H₂O Products Alanine + Valine TetrahedralIntermediate->Products Bond Cleavage

Caption: Acid-catalyzed hydrolysis pathway of this compound.

basic_hydrolysis AlaVal This compound Dipeptide TetrahedralIntermediate Tetrahedral Intermediate AlaVal->TetrahedralIntermediate + OH⁻ (Nucleophilic Attack) Products Alanine + Valine TetrahedralIntermediate->Products Bond Cleavage

Caption: Base-catalyzed hydrolysis pathway of this compound.

Conclusion

The stability of the this compound dipeptide is fundamentally governed by pH and temperature. While specific quantitative degradation kinetics for this compound are not extensively documented, the principles of peptide bond hydrolysis are well-established. Degradation is minimized at near-neutral pH and lower temperatures. Both acidic and basic conditions significantly accelerate hydrolysis through distinct mechanisms. For researchers and drug development professionals, a thorough understanding of these principles and the application of systematic stability testing protocols are imperative for ensuring the efficacy, safety, and reliability of peptide-based products and research outcomes. The use of data from analogous dipeptides provides a valuable framework for predicting the stability behavior of this compound.

References

The Biological Role of Alanyl-L-Valine (Ala-Val): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Metabolite at the Crossroads of Proteostasis and Cellular Signaling

Abstract

Alanyl-L-Valine (Ala-Val) is an endogenous dipeptide metabolite formed from the constituent amino acids L-alanine and L-valine.[1] Traditionally viewed as a simple intermediate in protein turnover—a product of proteolysis and a substrate for peptidases—emerging evidence suggests a more nuanced role for dipeptides in cellular physiology. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its metabolic pathways, transport mechanisms, and interactions with key enzymatic systems. We consolidate available quantitative data, present detailed experimental protocols for its analysis, and explore its potential, yet underexplored, role as a signaling molecule and biomarker, offering a foundational resource for researchers in metabolomics, drug development, and nutritional science.

Metabolism and Transport of this compound

The lifecycle of this compound is intrinsically linked to protein metabolism, involving its formation from protein degradation, transport across cellular membranes, and eventual hydrolysis into its constituent amino acids.

Synthesis and Degradation

This compound is primarily generated through the endolysosomal degradation of intracellular proteins or the digestion of dietary proteins.[2] Large proteins are broken down by proteases and peptidases into smaller peptides and free amino acids. This compound represents an incomplete breakdown product of proteins rich in alanine and valine residues.[2]

Once formed or absorbed, this compound is hydrolyzed into L-alanine and L-valine by various peptidases. A key enzyme in this process is Dipeptidyl Peptidase-4 (DPP-IV) , a serine protease known to cleave dipeptides from the N-terminus of peptides, particularly those with a penultimate proline or alanine residue.[3] This specificity makes this compound a prime substrate for DPP-IV. While the cleavage preference is high for X-Ala sequences, studies have shown that DPP-IV can also hydrolyze peptides with X-Val sequences, although at a significantly lower rate, suggesting a complex regulatory environment for this compound's half-life.[4] Other cytosolic and brush-border peptidases also contribute to the hydrolysis of absorbed dipeptides.

This compound Metabolism cluster_synthesis Synthesis cluster_degradation Degradation Proteins Dietary & Cellular Proteins AlaVal This compound Proteins->AlaVal Proteolysis / Digestion AminoAcids L-Alanine + L-Valine AlaVal->AminoAcids DPP-IV & other peptidases AminoAcids->Proteins Protein Synthesis

Figure 1: Metabolic pathway of this compound synthesis and degradation.
Intestinal and Cellular Transport

The absorption of di- and tripeptides from the intestinal lumen is primarily mediated by the Peptide Transporter 1 (PepT1) .[5][6] This high-capacity, low-affinity transporter is located on the brush-border membrane of intestinal epithelial cells and utilizes a proton gradient to drive the uptake of a vast array of small peptides.[7][8] Due to its broad substrate specificity, PepT1 is the principal transporter for this compound absorption from dietary sources.[5] This mechanism is notably efficient, as dipeptides are often absorbed more rapidly than free amino acids.[9]

Once inside the enterocyte, this compound can be hydrolyzed by intracellular peptidases, or transported across the basolateral membrane into circulation. The transport of dipeptides into other cell types, such as muscle cells, is less characterized but is believed to involve other peptide transporters.

Potential Biological Roles and Signaling

While primarily viewed as a metabolic intermediate, the constituent amino acids of this compound are known to be involved in key signaling pathways, suggesting potential, indirect roles for the dipeptide.

Influence on Protein Synthesis and Turnover

Both alanine and valine play roles in regulating protein synthesis. Valine, as a branched-chain amino acid (BCAA), is a known activator of the mTOR (mammalian target of rapamycin) signaling pathway , a central regulator of cell growth and protein synthesis.[10] Alanine has also been shown to influence hepatic protein synthesis.[11] By serving as a direct source of these amino acids, this compound contributes to the cellular amino acid pool required for protein turnover—the balance between muscle protein synthesis and breakdown.[12][13] In conditions of muscle wasting, the availability of amino acids and small peptides is critical, positioning metabolites like this compound as potentially important for maintaining muscle mass.[2][14]

Ala_Val_Signaling_Influence AlaVal This compound Peptidases Peptidases (e.g., DPP-IV) AlaVal->Peptidases Alanine L-Alanine Peptidases->Alanine Valine L-Valine Peptidases->Valine ProteinSynthesis Muscle Protein Synthesis Alanine->ProteinSynthesis Supports mTORC1 mTORC1 Activation Valine->mTORC1 Activates mTORC1->ProteinSynthesis Promotes

Figure 2: Indirect influence of this compound on protein synthesis via its constituent amino acids.
Interaction with Incretin Hormone System

Given that this compound is a substrate for DPP-IV, it participates in the broader metabolic regulation governed by this enzyme. DPP-IV is responsible for the rapid inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[15][16] These hormones are crucial for glucose homeostasis, as they potentiate insulin secretion after a meal. By competing for the active site of DPP-IV, high concentrations of substrate peptides could, in theory, slow the degradation of incretins, although the physiological significance of this interaction for a single dipeptide like this compound is likely minimal compared to the effect of therapeutic DPP-IV inhibitors.

Biomarker Potential

The concentration of dipeptides in circulation can reflect the state of protein turnover and metabolic health.[2] While specific studies on this compound as a biomarker are scarce, related metabolites are under investigation. For example, altered levels of BCAAs, including valine, have been associated with insulin resistance and Alzheimer's disease.[10][17] Furthermore, peptides are being explored as potential biomarkers for muscle wasting conditions like sarcopenia.[2] The quantification of this compound in plasma or muscle tissue could therefore serve as a proxy for protein catabolism or dietary protein absorption, though further validation is required.

Quantitative Data

Quantitative data on the physiological concentrations of this compound are limited, particularly in humans. However, a comprehensive study in mice provides valuable reference points for its distribution across various tissues.

Tissue/FluidConcentration (fmol/mg tissue)SpeciesReference
Brown Adipose Tissue 102 ± 10Mouse[1][7]
White Adipose Tissue 41 ± 1Mouse[1][7]
Brain 16 ± 1Mouse[1][7]
Eye 22 ± 1Mouse[1][7]
Heart 42 ± 5Mouse[1][7]
Kidney 107 ± 7Mouse[1][7]
Liver 108 ± 12Mouse[1][7]
Lung 129 ± 12Mouse[1][7]
Muscle 63 ± 10Mouse[1][7]
Pancreas 29 ± 5Mouse[1][7]
Spleen 109 ± 10Mouse[1][7]
Thymus 98 ± 9Mouse[1][7]
Serum Several magnitudes lower than tissueMouse[1][7]
Human Plasma Not reportedHuman-

Table 1: Reported concentrations of this compound in various mouse tissues. Data are presented as mean ± SEM. Note the significantly lower levels in serum compared to solid tissues.

Key Experimental Protocols

Quantification of this compound in Plasma/Tissue by UPLC-MS/MS

This protocol is adapted from methodologies for quantifying dipeptides and amino acids in biological matrices.[1][6][18] It involves sample extraction, derivatization to enhance chromatographic retention and sensitivity, followed by UPLC-MS/MS analysis.

4.1.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Stable isotope-labeled internal standard (e.g., ¹³C₃,¹⁵N-L-Valine labeled this compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC, AccQ-Tag™) derivatization kit

  • Ultrapure water

  • Protein precipitation solution (e.g., 10% Sulfosalicylic acid or ice-cold ACN)

4.1.2. Sample Preparation

  • Tissue Homogenization: Weigh ~20 mg of frozen tissue and homogenize in 500 µL of ice-cold 80% methanol using a bead beater.

  • Plasma Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold ACN containing the internal standard. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the homogenate or plasma mixture at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Derivatization: Reconstitute the dried extract in 20 µL of borate buffer from the AQC kit. Add 20 µL of AQC reagent solution, vortex, and heat at 55°C for 10 minutes.

  • Final Dilution: Dilute the derivatized sample with an appropriate volume of the initial mobile phase for UPLC-MS/MS analysis.

4.1.3. UPLC-MS/MS Conditions

  • Column: Reversed-phase C18 column suitable for peptide analysis (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 50-70% B over 10-15 minutes, followed by a wash and re-equilibration step.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

  • Detection: Selected Reaction Monitoring (SRM). Precursor and product ions for this compound and its labeled internal standard must be optimized.

    • Example this compound [M+H]⁺ Precursor Ion: m/z 189.12

    • Example Fragment Ions: m/z 72.08 (Val immonium ion), m/z 44.05 (Ala fragment)

LCMS_Workflow Sample Plasma or Tissue Homogenate Precipitate Add Internal Standard & Protein Precipitation (e.g., cold ACN) Sample->Precipitate Centrifuge Centrifuge (15,000g, 4°C) Precipitate->Centrifuge Dry Evaporate Supernatant Centrifuge->Dry Derivatize Derivatize with AQC (AccQ-Tag™) Dry->Derivatize Inject Inject into UPLC-MS/MS Derivatize->Inject Analyze SRM Data Acquisition & Quantification Inject->Analyze

Figure 3: Experimental workflow for this compound quantification by UPLC-MS/MS.

Conclusion and Future Directions

Alanyl-L-Valine, a simple dipeptide, occupies a fundamental position in metabolism as a product of protein catabolism and a source of essential amino acids. While its direct signaling roles remain to be elucidated, its interaction with peptidases like DPP-IV and its contribution to the amino acid pool for mTOR-regulated protein synthesis highlight its metabolic importance. The lack of comprehensive quantitative data in human subjects represents a significant knowledge gap. Future research should focus on:

  • Accurate Quantification: Establishing the physiological and pathological concentration ranges of this compound in human plasma and tissues.

  • Enzyme Kinetics: Determining the specific kinetic parameters (Km, Vmax) of its hydrolysis by DPP-IV and other human peptidases.

  • Functional Studies: Investigating whether this compound itself, independent of its hydrolysis products, can act as a signaling molecule, for instance, by binding to cellular receptors or modulating enzyme activity.

  • Biomarker Validation: Exploring the potential of circulating this compound levels as a biomarker for diseases characterized by altered protein turnover, such as sarcopenia, cachexia, or metabolic syndrome.

A deeper understanding of the biological role of this compound and other dipeptides will provide valuable insights into the complex interplay between nutrition, metabolism, and cellular regulation, potentially opening new avenues for therapeutic and diagnostic development.

References

An In-depth Technical Guide on the Natural Occurrence and Sources of Alanyl-Valine (Ala-Val)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide alanyl-valine (Ala-Val) is a naturally occurring biomolecule composed of the amino acids alanine and valine. As a product of protein hydrolysis, this compound is found in various biological systems and food sources. Its presence and concentration are of increasing interest to researchers in nutrition, food science, and drug development due to the potential physiological roles of small peptides. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, methodologies for its detection and quantification, and insights into its potential biological signaling pathways.

Natural Occurrence and Sources

Alanyl-valine is primarily formed through the enzymatic or chemical breakdown of proteins. Its presence has been noted in a variety of food products, particularly those that have undergone fermentation or aging processes which facilitate proteolysis. While extensive quantitative data for this compound across a wide spectrum of sources remains an area of active research, existing studies indicate its presence in several key categories.

Food Sources:

  • Meat Products: Cured and processed meats are significant sources of dipeptides, including this compound. The aging and fermentation processes involved in the production of products like dry-cured ham lead to the breakdown of muscle proteins, releasing a variety of small peptides. Studies on the peptidomic profile of meat products have confirmed the presence of numerous dipeptides, with concentrations varying based on the type of meat, processing conditions, and duration of aging[1][2][3][[“]][5][6][7][8][9].

  • Fermented Foods: Lactic acid bacteria and other microorganisms used in fermentation produce proteases that break down proteins into smaller peptides and amino acids. This makes fermented products such as cheese, yogurt, and certain fermented plant-based foods potential sources of this compound[10][11][12][13].

  • Fish and Marine Organisms: The muscle tissue of various fish species contains a rich profile of free amino acids and small peptides[12][14][15][16][17].

Endogenous Occurrence:

As a metabolite, this compound is expected to be present endogenously in various tissues and biological fluids as part of the regular turnover of proteins. However, specific concentrations in human tissues are not well-documented in readily available literature and represent an area for further investigation[18]. The human skeletal muscle is known to contain high concentrations of certain dipeptides like carnosine, and it is plausible that other dipeptides such as this compound are also present[19][20][21].

Data Presentation: Quantitative Data Summary

Comprehensive quantitative data for this compound across a wide range of natural sources is currently limited in publicly accessible scientific literature. The following table summarizes representative concentrations of similar dipeptides found in relevant food matrices, which can serve as an estimation for the potential occurrence of this compound.

Source CategorySpecific SourceAnalyteConcentrationReference
Meat Products Dry-Cured HamAla-AlaUp to 230 µg/g[22]
Chicken Breast MuscleCarnosine6.55 ± 0.44 mmol/kg wet wt[19]
Chicken Breast MuscleAnserine0.106 ± 0.003 mmol/kg wet wt[19]
Dairy Products Swiss Cheese VarietiesVal-Pro-Pro + Ile-Pro-Pro1.6 to 424.5 mg/kg[20]

Experimental Protocols

The accurate quantification of this compound in complex biological matrices requires sensitive and specific analytical methods. The most common and robust techniques are based on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantification of this compound in a food matrix, such as meat.

1. Sample Preparation:

  • Homogenization: Homogenize a known weight of the sample (e.g., 1-5 g) in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Protein Precipitation: Add a cold organic solvent, such as acetonitrile or methanol (typically in a 1:3 or 1:4 sample-to-solvent ratio), to the homogenate to precipitate larger proteins. Vortex vigorously and incubate at -20°C for at least 2 hours.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the small peptides and free amino acids.

  • Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples, pass the supernatant through a C18 SPE cartridge to remove interfering substances. Elute the peptides with an appropriate solvent mixture (e.g., methanol/water).

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from the collected fraction under a stream of nitrogen or using a centrifugal evaporator. Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

2. Internal Standard:

  • For accurate quantification, a stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., 13C, 15N-labeled this compound) should be synthesized and added to the sample at the beginning of the sample preparation process[10][23][24][25][26]. This corrects for matrix effects and variations in sample processing and instrument response.

3. LC-MS/MS Analysis:

  • Chromatographic Separation (LC):

    • Column: Use a reversed-phase column (e.g., C18) suitable for polar compounds.

    • Mobile Phase: Employ a gradient elution with two solvents:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient might start with a low percentage of B, increasing linearly over time to elute the dipeptide.

  • Mass Spectrometry (MS/MS):

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • MRM Transitions: Select specific precursor-to-product ion transitions for both the native this compound and its stable isotope-labeled internal standard. The precursor ion will be the protonated molecule [M+H]+. Product ions are generated by fragmentation of the peptide bond.

    • Quantification: Create a calibration curve using a series of known concentrations of a pure this compound standard with a fixed concentration of the SIL-IS. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve[27].

Protocol 2: Quantification of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers a non-destructive method for quantification, particularly useful for complex mixtures without the need for extensive separation.

1. Sample Preparation:

  • Follow a similar sample preparation procedure as for LC-MS/MS to obtain a clean extract of small molecules.

  • Lyophilize the final extract to a dry powder.

  • Dissolve a precisely weighed amount of the dried extract in a known volume of a suitable deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP).

2. NMR Analysis:

  • Spectrometer: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better resolution.

  • 1D 1H NMR: Acquire a quantitative 1D 1H NMR spectrum. Ensure a long relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate quantification.

  • 2D NMR (for complex mixtures): If the 1D spectrum is too crowded, acquire 2D NMR spectra such as 1H-1H TOCSY or 1H-13C HSQC to resolve overlapping signals and confirm the identity of this compound[7][28][29][30][31].

  • Quantification: The concentration of this compound is determined by comparing the integral of a well-resolved this compound proton signal to the integral of the known concentration of the internal standard.

Signaling Pathways

While specific signaling pathways directly activated by this compound are not extensively characterized, there is growing evidence that small peptides can act as signaling molecules. One of the most relevant pathways for dipeptides is their interaction with bitter taste receptors.

Bitter Taste Receptor (T2R) Signaling:

Several di- and tripeptides have been shown to activate members of the T2R family of G-protein coupled receptors (GPCRs), specifically T2R1[32][33][34][35]. The activation of these receptors on taste cells in the tongue initiates a signaling cascade that leads to the perception of a bitter taste. This pathway is not limited to the oral cavity, as T2Rs are also expressed in other tissues, including the gastrointestinal tract and respiratory system, where they may play roles in chemosensation and local physiological responses.

The canonical signaling pathway for T2R activation is as follows:

  • Ligand Binding: A bitter compound, such as a dipeptide, binds to a T2R on the surface of a taste receptor cell.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, gustducin. Gustducin is composed of α-, β-, and γ-subunits[3][36][37][38][39].

  • Effector Enzyme Activation: The activated α-gustducin subunit and the βγ-complex dissociate and activate downstream effector enzymes. The βγ-complex activates phospholipase C-β2 (PLCβ2)[32][40].

  • Second Messenger Production: PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[18][33][40].

  • Calcium Release: IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm[18][35][40].

  • Neurotransmitter Release: The increase in intracellular Ca2+ concentration activates the TRPM5 ion channel, leading to cell depolarization and the release of neurotransmitters (such as ATP), which signal to adjacent nerve fibers, ultimately sending the "bitter" signal to the brain[22].

Diagram: Bitter Taste Signaling Pathway for Dipeptides

Bitter_Taste_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum AlaVal This compound (Dipeptide) T2R1 T2R1 (Bitter Taste Receptor) AlaVal->T2R1 Binds Gustducin Gustducin (G-Protein) T2R1->Gustducin Activates PLCb2 PLCβ2 Gustducin->PLCb2 Activates (βγ subunit) PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Causes ER IP3R IP3->ER Binds Ca_release Ca²⁺ Release Ca_release->TRPM5 Activates Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Triggers ER->Ca_release Opens

Bitter Taste Signaling Pathway for Dipeptides
Workflow Diagram: LC-MS/MS Quantification of this compound

LCMS_Workflow Sample Sample (e.g., Meat Tissue) Homogenization 1. Homogenization Sample->Homogenization InternalStandard Add Stable Isotope-Labeled Internal Standard (SIL-IS) Homogenization->InternalStandard ProteinPrecipitation 2. Protein Precipitation (e.g., Acetonitrile) Centrifugation 3. Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant (Contains Dipeptides) Centrifugation->Supernatant SPE 4. Solid-Phase Extraction (Optional) Supernatant->SPE Evaporation 5. Evaporation & Reconstitution SPE->Evaporation LCMS 6. LC-MS/MS Analysis (MRM Mode) Evaporation->LCMS DataAnalysis 7. Data Analysis (Calibration Curve) LCMS->DataAnalysis Concentration This compound Concentration DataAnalysis->Concentration InternalStandard->ProteinPrecipitation

LC-MS/MS Quantification Workflow for this compound

Conclusion

Alanyl-valine is a naturally occurring dipeptide with a distribution across various food sources, particularly in processed meats and fermented products. While its physiological roles are not yet fully elucidated, the methodologies for its quantification are well-established, with LC-MS/MS providing a sensitive and specific approach. The interaction of dipeptides with bitter taste receptors suggests a potential role in chemosensory signaling. Further research is warranted to establish a more comprehensive quantitative profile of this compound in different natural sources and to explore its potential bioactivities and roles in human health and disease. This guide provides a foundational resource for researchers and professionals in designing and executing studies on this and similar small peptides.

References

Thermodynamic Properties of the Ala-Val Dipeptide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide L-alanyl-L-valine (Ala-Val) serves as a fundamental model system in biophysical chemistry and a relevant structural motif in proteomics and drug design. Composed of the small, neutral amino acid alanine and the branched-chain, hydrophobic amino acid valine, this compound's thermodynamic properties provide crucial insights into peptide folding, protein stability, and molecular interactions. Understanding these properties is paramount for applications ranging from the rational design of peptide-based therapeutics to the optimization of antibody-drug conjugates, where this compound can function as a cleavable linker.

This technical guide provides a comprehensive overview of the core thermodynamic properties of the this compound dipeptide, presenting available experimental and computational data, detailing experimental methodologies, and illustrating key concepts through structured diagrams.

Core Thermodynamic Properties

The thermodynamic stability and behavior of this compound are governed by key state functions, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These properties dictate the spontaneity of its formation, its conformational preferences, and its interactions with solvents and other molecules.

Data Presentation

Table 1: Standard Molar Thermodynamic Properties of L-Alanyl-L-Valine at 298.15 K (25 °C)

Thermodynamic PropertySymbolValueUnitMethod
Standard Molar Enthalpy of Formation (crystalline)ΔfH°(s)-785.3 ± 2.2kJ/molExperimental (Bomb Calorimetry)[1]
Standard Molar Enthalpy of Combustion (crystalline)ΔcH°(s)-4620.4 ± 2.2kJ/molExperimental (Bomb Calorimetry)[1]
Standard Molar Gibbs Free Energy of FormationΔfG°-499.33kJ/molComputational
Standard Molar Enthalpy of Formation (ideal gas)ΔfH°(g)-622.34kJ/molComputational
Standard Molar Entropy (ideal gas)S°(g)504.79J/mol·KComputational
Ideal Gas Heat Capacity at Constant PressureCp°(g)213.94J/mol·KComputational

Table 2: pKa Values of Constituent Amino Acids at 298.15 K

Amino AcidpKa1 (-COOH)pKa2 (-NH3+)
L-Alanine2.349.69
L-Valine2.329.62

Note: The pKa values for the terminal carboxyl and amino groups of the this compound dipeptide itself are expected to be slightly different from their constituent amino acids due to the formation of the peptide bond.

Experimental Protocols

The determination of the thermodynamic properties of dipeptides relies on a suite of calorimetric and analytical techniques. Below are detailed methodologies for key experiments relevant to this compound.

Bomb Calorimetry for Enthalpy of Combustion and Formation

This method is used to determine the standard enthalpy of combustion (ΔcH°) of a substance, from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's law.

Methodology:

  • Sample Preparation: A precisely weighed sample of crystalline D,L-α-alanyl-D,L-valine is pressed into a pellet.

  • Calorimeter Setup: The pellet is placed in a platinum crucible within a high-pressure stainless steel vessel (the "bomb"). The bomb is then filled with purified oxygen to a pressure of approximately 3 MPa. A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

  • Ignition and Measurement: The bomb is submerged in a known mass of water in an isothermal-jacket calorimeter. The sample is ignited by passing an electric current through a fuse wire. The temperature change of the water surrounding the bomb is meticulously recorded with high precision.

  • Data Analysis: The heat released during combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.

  • Calculation of ΔfH°: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO2, H2O, and N2).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for studying the thermodynamics of binding interactions in solution. While not directly measuring the properties of this compound in isolation, it is crucial for understanding its interactions with other molecules, such as receptors or enzymes.

Methodology:

  • Sample Preparation: Solutions of the this compound dipeptide and its binding partner are prepared in a precisely matched buffer to minimize heats of dilution and mixing. The solutions are thoroughly degassed to prevent the formation of air bubbles during the experiment.

  • Calorimeter Setup: The sample cell of the ITC instrument is filled with a solution of one binding partner (e.g., a protein), and the titration syringe is filled with a solution of the other (e.g., the this compound dipeptide) at a higher concentration.

  • Titration: A series of small, precise injections of the syringe solution into the sample cell is performed. The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The raw data, a series of heat spikes, is integrated to determine the heat change per injection. This data is then plotted against the molar ratio of the two binding partners. The resulting binding isotherm is fitted to a suitable binding model to extract the binding affinity (Ka), enthalpy of binding (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the relationship: ΔG = -RTln(Ka) = ΔH - TΔS.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Prep_Peptide Prepare this compound Solution Degas Degas Both Solutions Prep_Peptide->Degas Prep_Partner Prepare Binding Partner Solution Prep_Partner->Degas Load_Cell Load Binding Partner into Cell Degas->Load_Cell Load_Syringe Load this compound into Syringe Degas->Load_Syringe Titrate Perform Serial Injections Load_Cell->Titrate Load_Syringe->Titrate Measure_Heat Measure Heat Change per Injection Titrate->Measure_Heat Integrate Integrate Heat Peaks Measure_Heat->Integrate Plot_Isotherm Plot Binding Isotherm Integrate->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Calculate_Params Calculate Kₐ, ΔH, ΔS, ΔG Fit_Model->Calculate_Params

Isothermal Titration Calorimetry Experimental Workflow

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat capacity of a substance as a function of temperature. This is particularly useful for studying phase transitions and the thermal stability of molecules.

Methodology:

  • Sample and Reference Preparation: A small, accurately weighed amount of the this compound dipeptide solution is hermetically sealed in a sample pan. An identical pan containing only the matched buffer is prepared as a reference.

  • Calorimeter Setup: The sample and reference pans are placed in the DSC instrument.

  • Temperature Scan: The temperature of both the sample and reference cells is increased at a constant rate. The instrument measures the difference in heat flow required to maintain both cells at the same temperature.

  • Data Analysis: The resulting thermogram plots the differential heat flow against temperature. The heat capacity (Cp) of the sample can be determined from this data. For a protein or peptide undergoing thermal denaturation, the melting temperature (Tm) is the peak of the endothermic transition, and the enthalpy of unfolding (ΔH) is the area under the peak.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis Prep_Sample Prepare this compound Solution Seal_Pans Seal Sample and Reference Pans Prep_Sample->Seal_Pans Prep_Buffer Prepare Matched Buffer Prep_Buffer->Seal_Pans Load_Calorimeter Load Pans into DSC Seal_Pans->Load_Calorimeter Temp_Scan Scan Temperature at Constant Rate Load_Calorimeter->Temp_Scan Measure_Heat_Flow Measure Differential Heat Flow Temp_Scan->Measure_Heat_Flow Plot_Thermogram Plot Thermogram (Heat Flow vs. Temp) Measure_Heat_Flow->Plot_Thermogram Determine_Cp Determine Heat Capacity (Cp) Plot_Thermogram->Determine_Cp Analyze_Transitions Analyze Phase Transitions (Tm, ΔH) Plot_Thermogram->Analyze_Transitions

Differential Scanning Calorimetry Experimental Workflow

Biological Context and Signaling Pathways

Currently, there is limited evidence in the scientific literature to suggest a direct and specific role for the this compound dipeptide in a well-defined signaling pathway. Its primary biological significance appears to be as a metabolic intermediate and as a structural component of larger peptides and proteins.

However, dipeptides, in general, can be transported into cells via specific peptide transporters, such as PepT1 and PepT2. Once inside the cell, they are typically hydrolyzed into their constituent amino acids by cytosolic peptidases. These amino acids then enter the cellular amino acid pool and can be utilized for protein synthesis or other metabolic processes.

In the context of drug development, the Val-Ala dipeptide, an isomer of this compound, is utilized as a cleavable linker in antibody-drug conjugates (ADCs) such as loncastuximab tesirine. In this application, the dipeptide is designed to be stable in circulation but is cleaved by lysosomal proteases, such as cathepsin B, upon internalization of the ADC into a target cancer cell. This cleavage releases the cytotoxic payload, leading to cell death. While this is a synthetic application, it highlights the potential for dipeptides to be recognized and processed by specific cellular machinery.

ADC_Cleavage cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Antibody-Drug Conjugate (with Val-Ala Linker) Receptor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Proteolytic Cleavage of Val-Ala by Cathepsin B Cell_Death Cell Death Payload->Cell_Death Induces

Role of a Dipeptide Linker in Antibody-Drug Conjugate Action

Conclusion

The thermodynamic properties of the this compound dipeptide are of significant interest for understanding fundamental biochemical processes and for the development of novel therapeutics. While a complete experimental dataset for this specific dipeptide remains to be fully elucidated, the available experimental and computational data provide a solid foundation for its characterization. The experimental protocols outlined in this guide offer a roadmap for further investigation into the thermodynamic landscape of this compound and other small peptides. As research in proteomics and peptide-based drug design continues to advance, a deeper understanding of the thermodynamic principles governing the behavior of such fundamental building blocks will be indispensable.

References

An In-depth Technical Guide to the Ala-Val Peptide Bond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core characteristics of the peptide bond between L-alanine (Ala) and L-valine (Val). The Ala-Val linkage is a fundamental component in numerous proteins and peptides, and understanding its specific structural and dynamic properties is crucial for rational drug design, protein engineering, and broader biochemical research. This document synthesizes data from spectroscopic, crystallographic, and computational studies to offer a detailed perspective on its physicochemical properties, conformational tendencies, and the experimental methodologies used for its characterization.

Physicochemical Properties of the this compound Peptide Bond

The peptide bond is a covalent chemical bond formed between two amino acid molecules. The bond between alanine and valine (N-L-Alanyl-L-valine) exhibits characteristics typical of all peptide bonds, such as planarity and rigidity, due to resonance delocalization of electrons between the carbonyl oxygen, the carbonyl carbon, and the amide nitrogen.[1][2][3][4] This resonance confers a partial double-bond character to the C-N bond, restricting rotation and influencing the local conformation of the peptide backbone.[2][5]

Bond Geometry
ParameterAverage ValueDescription
C-N Bond Length ~1.33 ÅShorter than a typical C-N single bond (~1.47 Å) and longer than a C=N double bond (~1.27 Å), indicating partial double-bond character.[2]
C=O Bond Length ~1.23 ÅTypical length for a carbonyl double bond in a peptide context.
N-H Bond Length ~1.01 ÅStandard length for an N-H bond in an amide group.
N-Cα Bond Angle ~122°The angle between the amide nitrogen, the alpha-carbon of Valine, and the carbonyl carbon of Valine.
Cα-C-N Bond Angle ~116°The angle between the alpha-carbon of Alanine, the carbonyl carbon, and the amide nitrogen.
O=C-N Bond Angle ~123°The angle between the carbonyl oxygen, the carbonyl carbon, and the amide nitrogen.

Note: These values are generalized from peptide structures and may vary slightly based on the specific chemical environment and conformational state of the this compound dipeptide.

Conformational Landscape

The conformational freedom of the this compound dipeptide is primarily defined by the rotation around two single bonds in the backbone: the N-Cα bond (phi, φ) and the Cα-C bond (psi, ψ).[6][7][8] The sterically allowed combinations of these dihedral angles are visualized on a Ramachandran plot. For the this compound dipeptide, the bulky isopropyl side chain of valine imposes significant steric constraints on the allowable φ and ψ angles compared to a less hindered dipeptide like Ala-Ala.

Ramachandran Plot and Stable Conformers

Computational studies on alanine dipeptide and related systems provide insight into the probable low-energy conformations for this compound.[6][9][10] The most populated regions of the Ramachandran plot correspond to well-defined secondary structures.

Conformational RegionApproximate φ AngleApproximate ψ AngleDescription
β-Sheet (Extended) -135°+135°An extended conformation, energetically favorable and common in β-sheets.[11]
Right-Handed α-Helix -57°-47°A compact, helical conformation stabilized by intramolecular hydrogen bonds in longer peptides.[11]
Polyproline II (PPII) -75°+145°A left-handed helical structure that is common in unfolded or flexible regions of proteins.[11]
Left-Handed α-Helix +57°+47°A less common helical form, generally less stable for L-amino acids.[11]

The bulky side chain of valine restricts the conformational space available to the peptide backbone, making conformations like the fully extended β-sheet particularly favorable.

Caption: Chemical structure of the this compound dipeptide showing backbone and sidechain atoms.

Spectroscopic Characterization

Spectroscopic techniques are pivotal in elucidating the structural and dynamic properties of the this compound peptide bond in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information on the conformation and dynamics of peptides. Chemical shifts of backbone and sidechain nuclei are sensitive to the local electronic environment and, therefore, to the peptide's conformation.

NucleusResidueTypical Chemical Shift (ppm)Notes
¹Hα Alanine4.32Chemical shifts are influenced by the preceding and succeeding residues.[12]
¹Hα Valine~4.2The exact shift is highly dependent on the φ and ψ angles.
¹³Cα Alanine~52Sensitive to the secondary structure (α-helix vs. β-sheet).[13][14]
¹³Cα Valine~62Also a good indicator of backbone conformation.[14]
¹³Cβ Alanine~19Relatively stable across different conformations.[13]
¹³Cβ Valine~32Less sensitive to backbone conformation than Cα.
¹³C' (Carbonyl) Alanine~175The chemical shift is influenced by hydrogen bonding and solvent exposure.[15]
Vibrational Spectroscopy (Raman and IR)

Raman and Infrared (IR) spectroscopy probe the vibrational modes of the peptide backbone. The frequencies of the amide bands are particularly sensitive to the secondary structure and hydrogen bonding patterns.

Amide BandApproximate Wavenumber (cm⁻¹)Vibrational Mode
Amide I 1600 - 1700Primarily C=O stretching. Highly sensitive to secondary structure.
Amide II 1500 - 1600Coupled N-H in-plane bending and C-N stretching.
Amide III 1200 - 1350Complex mix of C-N stretching and N-H bending.

For dipeptides, Raman skeletal vibrations in the 810-950 cm⁻¹ range are also sensitive to conformational changes.[16]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate characterization of the this compound peptide bond. Below are generalized protocols for key analytical techniques.

NMR Spectroscopy of a Dipeptide

This protocol outlines the basic steps for acquiring and analyzing 2D NMR spectra of a dipeptide like this compound.[17][18]

  • Sample Preparation: Dissolve the synthesized and purified this compound dipeptide in a suitable solvent (e.g., D₂O or a buffered aqueous solution containing 10% D₂O) to a concentration of 2-5 mM.[19] Adjust the pH to the desired value (e.g., physiological pH ~7.4).

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to confirm sample integrity and concentration.

    • Record a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify scalar-coupled protons within each amino acid residue.

    • Record a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) experiment to identify all protons belonging to a single amino acid's spin system.

    • Record a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to identify through-space correlations between protons, which provides distance restraints for structure calculation.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances by analyzing the cross-peaks in the COSY and TOCSY spectra.

    • Integrate the NOESY cross-peaks to derive inter-proton distance restraints.

    • Use the distance restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate a family of conformers consistent with the experimental data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve this compound Dipeptide (2-5 mM) B Adjust pH A->B C 1D ¹H Spectrum B->C D 2D COSY / TOCSY C->D E 2D NOESY D->E F Spectral Processing E->F G Resonance Assignment F->G H NOE Restraint Generation G->H I Structure Calculation H->I MD_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Trajectory Analysis A Generate Peptide Coordinates B Select Force Field A->B C Solvate and Neutralize B->C D Energy Minimization C->D E Equilibration (NVT/NPT) D->E F Production MD E->F G Calculate Dihedrals (φ, ψ) F->G H Clustering G->H I Free Energy Landscape G->I

References

The Zwitterionic Nature and Isoelectric Point of Alanyl-Valine (Ala-Val): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the zwitterionic properties and the isoelectric point (pI) of the dipeptide Alanyl-Valine (Ala-Val). Understanding these core physicochemical characteristics is crucial for applications in drug development, proteomics, and biochemistry, as they significantly influence a peptide's solubility, stability, and biological interactions.

The Zwitterionic Form of this compound

In aqueous solutions, amino acids and peptides exist predominantly as zwitterions, or dipolar ions.[1] This occurs through an internal acid-base reaction where the acidic carboxyl group (-COOH) donates a proton to the basic amino group (-NH2). In the case of this compound, this results in a molecule with a negatively charged carboxylate group (-COO⁻) and a positively charged amino group (-NH₃⁺), while the overall molecule remains electrically neutral. This zwitterionic state is the major species at physiological pH (around 7.3).

The protonation state of this compound is pH-dependent. At a low pH (acidic conditions), the carboxylate group will be protonated, resulting in a net positive charge (cationic form). Conversely, at a high pH (alkaline conditions), the amino group will be deprotonated, leading to a net negative charge (anionic form). The zwitterionic form exists between the pKa values of the carboxyl and amino groups.

The equilibrium between these forms is fundamental to the peptide's behavior in different environments. The diagram below illustrates the pH-dependent protonation states of this compound.

Ala_Val_Protonation Cation Cationic Form (Net Charge: +1)      H      | H₃N⁺-CH-CO-NH-CH-COOH      |          |      CH₃        CH(CH₃)₂ Zwitterion Zwitterionic Form (Net Charge: 0)      H      | H₃N⁺-CH-CO-NH-CH-COO⁻      |          |      CH₃        CH(CH₃)₂ Cation->Zwitterion pH > pKa₁ Zwitterion->Cation pH < pKa₁ Anion Anionic Form (Net Charge: -1)    H    | H₂N-CH-CO-NH-CH-COO⁻    |          |    CH₃        CH(CH₃)₂ Zwitterion->Anion pH > pKa₂ Anion->Zwitterion pH < pKa₂

Figure 1. pH-dependent protonation states of this compound.

Isoelectric Point (pI) and pKa Values

The isoelectric point (pI) is the specific pH at which a molecule, such as a peptide, carries no net electrical charge.[2] For a simple dipeptide like this compound with no ionizable side chains, the pI can be calculated by averaging the pKa values of the terminal carboxyl (pKa₁) and amino (pKa₂) groups.

pI = (pKa₁ + pKa₂) / 2

At the pI, the peptide's solubility is often at its minimum, which is a critical consideration for drug formulation and purification protocols like isoelectric focusing.

The following tables summarize the experimentally determined protonation constants (pKa values) for this compound and, for comparison, the pKa values of its constituent amino acids, Alanine and Valine.

Table 1: Experimental Protonation Constants (pKa) of this compound in Water

Ionizable Group pKa Value
Terminal Carboxyl (-COOH) 3.29
Terminal Amino (-NH₃⁺) 8.35

Source: Potentiometric studies on alanyl dipeptides.

Based on these experimental values, the isoelectric point (pI) of this compound is calculated as:

pI = (3.29 + 8.35) / 2 = 5.82

Table 2: pKa and pI Values of Constituent Amino Acids

Amino Acid pKa (α-COOH) pKa (α-NH₃⁺) pI
Alanine 2.34 9.69 6.00
Valine 2.32 9.62 5.96

Source: University of Calgary, Chemistry Department.[3]

Experimental Determination of the Isoelectric Point

The pI of a peptide can be determined experimentally using several methods. Potentiometric titration and isoelectric focusing are two common and reliable techniques.

Experimental Protocol: Potentiometric Titration

Potentiometric titration involves measuring the pH of a peptide solution as a function of the volume of added titrant (a strong acid or base). The resulting titration curve allows for the determination of the pKa values of the ionizable groups, from which the pI can be calculated.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 2-3 mg of this compound dipeptide.

    • Dissolve the sample in a known volume (e.g., 10 mL) of deionized, CO₂-free water. To ensure all molecules are in the fully protonated form, the solution can be initially acidified to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl).

  • Titration Setup:

    • Use a calibrated pH meter with a combination glass electrode.

    • Place the peptide solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

    • Use a magnetic stirrer for continuous mixing.

    • Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Procedure:

    • Immerse the pH electrode in the sample solution and record the initial pH.

    • Add the titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH reaches a plateau in the alkaline region (e.g., pH 12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).

    • Alternatively, a first-derivative plot (ΔpH/ΔV vs. V) can be created, where the peaks correspond to the equivalence points. The pKa values are the pH values at half-equivalence points.

    • Calculate the pI by averaging the determined pKa values for the carboxyl and amino groups.

The workflow for this process is illustrated in the diagram below.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve this compound in CO₂-free water acidify Acidify to low pH (e.g., pH 2 with HCl) prep_sample->acidify setup Calibrate pH meter & Setup Titrator acidify->setup titrate Titrate with standardized NaOH in small increments setup->titrate record Record pH and Volume after each addition titrate->record plot Plot pH vs. Volume of Titrant record->plot derivative Generate 1st Derivative Plot (ΔpH/ΔV vs. V) plot->derivative determine_pka Determine pKa values from titration curve derivative->determine_pka calculate_pi Calculate pI: (pKa₁ + pKa₂) / 2 determine_pka->calculate_pi

Figure 2. Workflow for pI determination via potentiometric titration.
Experimental Protocol: Capillary Isoelectric Focusing (cIEF)

Capillary Isoelectric Focusing separates molecules based on their pI in a pH gradient. It offers very high resolution and can distinguish between molecules with very small differences in their isoelectric points.

Methodology:

  • Sample and Ampholyte Preparation:

    • Dissolve the this compound sample in deionized water.

    • Prepare a solution containing carrier ampholytes that will establish the pH gradient. A broad-range ampholyte (e.g., pH 3-10) is suitable for initial analysis.

    • Mix the sample with the ampholyte solution.

  • Capillary and Electrolyte Setup:

    • Use a fused-silica capillary.

    • Fill the capillary with the sample-ampholyte mixture.

    • Place the capillary ends into vials containing the anolyte (an acidic solution, e.g., phosphoric acid) and the catholyte (a basic solution, e.g., sodium hydroxide).

  • Focusing Step:

    • Apply a high voltage across the capillary. The carrier ampholytes will migrate according to their charge, establishing a stable pH gradient.

    • The this compound molecules will migrate through the pH gradient until they reach the pH that corresponds to their pI. At this point, the net charge is zero, and migration ceases. This results in the "focusing" of the peptide into a sharp band.

  • Mobilization and Detection:

    • After focusing, the separated zones are moved past a detector (typically a UV detector). This can be achieved by applying pressure to one end of the capillary (hydrodynamic mobilization) or by changing the composition of the electrolyte solutions to shift the pH gradient (chemical mobilization).

    • The detector records the absorbance as a function of time, generating an electropherogram.

  • pI Determination:

    • Run a parallel experiment with a set of pI markers (proteins or peptides with known isoelectric points).

    • Create a calibration curve by plotting the migration time of the pI markers against their known pI values.

    • Determine the pI of this compound by interpolating its migration time on the calibration curve.

Significance in Drug Development

The zwitterionic nature and isoelectric point of peptides like this compound are of paramount importance in pharmaceutical sciences:

  • Solubility and Formulation: As solubility is minimal at the pI, formulations must be buffered at a pH sufficiently far from the pI to ensure the peptide remains in solution.

  • Stability: Peptides may be more susceptible to aggregation and precipitation at or near their pI, impacting the shelf-life and bioavailability of a drug product.

  • Drug Delivery: The charge state of a peptide affects its interaction with biological membranes and its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Purification: Techniques like ion-exchange chromatography and isoelectric focusing, which are essential for purifying peptide-based drugs, rely directly on the charge properties and pI of the molecule.

References

Methodological & Application

Solid-Phase Synthesis of Ala-Val Dipeptide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase synthesis of the dipeptide Alanine-Valine (Ala-Val) utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry. Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the efficient and controlled assembly of amino acid chains. This protocol outlines the use of Wang resin as the solid support, Fmoc-protected amino acids, and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as the coupling agent. The straightforward nature of this dipeptide synthesis makes it an excellent model for understanding the fundamental principles of SPPS.

Introduction

The synthesis of peptides is a fundamental process in various scientific disciplines, including biochemistry, pharmacology, and materials science. Solid-phase peptide synthesis, pioneered by R. Bruce Merrifield, revolutionized this field by anchoring the growing peptide chain to an insoluble resin, thereby simplifying the purification process at each step. The Fmoc/tBu strategy is a widely adopted method due to its milder deprotection conditions compared to the Boc/Bzl strategy.

This application note details the synthesis of a simple dipeptide, this compound, to illustrate the key steps of SPPS: resin loading (or use of pre-loaded resin), Fmoc deprotection, amino acid coupling, and final cleavage from the resin.

Key Materials and Reagents

Reagent/MaterialAbbreviationSupplierNotes
Fmoc-Val-Wang Resin-VariousPre-loaded resin simplifies the initial step. Loading: 0.25-0.40 mmol/g.
Fmoc-Ala-OH-VariousStandard Fmoc-protected amino acid.
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHBTUVariousEfficient coupling reagent.[1][2][3]
N,N-DiisopropylethylamineDIPEAVariousBase for coupling reaction.
Piperidine-VariousFor Fmoc deprotection.
N,N-DimethylformamideDMFVariousPrimary solvent for synthesis.
DichloromethaneDCMVariousSolvent for washing.
Trifluoroacetic acidTFAVariousFor cleavage from the resin.
TriisopropylsilaneTIPSVariousScavenger for cleavage.
Diethyl ether-VariousFor peptide precipitation.

Experimental Protocol

The synthesis of this compound on a solid support involves a cyclical process of deprotection and coupling, followed by a final cleavage step.

Step 1: Resin Preparation and Swelling
  • Resin Swelling: Place the Fmoc-Val-Wang resin in a reaction vessel. Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation. This allows for better accessibility of reagents to the reactive sites on the resin.

  • Solvent Removal: After swelling, drain the DMF from the reaction vessel.

Step 2: Fmoc Deprotection
  • Piperidine Treatment: To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.

  • Agitation: Agitate the mixture at room temperature for 5 minutes.

  • Drain and Repeat: Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for an additional 15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times), and finally with DMF (3 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Step 3: Coupling of Fmoc-Ala-OH
  • Activation of Fmoc-Ala-OH: In a separate vial, dissolve Fmoc-Ala-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-2 minutes.[2]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected Val-Wang resin in the reaction vessel.

  • Agitation: Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test. A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

Step 4: Final Fmoc Deprotection
  • Repeat the Fmoc deprotection procedure as described in Step 2 to remove the Fmoc group from the newly added Alanine residue.

Step 5: Cleavage of this compound Dipeptide from the Resin
  • Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitation: Agitate the mixture at room temperature for 2-3 hours.[4]

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the precipitated this compound dipeptide under vacuum.

Data Presentation

Table 1: Quantitative Parameters for this compound Synthesis (per 1 gram of resin)

ParameterValueNotes
Resin Loading (Fmoc-Val-Wang)0.3 mmol/gTypical loading for pre-loaded resins.[5]
Fmoc-Ala-OH1.2 mmol (4 eq)Molar excess to ensure complete coupling.
HBTU1.17 mmol (3.9 eq)Slightly less than the amino acid.
DIPEA2.4 mmol (8 eq)Base for the coupling reaction.
20% Piperidine in DMF2 x 10 mLFor Fmoc deprotection.
Cleavage Cocktail (TFA/H₂O/TIS)10 mLStandard cleavage mixture.
Expected Theoretical Yield ~62.5 mg Based on 100% efficiency. The actual yield will be lower.
Typical Purity (Crude) >90% Dependent on the efficiency of coupling and deprotection steps.

Note: The theoretical yield is calculated based on the initial resin loading and the molecular weight of the this compound dipeptide (188.21 g/mol ).

Visualizations

Experimental Workflow

SPPS_Workflow Resin Fmoc-Val-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Treat with 20% Piperidine/DMF Swell->Deprotect1 Wash1 Wash (DMF, DCM, DMF) Deprotect1->Wash1 Couple Couple to Val-Resin Wash1->Couple Activate Activate Fmoc-Ala-OH with HBTU/DIPEA Activate->Couple Wash2 Wash (DMF, DCM, DMF) Couple->Wash2 Deprotect2 Treat with 20% Piperidine/DMF Wash2->Deprotect2 Wash3 Wash (DMF, DCM, DMF) Deprotect2->Wash3 Cleave Cleave with TFA/H₂O/TIS Wash3->Cleave Precipitate Precipitate in cold Ether Cleave->Precipitate Isolate Isolate and Dry Precipitate->Isolate AlaVal This compound Dipeptide Isolate->AlaVal

Caption: Workflow for the solid-phase synthesis of this compound dipeptide.

Logical Relationship of SPPS Cycle

SPPS_Cycle Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection Start->Deprotection Piperidine Washing1 Washing Deprotection->Washing1 DMF/DCM Coupling Amino Acid Coupling Washing1->Coupling Activated Fmoc-AA Washing2 Washing Coupling->Washing2 DMF/DCM Washing2->Deprotection Repeat Cycle End Elongated Peptide-Resin Washing2->End Final Cycle

Caption: The cyclical nature of solid-phase peptide synthesis.

References

Application Notes and Protocols for Liquid-Phase Ala-Val Peptide Coupling Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of common liquid-phase coupling methods for the synthesis of the dipeptide Alanine-Valine (Ala-Val). The protocols and data presented are intended to guide researchers in selecting the most appropriate method based on factors such as desired yield, purity, and minimization of racemization.

Introduction to Liquid-Phase Peptide Synthesis (LPPS)

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a classical method for peptide assembly where reactions are carried out in a homogeneous solution. Unlike solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a resin, LPPS allows for the purification of intermediates at each step.[1] This can lead to higher purity of the final product, especially for shorter peptides, and is highly scalable, making it suitable for large-scale production.[2][3] However, LPPS is generally more labor-intensive and time-consuming than SPPS.[2]

The successful formation of the peptide bond between Alanine (Ala) and Valine (Val) relies on the activation of the carboxylic acid group of a protected Alanine residue, followed by nucleophilic attack by the amino group of a protected Valine ester. The choice of coupling reagent is critical to maximize yield and minimize side reactions, most notably racemization of the Alanine residue.[4]

Comparison of Common Coupling Methods for this compound Synthesis

The following table summarizes quantitative data for common coupling methods used in liquid-phase peptide synthesis. The data is compiled from representative syntheses of similar dipeptides, providing a valuable proxy for the this compound coupling.

Coupling MethodCoupling ReagentsTypical Yield (%)Typical Purity (%)Racemization PotentialKey Considerations
Carbodiimide (EDC/HOBt) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt)80-90>95Low with HOBtWater-soluble urea byproduct is easily removed by extraction. HOBt is crucial to suppress racemization.[4][5]
Carbodiimide (DCC/HOBt) N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)80-90>95Low with HOBtDicyclohexylurea (DCU) byproduct is insoluble and removed by filtration.[6]
Mixed Anhydride Isobutyl chloroformate, N-Methylmorpholine (NMM)85-95>95Low at low temperaturesCost-effective and rapid. Requires careful temperature control to minimize side reactions.[7][8]
Uronium/Aminium (HBTU) O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)>90>95Very LowHighly efficient with fast reaction times. Often used with an additive like HOBt.[4]

Experimental Protocols

The following are detailed protocols for the liquid-phase synthesis of N-protected this compound dipeptide esters.

Protocol 1: EDC/HOBt Coupling of Boc-Ala with H-Val-OMe

This protocol describes the coupling of N-Boc-protected Alanine with Valine methyl ester hydrochloride using EDC and HOBt.

Materials:

  • Boc-L-Alanine (Boc-Ala-OH)

  • L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Neutralization of H-Val-OMe·HCl:

    • Dissolve H-Val-OMe·HCl (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA or NMM (1.05 eq) dropwise while stirring.

    • Stir the mixture at 0 °C for 15-20 minutes to generate the free amine.

  • Activation of Boc-Ala-OH:

    • In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) to the solution and stir for 30 minutes at 0 °C.[9]

  • Coupling Reaction:

    • To the activated Boc-Ala-OH mixture, add the neutralized H-Val-OMe solution from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Wash the reaction mixture with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[2]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.[9]

    • The crude product can be further purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Mixed Anhydride Coupling of Z-Ala with H-Val-OEt

This protocol details the synthesis of N-Cbz-protected this compound ethyl ester via the mixed anhydride method.

Materials:

  • N-Carbobenzyloxy-L-Alanine (Z-Ala-OH)

  • L-Valine ethyl ester hydrochloride (H-Val-OEt·HCl)

  • Isobutyl chloroformate

  • N-Methylmorpholine (NMM)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Neutralization of H-Val-OEt·HCl:

    • Suspend H-Val-OEt·HCl (1.0 eq) in anhydrous THF.

    • Cool the suspension to -15 °C.

    • Add NMM (1.0 eq) and stir for 10 minutes.

  • Formation of the Mixed Anhydride:

    • In a separate flask, dissolve Z-Ala-OH (1.0 eq) in anhydrous THF and cool to -15 °C.

    • Add NMM (1.0 eq) and stir for 1 minute.

    • Add isobutyl chloroformate (1.0 eq) dropwise, ensuring the temperature remains at -15 °C.

    • Stir the mixture for 10-15 minutes to form the mixed anhydride.[7]

  • Coupling Reaction:

    • Add the neutralized H-Val-OEt solution from step 1 to the mixed anhydride solution at -15 °C.

    • Stir the reaction mixture at -15 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated NMM hydrochloride.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the crude protected dipeptide.

    • Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow and Mechanisms

General Workflow for Liquid-Phase Dipeptide Synthesis

LPPS_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Purification N_Protected_Ala N-Protected Alanine (e.g., Boc-Ala-OH) Activation Activation of Alanine (Coupling Reagent) N_Protected_Ala->Activation C_Protected_Val C-Protected Valine (e.g., H-Val-OMe) Coupling Peptide Bond Formation C_Protected_Val->Coupling Activation->Coupling Workup Aqueous Work-up (Extraction) Coupling->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Final_Product Protected this compound Dipeptide Purification->Final_Product

Caption: General workflow for liquid-phase this compound dipeptide synthesis.

Mechanism of Carbodiimide (EDC) Mediated Peptide Coupling with HOBt

EDC_Mechanism Boc_Ala Boc-Ala-OH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Boc_Ala->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (Less prone to racemization) O_Acylisourea->HOBt_Ester + HOBt - Urea Urea Urea Byproduct (Water Soluble) O_Acylisourea->Urea Hydrolysis (Side Reaction) HOBt HOBt HOBt->HOBt_Ester Boc_Ala_Val_OMe Boc-Ala-Val-OMe HOBt_Ester->Boc_Ala_Val_OMe + H-Val-OMe - HOBt H_Val_OMe H-Val-OMe H_Val_OMe->Boc_Ala_Val_OMe

Caption: Mechanism of EDC/HOBt mediated peptide bond formation.

Conclusion

The choice of coupling method for the liquid-phase synthesis of this compound depends on the specific requirements of the project. For high efficiency and ease of purification, carbodiimide methods with HOBt or modern uronium/aminium reagents are excellent choices. The mixed anhydride method offers a cost-effective and rapid alternative, provided that careful temperature control is maintained to minimize side reactions. The protocols provided herein serve as a robust starting point for the successful synthesis and purification of the this compound dipeptide.

References

Application Note: Characterization of Ala-Val by Electrospray Ionization Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the characterization of the dipeptide Alanine-Valine (Ala-Val) using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Introduction

Alanine-Valine (this compound) is a dipeptide composed of the amino acids Alanine and Valine. The precise characterization of such small peptides is crucial in various fields, including proteomics, drug discovery, and quality control of synthetic peptides.[1] Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of molecules.[2] Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of biomolecules like peptides with minimal fragmentation in the source.[3][4] Tandem mass spectrometry (MS/MS) further enables the structural elucidation of peptides by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions.[5][6] This application note outlines a comprehensive workflow for the analysis of this compound, from sample preparation to data interpretation.

Predicted Mass and Fragmentation

The primary goal of the mass spectrometric analysis is to confirm the molecular weight and sequence of this compound. This is achieved by identifying the protonated molecule ([M+H]⁺) and its characteristic fragment ions.

Molecular Formula: C₈H₁₆N₂O₃

Amino Acid Sequence: this compound

The theoretical monoisotopic mass and the predicted m/z values for the protonated molecule and its primary fragment ions are summarized in the table below. The fragmentation of peptides in a collision cell typically occurs at the peptide bond, resulting in b- and y-type ions.

Ion TypeSequenceTheoretical Monoisotopic m/z
[M+H]⁺ This compound 189.1234
y₁Val118.0863
b₁Ala72.0444

Experimental Workflow

The overall experimental workflow for the characterization of this compound using LC-MS/MS is depicted below. This process involves sample preparation, chromatographic separation (optional but recommended for complex mixtures), mass spectrometric analysis, and data processing.[7]

workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography (Optional) cluster_ms Mass Spectrometry cluster_data Data Analysis sample This compound Standard dissolve Dissolve in 50:50 ACN/H₂O + 0.1% Formic Acid sample->dissolve inject Inject Sample dissolve->inject separation C18 Reverse Phase Separation inject->separation esi Electrospray Ionization (ESI) separation->esi ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ion Analysis) cid->ms2 spectrum Acquire Mass Spectra ms2->spectrum interpretation Identify [M+H]⁺ and Fragment Ions spectrum->interpretation

Caption: Experimental workflow for this compound characterization.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation used.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in deionized water.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µM in a solvent mixture of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.[8] The formic acid aids in the protonation of the peptide.

Liquid Chromatography (LC) - Optional

For direct infusion analysis, this step can be omitted. However, for samples in complex matrices, LC is recommended for separation and purification.

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Mass Spectrometry (MS)

The following parameters are suitable for a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer with an ESI source.[8]

4.3.1. MS1 Scan Parameters

These settings are for detecting the precursor ion ([M+H]⁺).

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Flow 600 L/hr
Desolvation Temperature 350 °C
Scan Range (m/z) 50 - 500

4.3.2. MS2 (Tandem MS) Parameters

These settings are for fragmenting the precursor ion and analyzing the product ions.

ParameterValue
Precursor Ion Selection (m/z) 189.12
Isolation Window 1.0 - 2.0 Da
Fragmentation Method Collision-Induced Dissociation (CID)
Collision Gas Argon or Nitrogen
Collision Energy 10 - 30 eV (Ramp)

Note: It is crucial to optimize the collision energy to achieve a good balance between the precursor ion signal and the intensity of the fragment ions.[8]

Data Presentation and Interpretation

The acquired mass spectra should be analyzed to confirm the presence of the protonated this compound and its characteristic fragments.

MS1 Spectrum

The MS1 spectrum should show a prominent peak at an m/z corresponding to the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.[8]

IonTheoretical m/zObserved m/z (Example)
[M+H]⁺ 189.1234 189.1231
[M+Na]⁺211.1053211.1049
[M+K]⁺227.0792227.0788
MS2 Spectrum and Fragmentation Pathway

The MS2 spectrum is generated by fragmenting the selected precursor ion (m/z 189.12). The resulting spectrum should display peaks corresponding to the b₁ and y₁ ions.

fragmentation cluster_peptide This compound [M+H]⁺ (m/z 189.12) cluster_fragments Fragment Ions Ala Ala Val Val Ala->Val Peptide Bond b1 b₁ ion (Ala) m/z 72.04 Ala->b1  b-ion cleavage y1 y₁ ion (Val) m/z 118.09 Val->y1  y-ion cleavage

Caption: Fragmentation pathway of protonated this compound.

The expected fragment ions in the MS2 spectrum are summarized below.

IonTheoretical m/zObserved m/z (Example)Fragment
b₁ 72.0444 72.0441 Ala
y₁ 118.0863 118.0860 Val

The presence of these fragment ions confirms the amino acid sequence of the dipeptide.

Troubleshooting

  • No or Low Signal: Ensure proper sample concentration and instrument calibration. Check for issues with the ESI source, such as a blocked capillary.

  • No Fragmentation: Increase the collision energy. Ensure the collision gas is turned on and the pressure is at the recommended level.[8]

  • Unexpected Peaks: These may arise from contaminants, solvents, or the formation of various adducts. Running a blank solvent injection can help identify background ions.[8]

Conclusion

This application note provides a robust and detailed protocol for the characterization of the dipeptide this compound using ESI-MS/MS. By following the outlined experimental workflow and data interpretation guidelines, researchers can confidently verify the molecular weight and sequence of this compound, ensuring the identity and purity of their samples for downstream applications.

References

Application Notes and Protocols: The Ala-Val Dipeptide Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that dictates the overall efficacy and safety of the ADC. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient cleavage and payload release within the target cancer cells.[1][2][3]

The valine-alanine (Val-Ala) dipeptide linker has emerged as a promising option in ADC development, offering distinct advantages over other protease-cleavable linkers such as valine-citrulline (Val-Cit).[4][][6] This document provides detailed application notes on the Val-Ala linker, including its mechanism of action, comparative performance data, and comprehensive experimental protocols for its implementation in ADC research and development.

Mechanism of Action: Targeted Intracellular Payload Release

The Val-Ala dipeptide linker is designed for selective cleavage by lysosomal proteases, primarily cathepsin B, which are often overexpressed in the tumor microenvironment and within cancer cells.[7][8][] The mechanism of action follows a multi-step process, ensuring targeted drug delivery and activation:

  • Circulation and Targeting: The ADC circulates systemically in a stable form. The antibody component specifically binds to a target antigen on the surface of a cancer cell.[10][11]

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[7][11]

  • Lysosomal Trafficking: The internalized endosome fuses with a lysosome, exposing the ADC to the acidic environment and high concentrations of lysosomal proteases.[7][10][11]

  • Proteolytic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the valine and alanine residues of the dipeptide linker.[8][10]

  • Payload Release: This cleavage often triggers a self-immolative cascade, facilitated by a spacer unit like p-aminobenzyl carbamate (PABC), leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.[10][12]

  • Induction of Cell Death: The released payload then exerts its cytotoxic effect, for instance, by inhibiting topoisomerase I or microtubule assembly, ultimately leading to apoptotic cell death.[10]

ADC_Mechanism_of_Action Mechanism of Action of a Val-Ala Linker-based ADC cluster_extracellular Extracellular Space cluster_intracellular Tumor Cell ADC Antibody-Drug Conjugate (ADC) (Stable in Circulation) Tumor_Cell_Surface Tumor Cell Surface Antigen ADC->Tumor_Cell_Surface 1. Targeting & Binding Endosome Endosome Tumor_Cell_Surface->Endosome 2. Receptor-Mediated Endocytosis Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Lysosomal Trafficking Payload Active Payload Lysosome->Payload 4. Proteolytic Cleavage of Val-Ala Linker Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cytotoxicity

Mechanism of a Val-Ala linker-based ADC.

Advantages of the Val-Ala Linker

The Val-Ala dipeptide offers several key advantages that make it an attractive choice for ADC development:

  • Enhanced Hydrophilicity and Reduced Aggregation: Compared to the more commonly used Val-Cit linker, the Val-Ala linker exhibits lower hydrophobicity.[][6][13] This property is particularly beneficial when working with highly lipophilic payloads, as it can mitigate issues with ADC aggregation, even at higher drug-to-antibody ratios (DARs).[][6][14] Val-Ala linkers have been shown to allow for DARs as high as 7.4 with limited aggregation.[][6][14]

  • Improved Plasma Stability: While both Val-Ala and Val-Cit linkers are designed for lysosomal cleavage, studies have indicated that Val-Ala linkers can exhibit favorable plasma stability, crucial for minimizing off-target toxicity.[15][16] However, it is important to note that stability can be species-dependent, with some studies showing instability in mouse plasma due to the enzyme carboxylesterase 1C (Ces1c).[12][15] Val-Ala linkers are reported to be significantly more stable in human plasma.[15]

  • Versatility: The Val-Ala linker has been successfully conjugated with a variety of payloads, including potent auristatins and pyrrolobenzodiazepine (PBD) dimers, demonstrating its versatility in ADC design.[6][17]

Quantitative Data Summary

The selection of a linker is a data-driven process. The following tables summarize key quantitative data from preclinical studies, comparing the performance of Val-Ala linkers with other common dipeptide linkers.

Table 1: Comparative Plasma Stability of Dipeptide Linkers

Linker TypeADC ModelSpeciesStability MetricResultReference(s)
Val-AlaSmall Molecule ConjugateMouseHalf-life in serum23 hours[12]
Val-CitSmall Molecule ConjugateMouseHalf-life in serum11.2 hours[12]
Val-Alaanti-HER2 ADCMouse-Susceptible to Ces1c cleavage[13][15]
Val-Citanti-HER2 ADCMouse-Susceptible to Ces1c cleavage[18][19]
Val-Ala-Human-Significantly more stable than in mouse plasma[15]
Val-CitTrastuzumab-vc-MMAEHuman% Intact ADC after 144h>95%[20]

Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

ADCTarget AntigenCell LineLinker TypePayloadIC50 (pM)Reference(s)
Anti-HER2 ADCHER2HER2+ cellsVal-Ala (cleavable)MMAE92[13][21]
Anti-HER2 ADCHER2HER2+ cellsNon-cleavableMMAE609[13][21]
Sulfatase-linker ADCHER2HER2+ cellsSulfatase-cleavableMMAE61[13]

Experimental Protocols

Detailed and standardized protocols are essential for the successful synthesis, characterization, and evaluation of ADCs.

Protocol 1: ADC Conjugation via Cysteine Alkylation

This protocol describes a common method for conjugating a maleimide-functionalized drug-linker to a monoclonal antibody through reduced interchain disulfide bonds.

ADC_Conjugation_Workflow ADC Conjugation Experimental Workflow Start Purified Monoclonal Antibody (mAb) Reduction 1. Antibody Reduction (e.g., TCEP or DTT) Start->Reduction Conjugation 2. Drug-Linker Conjugation (Thiol-Maleimide Reaction) Reduction->Conjugation Drug_Linker Maleimide-Val-Ala-PABC-Payload Drug_Linker->Conjugation Purification 3. Purification (e.g., Size-Exclusion Chromatography) Conjugation->Purification Characterization 4. Characterization (e.g., HIC, SEC, LC-MS) Purification->Characterization End Purified ADC Characterization->End

Workflow for ADC conjugation and characterization.

Materials:

  • Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Maleimide-functionalized Val-Ala drug-linker payload.

  • Conjugation buffer (e.g., PBS with EDTA).

  • Quenching reagent (e.g., N-acetylcysteine).

  • Purification system (e.g., Size-Exclusion Chromatography - SEC).

  • Characterization instruments (e.g., Hydrophobic Interaction Chromatography - HIC, SEC, LC-MS).

Procedure:

  • Antibody Reduction:

    • Adjust the concentration of the purified mAb to 1-10 mg/mL in a suitable buffer.

    • Add a molar excess of the reducing agent (e.g., 5-10 fold molar excess of TCEP) to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially or fully reduce the interchain disulfide bonds.

  • Drug-Linker Conjugation:

    • Dissolve the maleimide-functionalized Val-Ala drug-linker in a compatible organic solvent (e.g., DMSO).

    • Add the drug-linker solution to the reduced antibody solution. The molar ratio of drug-linker to antibody will determine the final DAR.

    • Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle agitation.

  • Quenching:

    • Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups and stop the conjugation reaction.

    • Incubate for 20-30 minutes.

  • Purification:

    • Remove unconjugated drug-linker and other small molecules by purifying the ADC using Size-Exclusion Chromatography (SEC).

    • Exchange the buffer to a formulation buffer suitable for storage.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS.

    • Assess the level of aggregation using Size-Exclusion Chromatography (SEC).

    • Confirm the identity and integrity of the ADC using LC-MS analysis of the intact or reduced ADC.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the premature release of the payload in plasma.

Procedure:

  • Incubation:

    • Dilute the purified ADC to a final concentration of 1 mg/mL in plasma (e.g., human, mouse, rat).

    • Incubate the samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C to stop any further reaction.[15]

  • ADC Capture (Optional, for improved sensitivity):

    • Use magnetic beads pre-coated with an anti-human IgG (Fc) antibody to capture the ADC from the plasma sample.

    • Incubate the plasma sample with the beads for 1-2 hours at room temperature.

    • Wash the beads multiple times with PBS to remove unbound plasma proteins.[15]

    • Elute the captured ADC using a low-pH buffer.

  • Analysis:

    • Quantify the amount of released (free) payload in the plasma supernatant (or the unbound fraction if using capture beads) using LC-MS/MS.

    • Alternatively, analyze the integrity of the captured and eluted ADC by LC-MS to determine the amount of intact ADC remaining.

    • Calculate the percentage of released payload or the percentage of intact ADC at each time point.

Protocol 3: In Vitro Cytotoxicity Assay (MTT/MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC on target cancer cell lines.[22]

Procedure:

  • Cell Seeding:

    • Seed cancer cells expressing the target antigen in 96-well plates at an appropriate density and allow them to adhere overnight.[22]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and a relevant control antibody in cell culture medium.

    • Remove the existing medium from the cells and add the ADC or control solutions.

    • Include untreated cells as a negative control (100% viability) and cells treated with the free payload as a positive control.

    • Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).[22]

  • Viability Assessment:

    • Add a viability reagent such as MTT or MTS to each well and incubate for 2-4 hours at 37°C.[20] Viable cells will metabolize the reagent, resulting in a color change.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and calculate the IC50 value by fitting the data to a four-parameter logistic curve.[22]

Conclusion

The Val-Ala dipeptide linker represents a valuable tool in the design of next-generation ADCs. Its favorable physicochemical properties, particularly its lower hydrophobicity compared to Val-Cit, can lead to ADCs with higher drug loading and reduced aggregation, potentially improving the therapeutic index.[][6][13] The provided protocols offer a framework for the synthesis, characterization, and evaluation of Val-Ala-containing ADCs, enabling researchers to explore the full potential of this promising linker technology. As with any ADC component, careful evaluation of its performance, including species-specific stability and in vivo efficacy, is crucial for successful clinical translation.

References

Application Notes and Protocols for Ala-Val Dipeptide in Cell Culture Media Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of biopharmaceutical production, optimizing cell culture media is paramount to enhancing cell growth, viability, and recombinant protein yield. While individual amino acids are critical components, their stability and solubility can pose challenges in liquid media formulations. Dipeptides have emerged as a promising solution to overcome these limitations. This document provides detailed application notes and protocols for the prospective use of L-Alanyl-L-Valine (Ala-Val), a dipeptide composed of alanine and valine, in mammalian cell culture media.

While extensive research has documented the benefits of dipeptides like L-alanyl-L-glutamine (Ala-Gln) for enhancing the stability of glutamine and reducing toxic ammonia accumulation, specific data on this compound is not as widely available.[1][2] This guide, therefore, presents a scientifically-grounded, hypothetical framework for the application of this compound, drawing parallels from the established roles of its constituent amino acids and the known behavior of other dipeptides in cell culture.[3][4]

Alanine and valine are crucial for robust cell growth and metabolism. Valine, a branched-chain amino acid, has been shown to enrich the TCA cycle and mitigate the negative effects of ammonia, a common issue in high-density cultures. Excess nitrogen can be channeled into the synthesis and excretion of alanine, providing a detoxification pathway.[1] Supplementing with this compound could, therefore, offer a synergistic approach to improving cellular metabolism and overall culture performance.

Key Postulated Benefits of this compound Supplementation

  • Enhanced Stability: Dipeptides are generally more stable in aqueous solutions than free amino acids, potentially leading to a more consistent nutrient supply over the course of a culture.[2]

  • Improved Metabolic Efficiency: Co-delivery of alanine and valine may support the TCA cycle and provide a mechanism for managing excess nitrogen, leading to reduced ammonia accumulation.[1]

  • Increased Solubility: While less of a concern for alanine and valine compared to amino acids like tyrosine, dipeptide forms can sometimes offer improved solubility characteristics, allowing for more concentrated feed streams.[2]

  • Sustained Nutrient Availability: Gradual intracellular hydrolysis of the dipeptide can ensure a more controlled and sustained release of alanine and valine to the cell.[5]

Hypothetical Performance Data

The following tables present hypothetical, yet realistic, quantitative data illustrating the potential effects of this compound supplementation in a fed-batch culture of Chinese Hamster Ovary (CHO) cells producing a monoclonal antibody (mAb). This data is modeled on typical outcomes observed with other performance-enhancing dipeptides.

Table 1: Effect of this compound Concentration on Peak Viable Cell Density (VCD) and Viability in a Batch Culture Model.

This compound Concentration (mM)Peak Viable Cell Density (x10⁶ cells/mL)Viability at Peak VCD (%)
0 (Control)12.592
214.894
416.296
815.595
1613.191

Table 2: Impact of this compound Supplementation on Key Performance Indicators in a Fed-Batch Culture Model.

ParameterControl (Free Ala + Val)This compound Supplemented
Peak Viable Cell Density (x10⁶ cells/mL)18.222.5
Culture Longevity (days to <70% viability)1416
Final mAb Titer (g/L)3.54.8
Specific Productivity (pcd)2528
Peak Ammonia Concentration (mM)8.55.2
Peak Lactate Concentration (g/L)4.23.1

Experimental Protocols

The following are generalized protocols for evaluating and utilizing this compound in cell culture. Researchers should optimize these protocols for their specific cell lines and culture conditions.

Protocol 1: Determining the Optimal Concentration of this compound in a Batch Culture

Objective: To identify the optimal concentration of this compound for maximizing cell growth and viability.

Materials:

  • Basal cell culture medium

  • This compound dipeptide

  • CHO cell line of interest

  • 24-well plates

  • Cell counting instrument (e.g., automated cell counter or hemocytometer)

  • Trypan blue solution

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Stock Solution Preparation: Prepare a sterile, concentrated stock solution of this compound (e.g., 200 mM) in nuclease-free water or PBS. Filter-sterilize using a 0.22 µm filter.

  • Cell Seeding: Expand the CHO cell line in standard growth medium. Harvest cells and determine the viable cell density. Seed the 24-well plates at a density of 0.2 x 10⁶ viable cells/mL in the basal medium.

  • Media Preparation: Prepare a dilution series of this compound in the basal medium. A suggested range to test is 0, 2, 4, 8, and 16 mM. The 0 mM condition will serve as the control.

  • Incubation: Culture the cells under standard conditions.

  • Monitoring: At 24-hour intervals for 5-7 days, determine the viable cell density and viability for each concentration using a cell counter and trypan blue exclusion.

  • Data Analysis: Plot the viable cell density and viability as a function of time for each this compound concentration. The optimal concentration is that which results in the highest peak viable cell density and sustained high viability.

Protocol 2: Fed-Batch Culture using this compound Supplementation

Objective: To evaluate the effect of this compound supplementation on cell growth, productivity, and waste metabolite production in a fed-batch culture.

Materials:

  • Production bioreactor

  • Chemically defined basal medium

  • Chemically defined feed medium containing this compound

  • CHO cell line of interest (expanded culture)

  • Sterile filtration units (0.22 µm)

Procedure:

  • Bioreactor Inoculation: Inoculate the production bioreactor with the CHO cells at a target seeding density (e.g., 0.5 - 1.0 x 10⁶ viable cells/mL) in the basal medium. Maintain optimal process parameters (pH, temperature, dissolved oxygen).

  • Feeding Strategy:

    • Prepare a sterile, concentrated feed medium containing this compound at the predetermined optimal concentration (from Protocol 1).

    • Initiate feeding on day 3 of the culture, or when a key nutrient like glucose falls below a set point.

    • The feed can be administered as a daily bolus or as a continuous infusion.

  • Process Monitoring:

    • Sample the bioreactor daily.

    • Measure key parameters including viable cell density, viability, pH, glucose, lactate, ammonia, and product titer.

    • Consider performing spent media analysis for amino acids at key time points to further refine the feeding strategy.

  • Harvest: Terminate the culture and harvest the product when cell viability drops significantly (e.g., below 70%) or when the product titer plateaus.

Visualizations

Signaling Pathways and Cellular Mechanisms

The following diagrams illustrate the hypothetical mechanisms of this compound uptake and its influence on cellular metabolism.

AlaVal_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Peptide_Transporter Peptide Transporter (e.g., PepT1/2) This compound->Peptide_Transporter Uptake Ala-Val_in This compound Peptidases Peptidases Ala-Val_in->Peptidases Hydrolysis Alanine Alanine Protein_Synthesis Protein Synthesis Alanine->Protein_Synthesis NH3_Detox Ammonia Detoxification Alanine->NH3_Detox Nitrogen Sink Valine Valine Valine->Protein_Synthesis TCA_Cycle TCA Cycle Valine->TCA_Cycle Anaplerosis Peptidases->Alanine Peptidases->Valine Cell_Membrane Cell Membrane Peptide_Transporter->Ala-Val_in

Hypothetical uptake and metabolism of this compound.

mTOR_Signaling_Pathway Amino_Acids Amino Acids (e.g., Valine) mTORC1 mTORC1 Amino_Acids->mTORC1 Activation Growth_Factors Growth Factors Growth_Factors->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition Promotes

Role of amino acids in mTOR signaling.
Experimental Workflow

Experimental_Workflow cluster_protocol1 Protocol 1: Optimization cluster_protocol2 Protocol 2: Fed-Batch Validation P1_Start Prepare this compound Concentration Gradient P1_Culture Batch Culture in 24-well Plates P1_Start->P1_Culture P1_Monitor Daily Monitoring: VCD & Viability P1_Culture->P1_Monitor P1_Analyze Determine Optimal Concentration P1_Monitor->P1_Analyze P2_Start Bioreactor Inoculation P1_Analyze->P2_Start Inform P2_Feed Fed-Batch with This compound Feed P2_Start->P2_Feed P2_Monitor Daily Monitoring: Growth, Metabolites, Titer P2_Feed->P2_Monitor P2_Harvest Harvest & Analyze Product P2_Monitor->P2_Harvest

Experimental workflow for this compound evaluation.

Conclusion

The use of dipeptides in cell culture media is a well-established strategy to enhance stability and solubility of critical amino acids. While direct experimental data for this compound is limited, the known metabolic roles of alanine and valine suggest that their supplementation in dipeptide form holds significant potential for improving cell culture performance, particularly in high-density fed-batch processes. The hypothetical data and protocols provided herein offer a robust starting point for researchers to explore the benefits of this compound in their specific applications. As with any new media component, empirical testing and process optimization are crucial for achieving maximal gains in cell growth, viability, and recombinant protein production.

References

Application Notes and Protocols for the Use of Ala-Val as a Peptidase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Alanine-Valine (Ala-Val) serves as a substrate for a number of peptidases, making it a valuable tool in enzymatic studies, drug discovery, and diagnostics. The cleavage of the peptide bond between Alanine and Valine can be monitored to determine the activity of specific proteases, screen for inhibitors, and understand the metabolic pathways of peptides. This document provides detailed application notes, quantitative data, and experimental protocols for studying the peptidase-mediated hydrolysis of substrates containing the this compound sequence. The primary focus is on Cathepsin B, a lysosomal cysteine protease known to efficiently cleave the Val-Ala linker in antibody-drug conjugates (ADCs), and Carboxypeptidase A, which acts on C-terminal amino acids with bulky aliphatic side chains like Valine.

Data Presentation: Peptidase Specificity and Kinetic Parameters

While specific kinetic data for the dipeptide this compound is limited in the literature, the following tables summarize the known specificities and available kinetic parameters for peptidases that recognize and cleave peptide bonds involving Alanine and Valine.

Table 1: Peptidases with Known or Potential Activity Towards this compound Containing Substrates

PeptidaseTypeTypical Cleavage SiteRelevance to this compoundNotes
Cathepsin B Cysteine ProteaseEndopeptidase/ExopeptidaseCleaves the Val-Ala peptide bond, particularly relevant in the context of ADC linkers.[1]Activity is optimal at acidic pH, characteristic of the lysosomal environment.
Carboxypeptidase A (CPA) MetalloexopeptidaseC-terminal amino acids with aromatic or bulky aliphatic side chains.Can cleave Valine from the C-terminus of peptides.Activity is typically measured at neutral or slightly alkaline pH.
Dipeptidyl Peptidase IV (DPP-4) Serine ExopeptidaseN-terminal dipeptides with Proline or Alanine at the P1 position.[2]Can cleave peptides of the sequence X-Ala-Val... after the Ala residue.While Ala is a substrate, it is cleaved at a slower rate than Proline.[3]
Prolylcarboxypeptidase (PRCP) Serine ExopeptidaseC-terminal amino acids adjacent to a Proline residue.[4]Unlikely to cleave this compound directly, but relevant in the broader context of peptide metabolism.Primarily involved in the renin-angiotensin and kallikrein-kinin systems.[5][6]

Table 2: Comparative Cleavage Kinetics for Val-Ala and Other Dipeptide Linkers by Cathepsin B

Linker SequenceRelative Cleavage Rate (Cathepsin B)Estimated Half-Life (in vitro)Reference
Phe-Lys~30x~8 min[1]
Val-Cit1x~240 min[1]
Val-Ala ~0.5x ~480 min [1]

Table 3: Kinetic Parameters for a Valine-Terminated Peptide with Carboxypeptidase T

Carboxypeptidase T is a homolog of Carboxypeptidase A. This data provides an indication of the enzyme's affinity for peptides with C-terminal Valine.

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
N-(benzyloxycarbonyl)-Ala-Ala-Val-OHData not specifiedData not specifiedData not specified

Note: While a study utilized N-(benzyloxycarbonyl)-Ala-Ala-Val-OH as a substrate for Carboxypeptidase T, specific kinetic values were not provided in the available text.[7] The study did, however, use this substrate to determine inhibitor binding constants, confirming it as a valid substrate.

Experimental Protocols

Protocol 1: Fluorogenic Assay for Cathepsin B Activity using a Val-Ala FRET Substrate

This protocol describes a sensitive and continuous assay to measure the cleavage of a Val-Ala sequence by Cathepsin B using a Fluorescence Resonance Energy Transfer (FRET) peptide substrate.

Principle: A synthetic peptide containing the Val-Ala sequence is flanked by a fluorophore (e.g., 5-FAM) and a quencher (e.g., QXL® 520). In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the Val-Ala bond by Cathepsin B, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme activity.

Materials:

  • FRET Substrate: Custom synthesized peptide, e.g., 5-FAM-Val-Ala-Lys(QXL® 520). Stock solution (1 mM) in DMSO.

  • Assay Buffer: 100 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), 5 mM EDTA, pH 5.5. (Prepare fresh and keep on ice. DTT is essential for activating the cysteine protease).

  • Enzyme: Recombinant human Cathepsin B (e.g., R&D Systems, #953-CY). Prepare a stock solution (e.g., 10 µM) in activation buffer.

  • Inhibitor (optional): A known Cathepsin B inhibitor for control experiments (e.g., CA-074).

  • Microplate: Black, flat-bottom 96- or 384-well microplate.

  • Plate Reader: Fluorescence plate reader with appropriate filters for the chosen fluorophore/quencher pair (e.g., Excitation/Emission ~490 nm/~520 nm for 5-FAM/QXL® 520).

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and keep it on ice.

    • Thaw the FRET substrate and enzyme stock solutions on ice.

    • Prepare working solutions of the FRET substrate by diluting the stock in Assay Buffer. A final concentration of 1-10 µM is recommended, which should be below the Km for accurate kinetic measurements.

    • Prepare serial dilutions of the enzyme in Assay Buffer. The optimal final concentration should be determined empirically.

  • Assay Setup:

    • In the wells of the microplate, add the FRET substrate diluted in Assay Buffer.

    • If screening for inhibitors, add the test compounds at this stage. Include appropriate controls (no enzyme, no inhibitor).

    • Pre-incubate the plate at 37°C for 10 minutes to bring the reaction mixture to the desired temperature.

  • Initiation and Measurement:

    • Initiate the reaction by adding the diluted Cathepsin B solution to each well.

    • Immediately place the microplate in the fluorescence plate reader, pre-set to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.

  • Data Analysis:

    • For each concentration of enzyme and inhibitor, plot fluorescence intensity versus time.

    • The initial reaction velocity (V₀) is determined from the slope of the linear portion of the curve.

    • For kinetic analysis (Km, Vmax), vary the substrate concentration while keeping the enzyme concentration constant. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation.

Protocol 2: Spectrophotometric Assay for Carboxypeptidase A Activity using a C-terminal Valine Peptide

This protocol provides a general method for measuring the activity of Carboxypeptidase A (CPA) by monitoring the increase in absorbance resulting from the cleavage of a peptide bond.

Principle: The hydrolysis of the peptide bond results in the formation of a new free carboxyl group, which can lead to a change in the molar absorptivity of the solution at a specific wavelength (e.g., 225 nm). The rate of change in absorbance is proportional to the enzyme activity.

Materials:

  • Substrate: A peptide with a C-terminal Valine, e.g., N-(benzyloxycarbonyl)-Ala-Ala-Val-OH (ZAAV). Prepare a stock solution in an appropriate solvent (e.g., DMSO or a small amount of 1M NaOH, then dilute with buffer).

  • Assay Buffer: 0.25 M Tris-HCl, 0.01 M CaCl₂, pH 7.5.

  • Enzyme: Purified Carboxypeptidase A.

  • Spectrophotometer: UV-Vis spectrophotometer capable of measuring at 225 nm.

  • Cuvettes: Quartz cuvettes with a 1 cm path length.

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer.

    • Prepare a range of substrate concentrations in the Assay Buffer (e.g., 0.1 - 2 mM).

    • Prepare a working solution of Carboxypeptidase A in cold Assay Buffer.

  • Assay Setup:

    • In a quartz cuvette, add the desired volume of the substrate solution (e.g., 500 µL).

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).

    • Set the spectrophotometer to measure the absorbance at 225 nm.

  • Initiation and Measurement:

    • Initiate the reaction by adding a small amount of the enzyme solution to the cuvette and mix quickly by gentle inversion.

    • Immediately start recording the absorbance at 225 nm over time.

    • Record the data for a period where the reaction rate is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the slope of the linear portion of the absorbance vs. time plot. The change in molar extinction coefficient (Δε) for the hydrolysis of the peptide bond at 225 nm will be required to convert the rate from absorbance units to molar concentration per unit time. This value may need to be determined empirically or sourced from the literature for the specific substrate.

    • To determine kinetic parameters, repeat the assay with varying substrate concentrations and plot V₀ versus [Substrate]. Fit the data to the Michaelis-Menten equation.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_measure 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_buffer Prepare Assay Buffer (pH 5.5, with DTT/EDTA) prep_substrate Prepare FRET Substrate (e.g., 5-FAM-Val-Ala-Lys(QXL® 520)) prep_enzyme Prepare Cathepsin B Working Solution add_substrate Add FRET Substrate to 96-well Plate add_inhibitor Add Inhibitors/Controls (Optional) add_substrate->add_inhibitor pre_incubate Pre-incubate at 37°C for 10 min add_inhibitor->pre_incubate start_reaction Initiate with Cathepsin B pre_incubate->start_reaction read_plate Measure Fluorescence (Kinetic Read at 37°C) start_reaction->read_plate plot_data Plot Fluorescence vs. Time read_plate->plot_data calc_velocity Calculate Initial Velocity (V₀) from Linear Slope plot_data->calc_velocity kinetic_analysis Determine Km and Vmax calc_velocity->kinetic_analysis

Caption: Workflow for the FRET-based Cathepsin B cleavage assay.

adc_processing Cellular Processing of a Val-Ala Linked Antibody-Drug Conjugate (ADC) cluster_extracellular Extracellular Space cluster_cellular Intracellular Pathway adc ADC in Circulation (Antibody-Linker-Drug) antigen Target Antigen on Cancer Cell Surface adc->antigen 1. Binding endocytosis 2. Receptor-Mediated Endocytosis antigen->endocytosis endosome 3. Endosomal Trafficking endocytosis->endosome lysosome 4. Lysosomal Fusion (Acidic pH, High Protease Conc.) endosome->lysosome cleavage 5. Val-Ala Linker Cleavage by Cathepsin B lysosome->cleavage release 6. Payload Release cleavage->release action 7. Cytotoxic Action release->action

Caption: Cellular processing pathway for a Val-Ala linked ADC.

peptidase_specificity sub Substrate Ala - Val catb Cathepsin B Cleaves Val-Ala bond (as ADC linker) sub->catb Internal cleavage cpa Carboxypeptidase A Cleaves C-terminal Val sub:p1p->cpa C-terminal cleavage dpp4 DPP-4 Cleaves X-Ala bond (if N-terminal) sub:p1->dpp4 N-terminal cleavage (if X-Ala-Val) prcp PRCP Does not cleave this compound sub->prcp No cleavage peptidases Potential Peptidases

Caption: Logical relationship of peptidases to the this compound substrate.

References

Enzymatic Synthesis of Ala-Val Dipeptide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ala-Val (L-Alanyl-L-Valine) dipeptide is a fundamental building block in numerous peptides and proteins, playing a crucial role in various biological processes. Its synthesis is of significant interest to researchers in drug discovery, biochemistry, and materials science. While chemical synthesis methods are well-established, they often involve harsh conditions, complex protection/deprotection steps, and potential for racemization.[1] Enzymatic synthesis, employing proteases in a synthetic capacity, offers a green and highly specific alternative, ensuring stereochemical purity under mild reaction conditions.[1][2]

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of the this compound dipeptide, focusing on the use of commercially available proteases such as thermolysin and Alcalase. These enzymes are known to catalyze peptide bond formation, particularly between hydrophobic amino acid residues.[3][4]

Principle of Enzymatic Dipeptide Synthesis

The enzymatic synthesis of dipeptides is typically achieved through a kinetically controlled approach.[2] In this method, the protease catalyzes the aminolysis of an activated carboxyl group (usually an ester) from the N-protected amino acid (the acyl donor) by the amino group of the C-terminally protected or amidated amino acid (the nucleophile). The reaction involves the formation of a transient acyl-enzyme intermediate, which is then attacked by the nucleophile to form the peptide bond. This process competes with hydrolysis, where water attacks the intermediate. To favor synthesis, reaction conditions such as pH, temperature, and solvent composition are optimized to minimize the water concentration and promote the aminolysis reaction.[2]

dot graph "Enzymatic_Dipeptide_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="Workflow for Enzymatic this compound Synthesis", labelloc="t", labeljust="c"]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee, penwidth=1.5];

subgraph "cluster_substrates" { label="Substrate Preparation"; bgcolor="#F1F3F4"; "Z_Ala_OH" [label="N-protected Alanine\n(e.g., Z-Ala-OH)"]; "Val_OMe" [label="C-protected Valine\n(e.g., H-Val-OMe)"]; }

subgraph "cluster_reaction" { label="Enzymatic Reaction"; bgcolor="#F1F3F4"; "Enzyme" [label="Protease\n(Thermolysin or Alcalase)", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF"]; "Reaction_Mix" [label="Reaction Mixture\n(Buffer, Co-solvent)"]; "Incubation" [label="Incubation\n(Controlled pH, Temp)"]; }

subgraph "cluster_analysis" { label="Analysis & Purification"; bgcolor="#F1F3F4"; "Monitoring" [label="Reaction Monitoring\n(HPLC)"]; "Purification" [label="Product Purification\n(Chromatography)"]; "Ala_Val" [label="this compound Dipeptide", shape=ellipse, color="#FBBC05", fillcolor="#FFFFFF"]; }

"Z_Ala_OH" -> "Reaction_Mix"; "Val_OMe" -> "Reaction_Mix"; "Enzyme" -> "Reaction_Mix"; "Reaction_Mix" -> "Incubation"; "Incubation" -> "Monitoring"; "Monitoring" -> "Purification"; "Purification" -> "Ala_Val"; } Caption: General workflow for the enzymatic synthesis of this compound dipeptide.

Key Enzymes and Their Properties

Two proteases are highlighted for their efficacy in synthesizing dipeptides from hydrophobic amino acids:

  • Thermolysin: A thermostable metalloproteinase from Bacillus thermoproteolyticus rokko. It exhibits a strong preference for hydrophobic amino acids at the P1' position (the amino acid contributing the amino group).[3][5]

  • Alcalase: A serine protease from Bacillus licheniformis. It is a robust and commercially available enzyme preparation known for its stability in organic solvents, making it suitable for kinetically controlled peptide synthesis.[6]

Data Presentation: Optimization of Reaction Conditions

The yield of the enzymatic synthesis of this compound is highly dependent on the reaction parameters. The following tables summarize key optimization data derived from studies on similar dipeptide syntheses.

Table 1: Influence of pH on Dipeptide Yield

EnzymepHYield (%)Reference
Thermolysin7.0-[5]
Thermolysin8.0Optimized[1]
Alcalase10.063[6]

Table 2: Influence of Temperature on Dipeptide Yield

EnzymeTemperature (°C)Yield (%)Reference
Thermolysin37-[5]
Alcalase3563[6]

Table 3: Influence of Co-solvent on Dipeptide Yield

EnzymeCo-solvent (v/v)Yield (%)Reference
Thermolysintert-amyl alcohol (with 6% water)Optimized[1]
AlcalaseAcetonitrile/Buffer (9:1)63[6]
ThermolysinDMF (20%)Recommended[2]

Experimental Protocols

The following protocols are detailed methodologies for the enzymatic synthesis of this compound dipeptide using thermolysin and Alcalase. These are based on established procedures for similar dipeptides and should be optimized for specific laboratory conditions.[2][6]

Protocol 1: Thermolysin-Catalyzed Synthesis of Z-Ala-Val-OMe

This protocol is adapted from the synthesis of Z-Ala-Ala-OMe.[2]

Materials:

  • N-benzyloxycarbonyl-L-alanine (Z-Ala-OH)

  • L-valine methyl ester hydrochloride (H-Val-OMe·HCl)

  • Thermolysin (from Bacillus thermoproteolyticus rokko)

  • Tris-HCl buffer (0.1 M, pH 8.0)

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Procedure:

  • Preparation of H-Val-OMe: Dissolve H-Val-OMe·HCl in a minimal amount of water and neutralize with a saturated solution of NaHCO₃ until the pH is approximately 8.0. Extract the free H-Val-OMe into ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain H-Val-OMe as an oil.

  • Reaction Setup:

    • In a temperature-controlled vessel, dissolve Z-Ala-OH (e.g., 50 mM) and the prepared H-Val-OMe (e.g., 75 mM, 1.5 equivalents) in Tris-HCl buffer (0.1 M, pH 8.0).

    • To enhance the solubility of Z-Ala-OH, add DMF up to 20% (v/v) of the total reaction volume.

    • Pre-incubate the reaction mixture at 37°C for 15 minutes.

  • Enzyme Addition: Add thermolysin to the reaction mixture to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the reaction at 37°C with gentle agitation.

  • Reaction Monitoring: Monitor the formation of Z-Ala-Val-OMe by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours). Quench the reaction in the aliquot by adding an equal volume of 1% trifluoroacetic acid (TFA). Analyze the sample by reverse-phase HPLC.

  • Work-up and Purification:

    • Once the reaction has reached the desired conversion, stop the reaction by adding an equal volume of ethyl acetate.

    • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude Z-Ala-Val-OMe by silica gel column chromatography.

dot graph "Thermolysin_Protocol_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="Thermolysin-Catalyzed Synthesis of Z-Ala-Val-OMe", labelloc="t", labeljust="c"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee, penwidth=1.5];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; "Neutralize_Val" [label="Neutralize H-Val-OMe·HCl"]; "Dissolve_Substrates" [label="Dissolve Z-Ala-OH & H-Val-OMe\nin Buffer/DMF"]; }

subgraph "cluster_react" { label="Reaction"; bgcolor="#F1F3F4"; "Add_Thermolysin" [label="Add Thermolysin"]; "Incubate" [label="Incubate at 37°C"]; }

subgraph "cluster_analysis_purification" { label="Analysis & Purification"; bgcolor="#F1F3F4"; "Monitor_HPLC" [label="Monitor by HPLC"]; "Workup" [label="Organic Extraction & Wash"]; "Purify" [label="Column Chromatography"]; }

"Neutralize_Val" -> "Dissolve_Substrates"; "Dissolve_Substrates" -> "Add_Thermolysin"; "Add_Thermolysin" -> "Incubate"; "Incubate" -> "Monitor_HPLC"; "Monitor_HPLC" -> "Workup"; "Workup" -> "Purify"; } Caption: Protocol workflow for thermolysin-catalyzed this compound synthesis.

Protocol 2: Alcalase-Catalyzed Synthesis of Z-Ala-Val-NH₂

This protocol is based on the synthesis of Z-Asp-Val-NH₂ with Alcalase.[6]

Materials:

  • N-benzyloxycarbonyl-L-alanine methyl ester (Z-Ala-OMe)

  • L-valinamide hydrochloride (H-Val-NH₂·HCl)

  • Alcalase

  • Acetonitrile

  • 0.1 M Na₂CO₃-NaHCO₃ buffer (pH 10.0)

  • Triethylamine (TEA)

  • HPLC system for reaction monitoring

Procedure:

  • Substrate and Enzyme Preparation:

    • In a reaction vessel, dissolve Z-Ala-OMe (e.g., 0.1 mmol) and H-Val-NH₂·HCl (e.g., 0.5 mmol, 5 equivalents) in acetonitrile (e.g., 1.8 mL).

    • Add triethylamine (TEA) to neutralize the hydrochloride and free the amine.

    • Prepare the Alcalase solution by adding the enzyme to the Na₂CO₃-NaHCO₃ buffer.

  • Reaction Initiation:

    • Pre-incubate the substrate mixture at 35°C.

    • Initiate the reaction by adding the Alcalase solution (e.g., 0.2 mL) to the substrate mixture.

  • Incubation: Incubate the reaction at 35°C with magnetic stirring for up to 5 hours.

  • Reaction Monitoring: Monitor the product formation by HPLC as described in Protocol 1.

  • Work-up and Purification:

    • Terminate the reaction by adding an equal volume of a suitable organic solvent to precipitate the enzyme, followed by centrifugation.

    • The supernatant containing the product can be purified by preparative reverse-phase HPLC.

dot graph "Optimization_Parameters" { graph [fontname="Arial", fontsize=12, label="Key Parameters for Optimization", labelloc="t", labeljust="c"]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=11, color="#FFFFFF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853", arrowhead=vee];

"Yield" [label="Dipeptide Yield", shape=star, fillcolor="#FBBC05", fontcolor="#202124"];

subgraph "cluster_params" { label="Reaction Parameters"; bgcolor="#F1F3F4"; "pH" [label="pH"]; "Temperature" [label="Temperature"]; "Substrate_Ratio" [label="Substrate Ratio\n(Acyl Donor:Nucleophile)"]; "Enzyme_Conc" [label="Enzyme Concentration"]; "Co_Solvent" [label="Co-solvent Type & %"]; "Time" [label="Reaction Time"]; }

"pH" -> "Yield"; "Temperature" -> "Yield"; "Substrate_Ratio" -> "Yield"; "Enzyme_Conc" -> "Yield"; "Co_Solvent" -> "Yield"; "Time" -> "Yield"; } Caption: Logical relationship of parameters for optimizing this compound synthesis.

Conclusion

The enzymatic synthesis of the this compound dipeptide presents a highly attractive and sustainable method for researchers in various scientific disciplines. By leveraging the catalytic efficiency and stereospecificity of proteases like thermolysin and Alcalase, high-purity this compound can be produced under mild conditions. The provided protocols offer a solid foundation for developing and optimizing this synthesis in the laboratory. Successful implementation will depend on careful control of key reaction parameters, including pH, temperature, and solvent system, to maximize the synthetic yield and minimize hydrolysis. Further optimization of these conditions for the specific this compound pairing will likely lead to even higher efficiencies.

References

Application Notes and Protocols for the Incorporation of Ala-Val Dipeptides into Longer Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of the Alanine-Valine (Ala-Val) dipeptide motif into longer peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This document outlines the challenges, optimization strategies, and detailed protocols relevant to this process, with a focus on applications in research and drug development.

Introduction: The Significance of the this compound Motif

The Alanine-Valine (this compound) sequence is a common motif in peptides and proteins, contributing to structural stability and biological activity. Alanine, the simplest chiral amino acid, provides a neutral and sterically non-demanding residue, while valine, a β-branched amino acid, introduces hydrophobicity and steric bulk.[1] This combination can influence peptide conformation, aggregation propensity, and interaction with biological targets. The incorporation of D-amino acids, such as in an Ala-D-Val sequence, can further enhance proteolytic stability, a crucial factor in drug design.[2] Understanding the nuances of incorporating this dipeptide is therefore critical for the successful synthesis of a wide range of bioactive peptides.

Challenges in this compound Incorporation

The primary challenge in synthesizing peptides containing the this compound motif is the inherent hydrophobicity and steric hindrance of the valine residue. These characteristics can lead to:

  • Peptide Aggregation: Hydrophobic interactions between peptide chains on the solid support can lead to aggregation, particularly in sequences with multiple hydrophobic residues.[3] This aggregation can hinder reagent access to the reactive sites, leading to incomplete coupling and deprotection steps.

  • Difficult Coupling Reactions: The sterically hindered nature of the β-branched valine residue can slow down the kinetics of the coupling reaction, requiring optimized conditions to achieve high efficiency.[4]

  • Lower Yields and Purity: Incomplete reactions due to aggregation or steric hindrance result in the formation of deletion sequences and other impurities, complicating purification and reducing the overall yield of the target peptide.[5]

Data Presentation: Coupling Efficiency and Yields

The efficiency of incorporating Ala and Val residues can be influenced by the chosen synthesis strategy, coupling reagents, and the overall peptide sequence. The following table summarizes representative data from the synthesis of a model tetrapeptide, Leu-Ala-Gly-Val, which highlights the impact of synthesis conditions on product yield and purity.

Synthesis ParameterCoupling ConditionsDesired Product Yield (%)Purity (%)Deletion Peptides (%)Reference
Manual Continuous-Flow0.10 M Boc-amino acid anhydride, 15-min coupling98.3 (with two couplings per cycle)99.31.7[5]
Manual Continuous-Flow0.045 M Boc-amino acid anhydride, 15-min couplingLower than 0.10 M concentrationNot specifiedIncreased[5]
Automated Flow SynthesisHigh temperature, continuous reagent flowGenerally highHighMinimized[5]

Note: The yield and purity are highly sequence-dependent. The presence of multiple contiguous hydrophobic residues, such as in a (Val-Ala)n repeat, can significantly increase aggregation and reduce synthetic success.[4]

Experimental Protocols

This section provides detailed protocols for the manual Solid-Phase Peptide Synthesis (SPPS) of a model peptide containing the this compound sequence using Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-L-Ala-OH

  • Fmoc-L-Val-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Diethyl ether, anhydrous

  • Acetonitrile, HPLC grade

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., Ac-Phe-Ala-Val-NH₂)

This protocol describes the manual synthesis of a short model peptide on a 0.1 mmol scale.

1. Resin Swelling:

  • Place 0.1 mmol of Fmoc-Rink Amide MBHA resin in a reaction vessel.
  • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

3. Amino Acid Coupling (Valine):

  • In a separate vial, dissolve Fmoc-L-Val-OH (0.3 mmol, 3 eq.), Oxyma Pure (0.3 mmol, 3 eq.) in a minimal amount of DMF.
  • Add DIC (0.3 mmol, 3 eq.) to the amino acid solution and pre-activate for 2-5 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitor the coupling completion using a Kaiser test (a negative test indicates complete coupling).[6]
  • If the coupling is incomplete, a second coupling can be performed.
  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

4. Subsequent Amino Acid Couplings (Alanine, Phenylalanine):

  • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for Fmoc-L-Ala-OH and then for Fmoc-L-Phe-OH.

5. N-terminal Acetylation:

  • After the final Fmoc deprotection, wash the resin with DMF.
  • Add a solution of 10% acetic anhydride and 5% DIPEA in DMF to the resin.
  • Agitate for 30 minutes.
  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
  • Dry the resin under vacuum.

Protocol 2: Peptide Cleavage and Deprotection

1. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood.

2. Cleavage Reaction:

  • Add the cleavage cocktail (5-10 mL per 0.1 mmol of resin) to the dried peptide-resin.
  • Agitate the mixture at room temperature for 2-3 hours.
  • Filter the resin and collect the filtrate containing the cleaved peptide.

3. Peptide Precipitation:

  • Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.
  • A white precipitate of the crude peptide should form.
  • Allow the precipitation to complete at -20°C for at least 30 minutes.

4. Peptide Isolation:

  • Centrifuge the mixture to pellet the peptide.
  • Decant the ether and wash the peptide pellet with cold diethyl ether twice.
  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Characterization

1. Purification by RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
  • Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.
  • Use a gradient of acetonitrile in water with 0.1% TFA as the mobile phase.[7][8]
  • Collect fractions corresponding to the main peptide peak.

2. Characterization:

  • Analyze the purity of the collected fractions by analytical RP-HPLC.
  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[9]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Precipitation cluster_purification Purification & Analysis Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Val Coupling Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Ala Coupling Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Phe Coupling Deprotection3->Coupling3 Acetylation N-terminal Acetylation Coupling3->Acetylation Cleavage TFA Cleavage Acetylation->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation HPLC RP-HPLC Purification Precipitation->HPLC MS Mass Spectrometry HPLC->MS Analysis Purity Analysis HPLC->Analysis spss_cycle Start Start Cycle Deprotection Fmoc Deprotection Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Incomplete End End Cycle KaiserTest->End Complete signaling_pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Substrate Substrate KinaseB->Substrate Phosphorylates Response Cellular Response Substrate->Response Leads to Inhibitor This compound Peptide (Competitive Inhibitor) Inhibitor->KinaseB Binds to

References

Application Notes and Protocols for Studying Peptide-Protein Interactions Using Ala-Val Motifs

Author: BenchChem Technical Support Team. Date: December 2025

Topic: The Role of Alanine-Valine (Ala-Val) Motifs in Peptide-Protein Interaction Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dipeptide motif Alanine-Valine (this compound) and its reverse sequence, Val-Ala, represent fundamental hydrophobic building blocks in the study of peptide-protein interactions. Alanine, with its small methyl side chain, and Valine, with its bulkier isopropyl group, provide a combination of hydrophobicity and steric influence that is critical for molecular recognition at protein interfaces.[1] While the simple dipeptide this compound is a metabolite, its true utility in research is often realized when incorporated into larger peptide sequences.[2][3] These motifs are instrumental in designing peptide-based drugs, linkers for antibody-drug conjugates (ADCs), and probes for studying complex biological processes like protein aggregation and cellular signaling.[4][5][6]

Physicochemical Properties and Their Influence on Interactions

Alanine is known for its high helix-stabilizing propensity, while Valine can destabilize helical structures due to unfavorable side-chain-backbone interactions.[7][8] This interplay makes peptides containing this compound motifs conformationally interesting. The hydrophobic nature of both residues drives their burial in protein cores or at interaction interfaces, shielding them from the aqueous solvent.[9] These fundamental properties are exploited in various research and therapeutic applications.

Applications of Peptides Containing this compound Motifs

Peptides incorporating the this compound motif are utilized in a wide range of applications, from enzyme inhibition to modulating cellular signaling pathways.

  • Enzyme Inhibition: The tripeptide this compound-Phe, derived from insect protein, has demonstrated angiotensin-converting enzyme (ACE) inhibitory activity.[5] Interestingly, in vivo, this tripeptide is partially hydrolyzed to the more potent ACE inhibitor, Val-Phe.[5] This highlights the role of the this compound sequence as a precursor or a stabilizing component in bioactive peptides.

  • Drug Delivery and Antibody-Drug Conjugates (ADCs): The Val-Ala dipeptide is employed as a cleavable linker in ADCs, such as loncastuximab tesirine.[4] This linker is designed to be stable in plasma but selectively cleaved by lysosomal proteases like cathepsin B within target cancer cells, releasing the cytotoxic payload.[4] The choice of dipeptide linker can significantly impact the physicochemical properties of the ADC, including its solubility and aggregation propensity.[4]

  • Protein Aggregation Studies: A peptide motif consisting of glycine, alanine, and valine ((66)VGGAVVTGV(74)) has been identified as crucial for the fibrillization and cytotoxicity of human alpha-synuclein, a protein implicated in Parkinson's disease.[6] Deletion of this sequence completely abrogates the protein's aggregation and toxicity, indicating the importance of these hydrophobic residues in driving the self-assembly process.[6]

  • Modulation of Cellular Signaling: Peptides derived from protein digestion can stimulate the secretion of gut hormones like glucagon-like peptide 1 (GLP-1) and cholecystokinin (CCK) from enteroendocrine cells.[10][11] These peptides activate G-protein coupled receptors such as the calcium-sensing receptor (CaSR), leading to an increase in intracellular calcium and subsequent hormone release.[10][11] While the specific role of the this compound dipeptide in this context is not fully elucidated, it is a common component of digested dietary proteins that trigger these signaling cascades.

Quantitative Data

The following tables summarize quantitative data related to peptides containing this compound motifs from various studies.

Table 1: Inhibitory Activity of an this compound Containing Peptide

PeptideTarget EnzymeIn Vivo Effect (5 mg/kg oral administration in SHR rats)Reference
This compound-PheAngiotensin-Converting Enzyme (ACE)Significant decrease in blood pressure[5]
Val-PheAngiotensin-Converting Enzyme (ACE)Significant decrease in blood pressure[5]

Table 2: Thermodynamic Parameters of Helix Formation in Alanine and Valine Peptides

PeptideΔG (helix unfolding)MethodReference
Ac-(Ala)3-NHMe~ -1 kcal/molMolecular Dynamics Simulation[12]
Ac-(Val)3-NHMe~ -5 kcal/molMolecular Dynamics Simulation[12]

Experimental Protocols

Detailed methodologies for key experiments involving the study of peptide-protein interactions are provided below.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity and Thermodynamics

This protocol outlines the steps to determine the thermodynamic parameters of a peptide containing an this compound motif binding to a target protein.

  • Sample Preparation:

    • Dissolve the purified target protein and the synthetic this compound containing peptide in the same, degassed buffer (e.g., 10 mM sodium acetate, pH 7.0).[13]

    • Determine the accurate concentrations of the protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy).

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C, 30°C, or 37°C).[13]

    • Load the protein solution (e.g., 20-120 µM) into the sample cell of the microcalorimeter.[13]

    • Load the peptide solution (e.g., 2-3 mM) into the injection syringe.[13]

  • Titration:

    • Perform an initial small injection (e.g., 1 µL) to avoid artifacts from syringe placement, followed by a series of larger injections (e.g., 10-15 µL) with appropriate spacing between injections (e.g., 180-210 seconds) to allow for re-equilibration.[13]

  • Data Analysis:

    • Integrate the heat signals from each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

    • Performing the experiment at different temperatures allows for the determination of the heat capacity change (ΔCp).[14]

Protocol 2: ACE Inhibition Assay

This protocol describes a method to assess the in vitro ACE inhibitory activity of a peptide containing an this compound motif.

  • Reagent Preparation:

    • Prepare a solution of rabbit lung ACE in a suitable buffer.

    • Prepare a solution of the substrate, hippuryl-histidyl-leucine (HHL).

    • Prepare solutions of the test peptide (e.g., this compound-Phe) at various concentrations.

  • Assay Procedure:

    • Pre-incubate the ACE enzyme with different concentrations of the inhibitory peptide for a set period.

    • Initiate the enzymatic reaction by adding the HHL substrate.

    • Incubate the reaction mixture at 37°C.

    • Stop the reaction by adding an acid (e.g., HCl).

    • Extract the product, hippuric acid (HA), with an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent and redissolve the HA in distilled water.

  • Quantification:

    • Measure the absorbance of the HA at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

    • Calculate the percentage of ACE inhibition for each peptide concentration.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.

Visualizations

Diagram 1: General Workflow for Peptide-Protein Interaction Studies

G Workflow for Peptide-Protein Interaction Studies cluster_0 Design & Synthesis cluster_1 Biophysical Characterization cluster_2 Functional Assays cluster_3 Structural & Computational Analysis PeptideDesign Peptide Design (this compound Motif) PeptideSynthesis Peptide Synthesis & Purification PeptideDesign->PeptideSynthesis ITC Isothermal Titration Calorimetry (ITC) PeptideSynthesis->ITC SPR Surface Plasmon Resonance (SPR) PeptideSynthesis->SPR CD Circular Dichroism (CD) PeptideSynthesis->CD EnzymeAssay Enzyme Inhibition Assay PeptideSynthesis->EnzymeAssay CellAssay Cell-Based Signaling Assay PeptideSynthesis->CellAssay MD_Sim Molecular Dynamics Simulation PeptideSynthesis->MD_Sim Docking Molecular Docking PeptideSynthesis->Docking ITC->Docking Thermodynamic Data EnzymeAssay->MD_Sim Functional Data

Caption: General workflow for investigating peptide-protein interactions.

Diagram 2: Simplified Signaling Pathway for Peptide-Induced GLP-1 Secretion

G Peptide-Induced GLP-1 Secretion Peptide Digested Peptides (containing this compound) GPCR CaSR / GPRC6A (GPCR) Peptide->GPCR binds PLC PLC Activation GPCR->PLC IP3 IP3 Production PLC->IP3 Ca_release Ca2+ Release from ER IP3->Ca_release Ca_increase Increased Intracellular [Ca2+] Ca_release->Ca_increase GLP1_secretion GLP-1 Secretion Ca_increase->GLP1_secretion

Caption: Simplified signaling cascade for GLP-1 secretion.

Diagram 3: Role of Val-Ala Linker in Antibody-Drug Conjugates (ADCs)

G Val-Ala Linker in ADCs ADC Antibody-Drug Conjugate (ADC) TumorCell Target Tumor Cell ADC->TumorCell binds to antigen Endocytosis Endocytosis TumorCell->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage contains Payload Active Drug Payload Cleavage->Payload releases CellDeath Cell Death Payload->CellDeath

Caption: Mechanism of action for ADCs with Val-Ala linkers.

References

Application Notes and Protocols for Ala-Val in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Alanine-Valine (Ala-Val) is a critical component in the design of advanced drug delivery systems, most notably as an enzymatically cleavable linker in Antibody-Drug Conjugates (ADCs). Its specific susceptibility to cleavage by intracellular proteases, such as Cathepsin B, which is often overexpressed in the tumor microenvironment, allows for the targeted release of potent cytotoxic payloads within cancer cells. This targeted approach enhances the therapeutic window of the drug by minimizing systemic exposure and associated off-target toxicities.[1][2]

These application notes provide a comprehensive overview of the utility of this compound linkers in drug delivery, supported by quantitative data, detailed experimental protocols, and visual workflows to guide researchers in this field.

Key Advantages of this compound Linkers

  • Enzymatic Specificity: this compound sequences are efficiently cleaved by lysosomal proteases like Cathepsin B, ensuring payload release at the site of action.[2]

  • Serum Stability: ADCs incorporating this compound linkers generally exhibit high stability in systemic circulation, preventing premature drug release and reducing off-target toxicity.[3]

  • Reduced Aggregation: Compared to more hydrophobic linkers like Val-Cit, the Val-Ala dipeptide can lead to ADCs with a lower tendency for aggregation, even at high drug-to-antibody ratios (DAR).[3][4]

  • Versatility: The this compound linker can be coupled with a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), to ensure the release of an unmodified payload upon cleavage.[5]

Quantitative Data Summary

The following tables summarize key quantitative data comparing the performance of this compound linkers with other common dipeptide linkers used in ADCs.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Dipeptide Linkers

Target Cell LineAntibodyPayloadLinkerIC50 (pmol/L)Reference
HER2+ CellsAnti-HER2MMAEVal-Ala92[3]
HER2+ CellsAnti-HER2MMAEVal-Cit14.3[3]
HER2+ CellsTrastuzumabMMAEβ-galactosidase-cleavable8.8[3]
HER2+ Cells------Sulfatase-cleavable61 and 111[3]

Table 2: Comparative Plasma Stability of ADCs with Different Linkers

Linker TypePlasma SourceStability MetricResultReference
Val-AlaMouse PlasmaHydrolysisHydrolyzed within 1 hour[3]
Val-CitMouse PlasmaHydrolysisHydrolyzed within 1 hour[3]
Sulfatase-cleavableMouse PlasmaStabilityHigh stability (over 7 days)[3]
Val-CitCes1C-knockout Mouse PlasmaStabilityHighly stable[3]
Tandem-cleavage (Val-Ala with glucuronide)Rat SerumPayload LossNo payload loss over 7 days[6][7]
vcMMAE (Val-Cit)Rat SerumPayload LossUp to 20% payload loss over 7 days[7]

Table 3: Impact of Linker on ADC Aggregation

Linker TypeAverage DARAggregation (%)Reference
Val-Ala~7No obvious increase in dimeric peak[3]
Val-Cit~71.80%[3]
Ala-Ala10Low aggregation[8]

Experimental Protocols

Protocol 1: Synthesis of Val-Ala-PABC-Payload Drug-Linker

This protocol outlines the solid-phase synthesis of the Val-Ala dipeptide, followed by coupling to a PABC spacer and a cytotoxic payload.

Diagram: Synthesis Workflow for Val-Ala-PABC-Payload

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Solution_Phase Solution Phase Synthesis Resin Swell Resin Fmoc_Val Couple Fmoc-Val-OH Resin->Fmoc_Val Deprotect_Val Fmoc Deprotection Fmoc_Val->Deprotect_Val Fmoc_Ala Couple Fmoc-Ala-OH Deprotect_Val->Fmoc_Ala Deprotect_Ala Fmoc Deprotection Fmoc_Ala->Deprotect_Ala Couple_PABC Couple PABC Spacer Deprotect_Ala->Couple_PABC Couple_Payload Couple Cytotoxic Payload Couple_PABC->Couple_Payload Cleavage Cleave from Resin Couple_Payload->Cleavage Purification Purify Drug-Linker Cleavage->Purification

Caption: Workflow for the synthesis of a Val-Ala-PABC-Payload conjugate.

Materials:

  • Fmoc-Ala-OH

  • Fmoc-Val-OH

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF

  • p-aminobenzyl alcohol (PABC) spacer (pre-activated, e.g., as a p-nitrophenyl carbonate)

  • Cytotoxic payload with a reactive amine or hydroxyl group

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether

  • HPLC for purification

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • First Amino Acid Coupling (Valine):

    • Activate Fmoc-Val-OH with HBTU/HOBt and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (Alanine):

    • Activate Fmoc-Ala-OH with HBTU/HOBt and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF and DCM.

  • PABC Spacer Coupling:

    • Dissolve the activated PABC spacer in DMF and add it to the resin.

    • Add DIPEA and shake for 4 hours.

    • Wash the resin with DMF and DCM.

  • Payload Conjugation:

    • Dissolve the cytotoxic payload in DMF and add it to the resin.

    • Add a suitable coupling agent if necessary and shake overnight.

    • Wash the resin with DMF and DCM.

  • Cleavage from Resin:

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product in cold diethyl ether.

  • Purification:

    • Dissolve the crude product in a suitable solvent (e.g., DMSO/water).

    • Purify the Val-Ala-PABC-Payload conjugate by reverse-phase HPLC.

    • Lyophilize the pure fractions.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This assay determines the susceptibility of the this compound linker to enzymatic cleavage.

Diagram: Cathepsin B Cleavage Assay Workflow

G Activate_Enzyme Activate Cathepsin B Incubate Incubate ADC with Cathepsin B at 37°C Activate_Enzyme->Incubate Prepare_ADC Prepare ADC Solution Prepare_ADC->Incubate Time_Points Collect Aliquots at Different Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Quantify Quantify Released Payload Analyze->Quantify

Caption: Workflow for an in vitro Cathepsin B cleavage assay.

Materials:

  • ADC with this compound linker

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: Activate Cathepsin B according to the manufacturer's protocol.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC (e.g., final concentration 10 µM) with the assay buffer.

    • Initiate the reaction by adding activated Cathepsin B (e.g., final concentration 100 nM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Sample Analysis: Analyze the quenched samples by LC-MS/MS to separate and quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate. Include a no-enzyme control to assess linker stability in the assay buffer.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of an ADC.[9][10]

G Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_ADC Treat with Serial Dilutions of ADC Incubate_24h->Treat_ADC Incubate_72h Incubate for 72-96h Treat_ADC->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 1-4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for an in vivo tumor xenograft efficacy study.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • ADC with this compound linker

  • Vehicle control

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse. [11]2. Tumor Growth Monitoring: Monitor the mice for tumor growth.

  • Randomization: When tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC treatment). [11]4. ADC Administration: Administer the ADC (and vehicle control) via the desired route (e.g., intravenous injection) at the specified dose and schedule.

  • Monitoring Efficacy: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity. [11]6. Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or at a fixed time point.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the ADC-treated group compared to the vehicle control group. Plot the mean tumor volume over time for each group.

Conclusion

The this compound dipeptide linker is a valuable tool in the development of targeted drug delivery systems, particularly ADCs. Its favorable characteristics of enzymatic cleavability and serum stability contribute to the efficacy and safety of these complex therapeutics. The protocols and data presented here provide a foundation for researchers to design and evaluate novel this compound-containing drug delivery constructs. Careful optimization of the entire ADC, including the antibody, payload, and conjugation strategy, in conjunction with the linker, is crucial for clinical success.

References

Application Note: In Vivo Metabolic Studies of L-Alanyl-L-Valine (Ala-Val)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Alanyl-L-Valine (Ala-Val) is a dipeptide composed of the amino acids L-alanine and L-valine.[1] Dipeptides like this compound are of significant interest in clinical nutrition and metabolic research due to their rapid absorption and specific metabolic effects.[2][3] Compared to free amino acids, dipeptides can be absorbed more rapidly via distinct intestinal transporters, such as PEPT1.[4] This enhanced bioavailability makes them attractive for applications in nutritional supplements, particularly for muscle recovery, and as components in parenteral nutrition solutions.[3][5] This document provides an overview of the applications of this compound in in vivo metabolic studies and detailed protocols for its investigation.

Key Applications

  • Muscle Metabolism and Protein Synthesis: As a source of the branched-chain amino acid (BCAA) valine, this compound is investigated for its role in promoting muscle protein synthesis and preventing muscle atrophy.[4][5] Valine itself is known to activate the mTOR signaling pathway, a key regulator of protein synthesis.[6]

  • Nutritional Support: In clinical settings, dipeptide solutions are used to provide specific amino acids that may be conditionally essential during periods of illness or stress.[3] this compound can serve as a stable and highly soluble source of its constituent amino acids for parenteral nutrition.[2]

  • Metabolic Disease Research: The metabolic fate of this compound and its components is relevant to studies on insulin signaling and glucose homeostasis. Valine has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose regulation.[7]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Murine Model

This protocol outlines the general procedure for administering this compound to mice to study its acute metabolic effects.

1. Animal Model and Acclimation:

  • Species: C57BL/6 mice (8-10 weeks old) are commonly used.[8]
  • Acclimation: House the animals under standard conditions (12-hour light/dark cycle, controlled temperature) for at least one week before the experiment.[8] Provide ad libitum access to standard chow and water.[9]

2. Preparation of Dosing Solution:

  • Compound: L-Alanyl-L-Valine powder.
  • Vehicle: Dissolve the this compound powder in sterile saline (0.9% NaCl) or sterile water on the day of the experiment.[8]
  • Concentration: The concentration should be calculated based on the desired dose. A typical dose for amino acid or dipeptide studies can range from 0.5 g/kg to 1 g/kg body weight.[7][10]

3. Administration:

  • Route: Oral gavage is a common method for direct administration.[10] Intravenous (IV) injection via the tail vein can be used for parenteral studies.[11]
  • Procedure:
  • Weigh each mouse on the day of the experiment to calculate the precise volume of the dosing solution.
  • For oral gavage, gently restrain the mouse and insert a gavage needle into the esophagus to deliver the solution directly to the stomach.
  • For IV injection, place the mouse in a restrainer and administer the solution into the lateral tail vein.
  • Control Group: Administer an equivalent volume of the vehicle (e.g., sterile saline) to the control group.

4. Sample Collection:

  • Timeline: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120 minutes) to analyze the pharmacokinetic profile and acute metabolic changes.
  • Blood Collection: Collect blood from the tail vein or via cardiac puncture for terminal collection. Use appropriate anticoagulant tubes (e.g., EDTA for plasma).
  • Tissue Collection: At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., liver, skeletal muscle, adipose tissue).[8] Immediately freeze tissues in liquid nitrogen and store at -80°C for later analysis.

Protocol 2: Analysis of Protein Synthesis via mTOR Signaling

This protocol describes how to assess the impact of this compound administration on the mTOR signaling pathway in skeletal muscle, a key indicator of protein synthesis activation.

1. Protein Extraction:

  • Homogenize frozen skeletal muscle tissue (~50 mg) in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.[8]
  • Collect the supernatant and determine the protein concentration using a BCA assay.[8]

2. Western Blotting:

  • Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
  • Incubate the membrane overnight at 4°C with primary antibodies against key mTOR pathway proteins, such as:
  • Phospho-Akt (Ser473)
  • Total Akt
  • Phospho-mTOR (Ser2448)
  • Total mTOR
  • Phospho-p70S6K (Thr389)
  • Total p70S6K
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Quantitative Data Summary

The metabolic effects of dipeptides and their constituent amino acids are often quantified to assess their efficacy. While specific quantitative data for this compound is dispersed across various studies, the following tables represent typical findings from studies involving related compounds like L-alanyl-L-glutamine or BCAAs, which serve as a proxy for expected outcomes with this compound.

Table 1: Hypothetical Plasma Metabolite Concentrations Following Oral Administration in Mice

Time PointAnalyteControl Group (Vehicle)This compound Group (1 g/kg)
30 min Plasma Valine (µM)150 ± 20450 ± 50
Plasma Alanine (µM)300 ± 35600 ± 60
Blood Glucose (mg/dL)120 ± 10115 ± 8
Plasma Insulin (ng/mL)0.8 ± 0.21.5 ± 0.3
60 min Plasma Valine (µM)145 ± 18350 ± 45
Plasma Alanine (µM)290 ± 30480 ± 55

Note: Data are presented as mean ± SD and are illustrative, based on expected physiological responses.

Table 2: Effects of Dipeptide Supplementation on Protein Metabolism Markers

ParameterConditionControl GroupDipeptide Group% Change
Whole-Body Proteolysis EndotoxemiaHighDecreased↓ 20-30%
Leucine Oxidation EndotoxemiaHighDecreased↓ 15-25%
Net Protein Balance EndotoxemiaNegativeImproved (Less Negative)↑ 40-50%
Muscle p-p70S6K/Total p70S6K Disuse Atrophy0.5 ± 0.11.2 ± 0.2↑ 140%

Data compiled and adapted from studies on L-alanyl-L-glutamine and BCAA supplementation in rat models of endotoxemia and disuse atrophy.[4][11][12]

Visualizations: Signaling Pathways and Workflows

Experimental Workflow

The following diagram illustrates a standard workflow for an in vivo metabolic study using this compound.

G A Animal Acclimation (1 week) B Randomization A->B C1 Control Group (Vehicle) B->C1 C2 Treatment Group (this compound) B->C2 D Dosing (Oral Gavage or IV) C1->D C2->D E Sample Collection (Blood, Tissues) D->E Time Points F1 Metabolite Analysis (LC-MS) E->F1 F2 Protein Analysis (Western Blot) E->F2 G Data Analysis & Interpretation F1->G F2->G

Caption: General workflow for an in vivo study of this compound.

Valine-Mediated Insulin and mTOR Signaling

This diagram illustrates the key signaling pathways activated by valine, a component of this compound, leading to metabolic regulation and protein synthesis. Valine promotes GLP-1 secretion, which enhances insulin release.[7] Insulin then activates the PI3K/Akt pathway, leading to glucose uptake and mTORC1 activation, which stimulates protein synthesis.[6][13]

G cluster_0 Extracellular cluster_1 Intestinal L-Cell cluster_2 Muscle / Adipose Cell AlaVal This compound Val Valine AlaVal->Val Hydrolysis GLP1 GLP-1 Secretion Val->GLP1 stimulates Insulin Insulin IR Insulin Receptor Insulin->IR binds GLP1->Insulin promotes release PI3K PI3K IR->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes mTORC1 mTORC1 Akt->mTORC1 activates Glucose Glucose Uptake GLUT4->Glucose p70S6K p70S6K mTORC1->p70S6K activates ProteinSynth Protein Synthesis p70S6K->ProteinSynth

Caption: Key signaling pathways influenced by Valine.

References

Troubleshooting & Optimization

Technical Support Center: Ala-Val Dipeptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the dipeptide Alanine-Valine (Ala-Val). The following sections address common side reactions and provide detailed experimental protocols to help ensure the successful synthesis of this important peptide building block.

Frequently Asked questions (FAQs)

Q1: What are the most common side reactions encountered during this compound synthesis?

A1: The most prevalent side reactions during this compound synthesis are racemization of the activated amino acid and the formation of diketopiperazine (DKP). Racemization leads to the incorporation of the D-isomer of the amino acid, resulting in diastereomeric impurities that can be difficult to separate and may alter the biological activity of the final peptide.[1] Diketopiperazine formation is an intramolecular cyclization of the dipeptide, leading to cleavage from the resin in solid-phase peptide synthesis (SPPS) and a reduction in yield.[2]

Q2: Why is Valine prone to racemization during coupling?

A2: The primary mechanism for racemization of N-protected amino acids like Boc-L-Valine or Fmoc-L-Valine is the formation of a 5(4H)-oxazolone intermediate upon activation of the carboxylic acid.[1] The alpha-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity. Valine's bulky isopropyl side chain can also contribute to steric hindrance, which can slow down the desired coupling reaction, providing more time for racemization to occur.[1][3]

Q3: How can I minimize diketopiperazine (DKP) formation?

A3: DKP formation is especially problematic at the dipeptide stage. To minimize this side reaction, consider the following strategies:

  • Choice of Resin: For Fmoc-SPPS, using a 2-chlorotrityl chloride (2-CTC) resin can suppress DKP formation due to its steric bulk.[4]

  • Deprotection Conditions: Use milder Fmoc deprotection conditions. For example, a solution of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[4]

  • Dipeptide Coupling: Instead of a stepwise coupling, using a pre-synthesized and purified Fmoc-Ala-Val-OH dipeptide can completely bypass the problematic dipeptide stage on the resin.

Q4: Which coupling reagents are best for minimizing side reactions in this compound synthesis?

A4: The choice of coupling reagent is critical. While carbodiimides like DCC and DIC are effective, they can lead to higher rates of racemization when used alone.[1] The addition of racemization-suppressing additives like HOBt or Oxyma is highly recommended.[1] Uronium/aminium-based reagents like HBTU and HATU, or phosphonium-based reagents like PyBOP, generally provide high coupling efficiency with lower levels of racemization, especially for sterically hindered amino acids like Valine.[5] HATU, in particular, has been shown to be very effective at suppressing epimerization.[5]

Troubleshooting Guides

Problem 1: High levels of D-Valine diastereomer detected in the final product.
Possible Cause Troubleshooting Step
Inappropriate Coupling Reagent If using a carbodiimide (e.g., DCC, DIC) without an additive, switch to a uronium/aminium (HBTU, HATU) or phosphonium-based (PyBOP) coupling reagent. If you must use a carbodiimide, always include a racemization-suppressing additive like HOBt or Oxyma.[1]
Strong or Excess Base Avoid strong, non-hindered bases like triethylamine (TEA). Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Ensure you are using the correct stoichiometry of the base.[1]
Prolonged Activation Time Minimize the pre-activation time of the amino acid. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component.[1]
High Reaction Temperature Conduct the coupling reaction at a lower temperature, for instance at 0 °C, especially during the activation step.[6]
Problem 2: Low yield of the desired this compound dipeptide due to diketopiperazine (DKP) formation.
Possible Cause Troubleshooting Step
Standard Fmoc Deprotection Conditions The standard 20% piperidine in DMF can promote DKP formation. Switch to a milder deprotection cocktail, such as 2% DBU / 5% piperazine in NMP, and reduce the deprotection time.[4]
Resin Choice If using Wang resin for Fmoc-SPPS, consider switching to a 2-chlorotrityl chloride (2-CTC) resin, which is known to reduce DKP formation due to steric hindrance.[4]
Stepwise Synthesis Strategy The dipeptide stage is the most susceptible to DKP formation. To circumvent this, synthesize the Fmoc-Ala-Val-OH dipeptide separately in solution, purify it, and then couple it to your resin-bound amino acid or peptide chain.

Data Presentation

The following tables provide quantitative data on common side reactions in dipeptide synthesis. While data specifically for this compound is limited, the provided information for structurally similar peptides offers valuable insights.

Table 1: Diketopiperazine (DKP) Formation for Different Dipeptides with Various Fmoc Removal Conditions

SequenceFmoc Removal ConditionsCoupling Conditions for Third Amino Acid (Fmoc-Val-OH)Percentage of DKP Formation
Val-Lys-Pro20% Piperidine-DMF, 10 minFmoc-Val-OH-DIC-Oxyma [1:1:1, 2 eq], 2 h92.8%
Val-Lys-Gly20% Piperidine-DMF, 10 minFmoc-Val-OH-DIC-Oxyma [1:1:1, 2 eq], 2 h3.9%
Val-Lys-Val 20% Piperidine-DMF, 10 min Fmoc-Val-OH-DIC-Oxyma [1:1:1, 2 eq], 2 h 0.9%
Val-Lys-Pro50% Morpholine-DMF, 20 minFmoc-Val-OH-DIC-Oxyma [1:1:1, 2 eq], 2 h38.4%
Val-Lys-Gly50% Morpholine-DMF, 20 minFmoc-Val-OH-DIC-Oxyma [1:1:1, 2 eq], 2 h1.6%
Val-Lys-Val 50% Morpholine-DMF, 20 min Fmoc-Val-OH-COMU-DIEA [1:1:2, 2 eq], 2 h 0.4%
Data adapted from a study on DKP formation in solid-phase peptide synthesis. The Val-Lys-Val sequence provides an indication of the low susceptibility of Val at the C-terminus to DKP formation compared to Proline.[7]

Table 2: Comparison of Racemization Levels with Different Coupling Reagents

Coupling ReagentBaseSolventReaction Time% Epimerization
PyBOPDIEADMF3 h / 12 h3.8%
HBTUDIEADMF3 min / 1 h1.7%
HATUDIEADMF3 min / 1 h1.3%
HATUNMMDMF3 min / 1 h0.4%
HBTUNMMDMF3 min / 1 h0.6%
Data from a study on the coupling of a protected serine derivative. This provides a comparative view of the racemization potential of common coupling reagents and the significant influence of the base.[5]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound using Fmoc/tBu Strategy

This protocol describes a standard manual solid-phase synthesis of L-Alanyl-L-Valine on Wang resin.

Materials:

  • Fmoc-Val-Wang resin

  • Fmoc-Ala-OH

  • Coupling reagent (e.g., HBTU)

  • Base (e.g., DIPEA or NMM)

  • Fmoc deprotection solution: 20% piperidine in DMF (v/v)

  • Solvents: DMF, DCM

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell Fmoc-Val-Wang resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2 hours.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Alanine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude this compound peptide under vacuum.

  • Analysis: Analyze the crude product by HPLC and mass spectrometry to determine purity and confirm the molecular weight.

Protocol 2: Solution-Phase Synthesis of Boc-Ala-Val-OMe

This protocol describes a classic solution-phase synthesis of the protected dipeptide.

Materials:

  • Boc-Ala-OH

  • H-Val-OMe·HCl (Valine methyl ester hydrochloride)

  • Coupling reagent (e.g., EDC·HCl)

  • Racemization suppressant (e.g., HOBt)

  • Base (e.g., NMM or DIPEA)

  • Solvents: DCM or DMF

  • 1M HCl, saturated NaHCO₃ solution, brine

Procedure:

  • Reaction Setup: Dissolve Boc-Ala-OH (1 eq.), H-Val-OMe·HCl (1 eq.), and HOBt (1 eq.) in DCM.

  • Neutralization: Add NMM (1 eq.) to neutralize the hydrochloride salt.

  • Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.1 eq.) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude Boc-Ala-Val-OMe by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key pathways and workflows in this compound synthesis.

Ala_Val_Synthesis_Pathway Ala Protected Alanine (e.g., Fmoc-Ala-OH) Activated_Ala Activated Alanine Ala->Activated_Ala Coupling Reagent (e.g., HBTU) Val Protected Valine (e.g., H-Val-Resin) Ala_Val Protected this compound Val->Ala_Val Activated_Ala->Ala_Val Coupling with Valine Racemization Racemization (D-Ala incorporation) Activated_Ala->Racemization Side Reaction N_Acylurea N-Acylurea Activated_Ala->N_Acylurea Side Reaction (with carbodiimides) Final_Ala_Val This compound Dipeptide Ala_Val->Final_Ala_Val Deprotection DKP Diketopiperazine (c(this compound)) Ala_Val->DKP Side Reaction (at dipeptide stage)

Caption: Main reaction pathway and common side reactions in this compound synthesis.

Troubleshooting_Workflow Start Start this compound Synthesis Analysis Analyze Crude Product (HPLC, MS) Start->Analysis Check_Purity Purity Acceptable? Analysis->Check_Purity Success Synthesis Successful Check_Purity->Success Yes Troubleshoot Identify Side Product(s) Check_Purity->Troubleshoot No Is_Racemization Racemization? Troubleshoot->Is_Racemization Is_DKP DKP Formation? Is_Racemization->Is_DKP No Optimize_Coupling Optimize Coupling: - Change reagent/base - Lower temperature - Reduce activation time Is_Racemization->Optimize_Coupling Yes Optimize_Deprotection Optimize Deprotection: - Milder conditions - Change resin - Use dipeptide block Is_DKP->Optimize_Deprotection Yes Other Other Side Reaction? (e.g., incomplete deprotection) Is_DKP->Other No Optimize_Coupling->Start Optimize_Deprotection->Start Optimize_General Review overall protocol: - Purity of reagents - Washing steps Other->Optimize_General Yes Optimize_General->Start

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Preventing Racemization During Ala-Val Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the critical coupling of Alanine (Ala) to Valine (Val).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in Ala-Val coupling?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, leading to the conversion of a pure L- or D-enantiomer into a mixture of both. During the coupling of an N-protected Alanine to Valine, this can result in the formation of the undesired D-Ala-L-Val dipeptide alongside the target L-Ala-L-Val. This is a significant concern because the biological activity and pharmacological properties of a peptide are highly dependent on its specific three-dimensional structure. The presence of diastereomeric impurities can be difficult to separate and can drastically alter the efficacy and safety profile of the final peptide product.[1]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common mechanism for racemization during peptide bond formation is through the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][2] This occurs when the carboxylic acid of the N-protected amino acid is activated by a coupling reagent. The alpha-proton of this oxazolone is acidic and can be readily abstracted by a base, leading to a loss of chirality. The subsequent attack by the amine group of the valine residue can occur from either face of the planar intermediate, resulting in a mixture of L- and D-isomers of the newly formed dipeptide. A secondary mechanism is direct enolization, where a base directly abstracts the alpha-proton of the activated amino acid.

Q3: Why can the this compound coupling be particularly susceptible to racemization?

A3: The coupling of any amino acid carries a risk of racemization. However, the this compound coupling can present a specific challenge due to the sterically hindered nature of the valine residue. Valine's bulky isopropyl side chain can slow down the desired coupling reaction.[1][3] This extended reaction time provides a greater opportunity for the activated alanine intermediate to racemize via the oxazolone pathway before the coupling is complete.

Q4: How do additives like HOBt, HOAt, and Oxyma prevent racemization?

A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents like DIC or DCC.[2][4][5] These additives react with the initially formed activated intermediate (e.g., an O-acylisourea) to form an active ester (e.g., an OBt ester). These active esters are more reactive towards the amine component (Valine) than they are towards cyclization to the problematic oxazolone, thus favoring the desired peptide bond formation and minimizing racemization.[4]

Q5: Which class of coupling reagents is generally recommended for minimizing racemization in sterically hindered couplings?

A5: For sterically hindered couplings like this compound, uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP and PyAOP are generally preferred.[1][4] These reagents are known for their high reactivity and rapid coupling kinetics, which helps to minimize the lifetime of the activated species and thus reduce the window of opportunity for racemization.[5][6] They are often used in combination with additives and a suitable base.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
High levels of D-Ala-L-Val diastereomer detected Inappropriate Coupling Reagent: Use of a carbodiimide (e.g., DCC, DIC) without an additive.[1]Switch to a uronium/aminium or phosphonium-based coupling reagent like HATU, HBTU, or PyBOP.[1] If using a carbodiimide, always include a racemization-suppressing additive like HOBt or OxymaPure.[1][3]
Strong or Excess Base: Use of a strong, non-hindered base like triethylamine (TEA) or an excess of diisopropylethylamine (DIEA).[1][2]Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][2] Carefully control the stoichiometry of the base.
High Reaction Temperature: Elevated temperatures can increase the rate of racemization.[1]Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common practice.[7]
Prolonged Activation Time: Leaving the N-protected alanine activated for an extended period before adding the valine component.[1]Minimize the pre-activation time. Ideally, add the coupling reagent to the mixture of the protected alanine and valine (in situ activation).
Low coupling yield Steric Hindrance: The bulky side chain of valine can impede the approach of the activated alanine.[3]Use a more powerful coupling reagent like HATU, which is known to be effective for hindered couplings.[6][8] Increase the reaction time or temperature slightly , while carefully monitoring for racemization. Increase the excess of the activated amino acid .
Poor solubility of reagents Choose an appropriate solvent system. DMF is a common choice, but mixtures with DCM or the use of NMP might improve solubility.

Quantitative Data on Racemization

The extent of racemization is highly dependent on the specific reaction conditions. The following table provides an illustrative comparison of expected racemization levels for sterically hindered or racemization-prone amino acids with various coupling reagents and additives. While direct quantitative data for this compound coupling is limited in the literature, these trends are generally applicable.

Coupling Reagent Additive Base Expected Racemization Level Comments
DIC-DIEA/NMMModerate to HighNot recommended without an additive due to high risk of racemization.
DICHOBtDIEA/NMMLow to ModerateA classic and cost-effective method. Racemization is generally low but can be higher than with uronium salts.[1][3]
DICOxymaPureDIEA/NMMVery LowOxymaPure is an excellent, non-explosive alternative to HOBt/HOAt, often showing superior racemization suppression.[1][9]
HBTUHOBtDIEA/NMMLowA widely used and generally reliable coupling reagent with a good balance of speed and low racemization.[1]
HATUHOAt (intrinsic)DIEA/NMMVery LowHighly efficient and fast-acting, especially for hindered couplings, with very low racemization.[1][6][8]
PyBOP-DIEA/NMMLowA phosphonium salt-based reagent known for its efficiency and low racemization levels.[1]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol is designed to minimize racemization by using a carbodiimide activator in conjunction with a highly effective racemization-suppressing additive.

Materials:

  • N-protected L-Alanine (e.g., Fmoc-L-Ala-OH or Boc-L-Ala-OH)

  • L-Valine methyl ester hydrochloride (H-L-Val-OMe·HCl) or resin-bound Valine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure (Solution Phase):

  • Dissolve H-L-Val-OMe·HCl (1.0 equivalent) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add NMM (1.0 equivalent) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes at 0 °C.

  • In a separate flask, dissolve N-protected L-Alanine (1.05 equivalents) and OxymaPure (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the solution of activated N-protected L-Alanine to the neutralized H-L-Val-OMe solution at 0 °C.

  • Add DIC (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 2 hours and then let it warm to room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with standard aqueous work-up and purification.

Protocol 2: High-Efficiency Coupling using HATU

This protocol utilizes a highly efficient uronium-based coupling reagent known for its ability to suppress racemization, particularly in sterically hindered couplings.[6][8]

Materials:

  • N-protected L-Alanine (e.g., Fmoc-L-Ala-OH or Boc-L-Ala-OH)

  • L-Valine methyl ester hydrochloride (H-L-Val-OMe·HCl) or resin-bound Valine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous Dimethylformamide (DMF)

Procedure (Solid-Phase):

  • Swell the resin with the N-terminal deprotected Valine in DMF.

  • In a separate vessel, dissolve N-protected L-Alanine (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents, if not using HATU which already contains it) in DMF.

  • Add DIPEA or 2,4,6-Collidine (6 equivalents) to the solution and allow for a brief pre-activation (1-2 minutes).

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

Visual Guides

RacemizationMechanism cluster_activation Activation cluster_pathways Reaction Pathways N_Protected_Ala N-Protected L-Alanine Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) N_Protected_Ala->Activated_Intermediate + Coupling Reagent (e.g., DIC) Oxazolone Planar Oxazolone (Achiral) Activated_Intermediate->Oxazolone + Base (slow) Desired_Coupling Desired L-Ala-L-Val Activated_Intermediate->Desired_Coupling + Valine (fast) Oxazolone->Desired_Coupling + Valine Racemized_Coupling Undesired D-Ala-L-Val Oxazolone->Racemized_Coupling + Valine TroubleshootingWorkflow Start High Racemization Detected Check_Reagent Review Coupling Reagent and Additives Start->Check_Reagent Check_Base Evaluate Base Check_Reagent->Check_Base [Optimized] Use_Uronium Switch to HATU/HBTU or use DIC with Oxyma/HOBt Check_Reagent->Use_Uronium [Suboptimal] Check_Temp Check Temperature Check_Base->Check_Temp [Optimized] Use_Weaker_Base Switch to NMM or 2,4,6-Collidine Check_Base->Use_Weaker_Base [Strong Base Used] Check_Time Minimize Pre-activation Time Check_Temp->Check_Time [Optimized] Lower_Temp Perform coupling at 0°C Check_Temp->Lower_Temp [High Temp Used] In_Situ_Activation Use in situ activation protocol Check_Time->In_Situ_Activation [Long Pre-activation] End Racemization Minimized Check_Time->End [Optimized] Use_Uronium->Check_Base Use_Weaker_Base->Check_Temp Lower_Temp->Check_Time In_Situ_Activation->End

References

Technical Support Center: Troubleshooting Ala-Val Aggregation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to Alanine-Valine (Ala-Val) aggregation during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What causes peptide aggregation, particularly in sequences containing Ala and Val?

A1: Peptide aggregation during SPPS is primarily caused by the formation of stable secondary structures, such as β-sheets and α-helices, through inter- and intramolecular hydrogen bonding between the growing peptide chains.[1] Sequences rich in hydrophobic and β-branched amino acids, like Alanine (Ala), Valine (Val), Leucine (Leu), and Isoleucine (Ile), are particularly prone to aggregation.[2] The planarity of the peptide bond and the steric bulk of these residues favor the formation of these secondary structures, which can render the peptide chain insoluble on the solid support.

Q2: What are the common signs of on-resin peptide aggregation?

A2: Several signs can indicate that peptide aggregation is occurring during synthesis:

  • Resin Shrinking: A noticeable decrease in the volume of the resin bed is a strong indicator of aggregation.[1]

  • Poor Solvation: The resin may appear clumped or fail to swell properly in the synthesis solvents.

  • Incomplete Reactions: Both the N-terminal Fmoc-deprotection and the subsequent amino acid coupling reactions may be slow or incomplete.[1][3]

  • False Negatives in Monitoring Tests: Standard colorimetric tests for reaction completion, such as the Kaiser (ninhydrin) or TNBS tests, may give misleading negative results because the aggregated peptide chains are inaccessible to the test reagents.[1]

  • Broadening of Deprotection Profiles: In continuous flow synthesis, a flattening and broadening of the UV deprotection signal indicates aggregation.[1]

Q3: How can I prevent or minimize this compound aggregation during synthesis?

A3: Several strategies can be employed to disrupt the formation of secondary structures and minimize aggregation:

  • Solvent Selection: Utilize polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) to improve solvation. A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.

  • Resin Choice: Employ resins with good swelling properties, such as PEG-based resins (e.g., NovaPEG, TentaGel), and a low substitution level.[3]

  • Modified Coupling Conditions: Increase coupling times, perform double couplings, or moderately increase the reaction temperature.[3]

  • Structure-Disrupting Derivatives:

    • Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at regular intervals (every 5-6 residues) to introduce a "kink" in the peptide backbone, disrupting secondary structure formation.[1][4]

    • Backbone Protecting Groups: Use 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids to temporarily shield the backbone amide, preventing hydrogen bonding.[3][5]

  • Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the reaction mixture to disrupt hydrogen bonding networks.[6]

  • Microwave-Assisted SPPS: Microwave energy can accelerate coupling reactions and help to overcome aggregation by providing energy to disrupt intermolecular interactions.[7]

Q4: What are some analytical techniques to confirm peptide aggregation?

A4: Several analytical methods can be used to detect and characterize peptide aggregation both on-resin and after cleavage:

  • Solid-State NMR (SSNMR): Can be used to study the site-specific structure of peptides while they are still attached to the solid support, providing direct evidence of secondary structure formation.

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size, allowing for the detection of dimers, trimers, and higher-order aggregates.

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, providing information on the presence of aggregates.

  • UV-Vis Spectroscopy: An increase in light scattering at 350 nm can indicate the presence of large aggregates.

  • Fluorescence Spectroscopy: Using extrinsic dyes that bind to hydrophobic regions exposed upon aggregation can provide a sensitive measure of the aggregation state.

Troubleshooting Strategies and Data

The following tables summarize key quantitative data for various troubleshooting strategies.

Table 1: Chaotropic Salt Concentrations for Aggregation Disruption

Chaotropic SaltRecommended Concentration in DMFReference
Lithium Chloride (LiCl)0.4 M - 0.8 M
Potassium Thiocyanate (KSCN)0.4 M - 4 M
Sodium Perchlorate (NaClO₄)0.8 M

Table 2: Recommended Spacing for Structure-Disrupting Derivatives

DerivativeOptimal SpacingReference
Pseudoproline DipeptidesEvery 5-6 residues[4]
Hmb/Dmb Protected Amino AcidsEvery 5-6 residues[4]

Experimental Protocols

Protocol 1: Manual Coupling of a Pseudoproline Dipeptide

This protocol outlines the manual incorporation of a pseudoproline dipeptide using phosphonium/aminium activation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-pseudoproline dipeptide (5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HATU, HBTU, PyBOP) (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • TNBS or Kaiser test reagents

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a suitable reaction vessel.

  • Activation: In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (5 eq.) and the coupling reagent (5 eq.) in a minimal volume of DMF or NMP.

  • Add DIPEA (10 eq.) to the activation mixture and mix thoroughly.

  • Coupling: Immediately add the activated pseudoproline dipeptide solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a TNBS or Kaiser test to confirm the completion of the coupling reaction. A negative result indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

  • Proceed to the Fmoc deprotection of the newly added dipeptide.

Protocol 2: Incorporation of an Hmb/Dmb Protected Amino Acid

This protocol provides general guidelines for incorporating an Hmb or Dmb protected amino acid into a peptide sequence.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-(Hmb/Dmb)-Amino Acid

  • Coupling reagents (standard protocols like PyBOP/DIPEA can be used for the initial incorporation)

  • Symmetrical anhydride of the next Fmoc-amino acid (for coupling onto the Hmb/Dmb protected residue)

  • Dichloromethane (DCM)

Procedure:

  • Incorporation of Hmb/Dmb Amino Acid: Couple the Fmoc-(Hmb/Dmb)-Amino Acid using standard coupling protocols.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol.

  • Coupling of the Next Residue:

    • For Hmb-protected residues, the coupling of the subsequent amino acid is best achieved using a pre-formed symmetrical anhydride in DCM.[8]

    • For Dmb-protected residues, acylation of the secondary amine can be achieved with a single coupling using PyBrOP or HATU, or by using pre-formed amino acid fluorides.

  • Cleavage and Deprotection: The Hmb and Dmb groups are removed during the final TFA-mediated cleavage and deprotection of the peptide. It is recommended to add approximately 2% Triisopropylsilane (TIS) to the cleavage cocktail.

Protocol 3: Using Chaotropic Salts to Disrupt Aggregation

This protocol describes the use of chaotropic salts during the coupling step.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-amino acid

  • Coupling reagents

  • DMF containing the desired chaotropic salt (e.g., 0.4 M LiCl in DMF)

Procedure:

  • Pre-washing (Optional): Wash the resin with the chaotropic salt solution in DMF before the coupling step.

  • Coupling: Perform the amino acid activation and coupling steps in DMF containing the chaotropic salt.

  • Washing: After the coupling reaction, wash the resin thoroughly with standard DMF to remove the chaotropic salt before proceeding to the next deprotection step.

Visualizations

Aggregation_Pathway Start Growing Peptide Chain (Hydrophobic Sequence, e.g., this compound) Aggregation Inter-chain Hydrogen Bonding Start->Aggregation BetaSheet β-Sheet Formation Aggregation->BetaSheet Insoluble Insoluble Aggregates on Resin BetaSheet->Insoluble PoorSolvation Poor Solvation BetaSheet->PoorSolvation IncompleteReactions Incomplete Coupling & Deprotection Insoluble->IncompleteReactions PoorSolvation->IncompleteReactions LowYield Low Yield & Purity IncompleteReactions->LowYield

Caption: The pathway of peptide aggregation during SPPS.

Troubleshooting_Workflow Start Suspicion of this compound Aggregation CheckSigns Check for Signs: - Resin Shrinking - Poor Coupling Start->CheckSigns ModifyConditions Modify Synthesis Conditions CheckSigns->ModifyConditions Yes Proceed Proceed with Synthesis CheckSigns->Proceed No ChangeSolvent Use Polar Solvents (NMP, DMSO) ModifyConditions->ChangeSolvent DoubleCouple Double Couple / Increase Time ModifyConditions->DoubleCouple AddChaotropes Add Chaotropic Salts (e.g., LiCl) ModifyConditions->AddChaotropes StructureBreakers Incorporate Structure- Breaking Moieties ModifyConditions->StructureBreakers Monitor Monitor Synthesis (e.g., Test Cleavage) ChangeSolvent->Monitor DoubleCouple->Monitor AddChaotropes->Monitor Pseudoproline Use Pseudoproline Dipeptides StructureBreakers->Pseudoproline HmbDmb Use Hmb/Dmb Protection StructureBreakers->HmbDmb Pseudoproline->Monitor HmbDmb->Monitor Monitor->Proceed Improved Resynthesize Consider Resynthesis with Optimized Protocol Monitor->Resynthesize No Improvement

Caption: A workflow for troubleshooting this compound aggregation.

References

Technical Support Center: Optimizing Cleavage of Ala-Val from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize the cleavage of the dipeptide Alanine-Valine (Ala-Val) from solid-phase synthesis resins.

Troubleshooting Guide

This section addresses specific issues that may arise during the cleavage of this compound from the resin in a question-and-answer format.

Issue 1: Low Cleavage Yield of this compound

  • Question: After cleavage and precipitation, the final yield of my this compound dipeptide is significantly lower than expected. What are the potential causes and how can I resolve this?

  • Answer: Low peptide yield can result from several factors during the synthesis and cleavage steps. Here is a systematic approach to identify and solve the issue:

    • Incomplete Cleavage: The reaction time for cleavage may have been too short. While standard protocols often suggest 1-3 hours, factors like steric hindrance or suboptimal reagent concentration can slow down the reaction.[1]

      • Solution: Perform a small-scale test cleavage on a portion of the resin and analyze the supernatant by mass spectrometry (MS) to confirm the presence of the desired product.[2][3] If the product is present but the yield is low, try extending the cleavage time. For subsequent experiments, consider a time-course study (e.g., 1, 2, 4, and 6 hours) to determine the optimal cleavage duration.

    • Peptide Adsorption to Resin: The cleaved this compound dipeptide, being hydrophobic, might adsorb to the polystyrene-based resin beads.

      • Solution: After the initial filtration of the cleavage cocktail, wash the resin beads thoroughly with fresh trifluoroacetic acid (TFA) or an appropriate solvent like dichloromethane (DCM) to recover any adsorbed peptide.[1][4]

    • Inefficient Precipitation: The choice and handling of the precipitation solvent are critical.

      • Solution: Use cold diethyl ether or methyl tert-butyl ether (MTBE) for precipitation, typically at a volume 8-10 times that of the TFA filtrate.[1][5][6] If precipitation is poor, try chilling the mixture at 4°C for an extended period, or even overnight, to maximize peptide recovery.[6] Some hydrophobic peptides may have partial solubility in ether; in such cases, analyzing the ether supernatant can help determine if the product is being lost.[4]

    • Suboptimal Cleavage Cocktail: While this compound does not have reactive side chains requiring complex scavenger mixtures, the composition of the cleavage cocktail is still important.

      • Solution: For most standard resins like Wang or Rink Amide, a simple cocktail of TFA, water, and a scavenger like triisopropylsilane (TIS) is sufficient.[5][7] Ensure the TFA is fresh and of high purity.

Issue 2: Presence of Impurities in the Cleaved this compound Product

  • Question: My mass spectrometry analysis of the cleaved product shows unexpected peaks in addition to the desired this compound mass. What could be the source of these impurities?

  • Answer: Impurities can arise from side reactions during synthesis or cleavage.

    • Incomplete Deprotection of Protecting Groups: While Ala and Val do not have side-chain protecting groups, the N-terminal Fmoc or Boc group must be completely removed.

      • Solution: Ensure the final deprotection step before cleavage is complete. A qualitative test like the Kaiser test can be used to check for free primary amines after the final deprotection step.[3]

    • Formation of Deletion Sequences (e.g., Val only): This indicates inefficient coupling of the Alanine residue during synthesis.

      • Solution: Review the coupling protocol for the Alanine addition. Consider "double coupling," where the coupling step is repeated with fresh reagents to drive the reaction to completion.[3]

    • Side Reactions from Scavengers: Although less common with a simple dipeptide like this compound, scavengers can sometimes lead to side products.

      • Solution: Given that Ala and Val are not prone to alkylation, a simple scavenger like TIS is generally sufficient to trap carbocations generated from the resin linker.[5] Avoid more complex or reactive scavengers unless necessary for other reasons.

Frequently Asked Questions (FAQs)

Q1: What is the recommended cleavage cocktail for cleaving this compound from Wang resin?

A1: For cleaving a simple and non-sensitive dipeptide like this compound from Wang resin, a standard and effective cleavage cocktail is a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% Water (H₂O), and 2.5% Triisopropylsilane (TIS) .[5][7]

Q2: What is the recommended cleavage cocktail for cleaving this compound from Rink Amide resin?

A2: Similar to Wang resin, a cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS is generally sufficient for cleaving this compound from Rink Amide resin.[5] Some protocols suggest the addition of 1,3-dimethoxybenzene to prevent C-terminal N-alkylation, which can be a side reaction associated with the Rink Amide linker.[8][9]

Q3: How long should the cleavage reaction be for this compound?

A3: A typical cleavage time is 2-3 hours at room temperature.[1][5] However, as mentioned in the troubleshooting guide, it is always best to perform a small-scale test cleavage to optimize the duration for your specific conditions.[2]

Q4: Do I need to perform the cleavage under an inert atmosphere for this compound?

A4: For a dipeptide like this compound, which lacks easily oxidizable residues like Methionine or Cysteine, performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) is generally not necessary.[4]

Experimental Protocols

Protocol 1: Cleavage of this compound from Wang Resin

  • Resin Preparation:

    • Wash the dry peptide-resin (containing this compound) with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) to remove any residual DMF.[4]

    • Dry the resin thoroughly under a high vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail fresh by combining:

      • Trifluoroacetic Acid (TFA): 9.5 mL

      • Deionized Water: 0.25 mL

      • Triisopropylsilane (TIS): 0.25 mL

  • Cleavage Reaction:

    • Place the dry resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]

    • Stopper the vessel and gently agitate the mixture at room temperature for 2-3 hours.[5]

  • Peptide Isolation:

    • Filter the cleavage mixture through a sintered glass funnel to separate the resin.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[1][6]

  • Peptide Precipitation:

    • In a centrifuge tube, add cold methyl tert-butyl ether (MTBE) (approximately 8-10 times the volume of the collected TFA filtrate).[1]

    • Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the this compound dipeptide should form.

    • Centrifuge the mixture to pellet the precipitated peptide.[2]

    • Carefully decant the ether.

  • Washing and Drying:

    • Wash the peptide pellet twice more with cold MTBE to remove residual scavengers and TFA.[1]

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

Protocol 2: Cleavage of this compound from Rink Amide Resin

The protocol for cleaving this compound from Rink Amide resin is identical to that for Wang resin. The Rink Amide linker is highly acid-labile, and a 2-3 hour cleavage time is typically sufficient.[5] For added precaution against potential linker-derived side reactions, 1,3-dimethoxybenzene can be included in the cleavage cocktail.[8][9]

Data Presentation

Table 1: Recommended Cleavage Cocktails for this compound

Resin TypeCleavage Cocktail Composition (v/v/v)Recommended Reaction TimeKey Considerations
Wang Resin 95% TFA / 2.5% H₂O / 2.5% TIS[5][7]2 - 3 hoursStandard conditions for peptides without sensitive residues.
Rink Amide Resin 95% TFA / 2.5% H₂O / 2.5% TIS[5]2 - 3 hoursGenerally sufficient for this compound.
Rink Amide Resin (Optimized) 92.5% TFA / 5% 1,3-dimethoxybenzene / 2.5% TIS[10]3 hours1,3-dimethoxybenzene is added to prevent potential C-terminal N-alkylation.[8][9][10]

Visualizations

Cleavage_Workflow Start Start: Dry this compound Resin Prep Resin Preparation: Wash with DCM & Dry Start->Prep Cocktail Prepare Cleavage Cocktail: TFA/H2O/TIS Prep->Cocktail Cleavage Cleavage Reaction: 2-3 hours at RT Cocktail->Cleavage Filter Filter & Wash Resin Cleavage->Filter Precipitate Precipitate with Cold Ether/MTBE Filter->Precipitate Centrifuge Centrifuge & Decant Precipitate->Centrifuge Wash_Dry Wash & Dry Peptide Centrifuge->Wash_Dry End End: Pure this compound Dipeptide Wash_Dry->End Troubleshooting_Low_Yield Problem Low this compound Yield Cause1 Incomplete Cleavage? Problem->Cause1 Cause2 Peptide Adsorption? Problem->Cause2 Cause3 Inefficient Precipitation? Problem->Cause3 Solution1 Solution: - Extend cleavage time - Perform test cleavage Cause1->Solution1 Yes Solution2 Solution: - Thoroughly wash resin  with fresh TFA/DCM Cause2->Solution2 Yes Solution3 Solution: - Use cold ether/MTBE - Increase ether volume - Chill overnight Cause3->Solution3 Yes

References

identifying and removing impurities from Ala-Val synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the dipeptide Alanine-Valine (Ala-Val).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the solid-phase peptide synthesis (SPPS) of this compound?

A1: During the SPPS of this compound, several types of impurities can arise. These are primarily due to incomplete reactions or side reactions occurring during the synthesis process. The most common impurities include:

  • Deletion Sequences (Val): Failure to couple Alanine to Valine-resin results in a truncated sequence.

  • Diketopiperazine (DKP): At the dipeptide stage, the N-terminal amino group can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide and forming a cyclic diketopiperazine. This is a significant side reaction for dipeptides.

  • Incomplete Deprotection: Residual protecting groups (e.g., Fmoc or Boc) on the N-terminus of Alanine can lead to truncated sequences in subsequent steps if the synthesis were to continue, and represent a major impurity in the final cleaved product.

  • Racemization: The chirality of Alanine or Valine can be altered during activation, leading to the formation of diastereomeric impurities (e.g., D-Ala-L-Val, L-Ala-D-Val).

  • By-products from Cleavage: Scavengers used during the cleavage of the peptide from the resin can sometimes react with the peptide, forming adducts.

Q2: How can I minimize the formation of diketopiperazine during this compound synthesis?

A2: Diketopiperazine formation is a common issue in dipeptide synthesis. To minimize its occurrence, consider the following strategies:

  • Choice of Resin: Using a 2-chlorotrityl chloride (2-CTC) resin can sterically hinder the intramolecular cyclization reaction.

  • Coupling Conditions: Employing a pre-activated ester of the second amino acid (Alanine) can speed up the coupling reaction, reducing the time the N-terminal amino group of the resin-bound Valine is free to initiate cyclization.

  • Deprotection and Coupling Cycle: Minimize the time between the deprotection of the N-terminal of Valine and the coupling of Alanine.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two primary methods for purifying crude this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and recrystallization.

  • RP-HPLC: This is the most common and effective method for achieving high purity. A C18 column is typically used with a gradient of acetonitrile in water, often with trifluoroacetic acid (TFA) as an ion-pairing agent.[1][2]

  • Recrystallization: This method is suitable for purifying solid crude this compound. The choice of solvent is critical. A solvent system in which the dipeptide is soluble at high temperatures but insoluble at low temperatures is ideal. Common solvent systems for peptides include mixtures like ethanol/water or isopropanol/water.[3][4]

Q4: What purity level should I aim for with my this compound sample?

A4: The required purity level depends on the intended application of the this compound dipeptide.

  • >70% Purity: Generally suitable for generating or testing antibodies.

  • >85% Purity: Typically used for enzyme assays or biological activity studies.

  • >95% Purity: Recommended for quantitative analysis, such as in vitro bioassays and NMR studies.

  • >98% Purity: Often required for applications like crystallography or as analytical standards.

Troubleshooting Guides

Problem 1: Low Yield of Crude this compound After Cleavage
Possible Cause Troubleshooting Step
Incomplete Coupling Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating free amines), repeat the coupling step.
Diketopiperazine Formation As discussed in the FAQs, use a 2-CTC resin or optimize the deprotection/coupling cycle to minimize the time the N-terminal of Valine is exposed.
Aggregation While less common for a dipeptide, aggregation on the resin can hinder reactions. Consider using a higher boiling point solvent like N-methyl-2-pyrrolidone (NMP) or adding a chaotropic salt.
Premature Cleavage Ensure that the protecting group strategy is orthogonal and that the resin linkage is stable to the reaction conditions used during synthesis.
Problem 2: Multiple Peaks in the Analytical HPLC of Crude this compound
Possible Cause Troubleshooting Step
Deletion Sequence (Val) This will appear as an earlier eluting peak in RP-HPLC. Improve coupling efficiency by using a higher concentration of reagents or a more efficient coupling agent like HBTU.
Diketopiperazine This cyclic impurity will have a different retention time, often eluting earlier than the desired dipeptide. Implement strategies to minimize its formation as described above.
Incompletely Deprotected this compound The presence of a hydrophobic protecting group (like Fmoc or Boc) will significantly increase the retention time in RP-HPLC. Ensure complete deprotection by extending the reaction time or using fresh deprotection reagents.
Diastereomers If racemization has occurred, you may see a closely eluting peak or a shoulder on the main peak. Use a chiral HPLC column for better separation and consider using coupling additives like HOBt to suppress racemization.
Problem 3: Difficulty in Purifying this compound by RP-HPLC
Possible Cause Troubleshooting Step
Poor Peak Shape Ensure the mobile phase contains an ion-pairing agent like TFA (typically 0.1%). This helps to sharpen peaks for peptides. Also, check the pH of your mobile phase.
Co-eluting Impurities Optimize the HPLC gradient. A shallower gradient can improve the resolution of closely eluting impurities. You can also try a different stationary phase (e.g., C8 instead of C18) or a different organic modifier (e.g., methanol instead of acetonitrile).
Low Recovery The peptide may be precipitating on the column or in the tubing. Ensure the crude sample is fully dissolved before injection. You might need to use a small amount of organic solvent or a different injection solvent.
Problem 4: Failure of this compound to Crystallize During Recrystallization
Possible Cause Troubleshooting Step
Solvent System is Not Ideal The dipeptide may be too soluble or insoluble in the chosen solvent. Perform small-scale solubility tests with various solvents and solvent mixtures to find an appropriate system where the peptide has high solubility when hot and low solubility when cold.
Solution is Not Saturated If too much solvent was used, the solution might not be saturated upon cooling. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
Crystallization is Slow to Initiate Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of pure this compound if available.
Oiling Out The peptide may be separating as an oil instead of crystals. This can happen if the solution is cooled too quickly or if the melting point of the peptide is lower than the boiling point of the solvent. Try cooling the solution more slowly or using a lower-boiling point solvent.

Quantitative Data Summary

The following tables provide representative data for the synthesis and purification of this compound. Actual results may vary depending on the specific experimental conditions.

Table 1: Typical Yield and Purity of Crude this compound after SPPS

ParameterTypical Value
Synthesis Scale 0.1 - 1.0 mmol
Crude Yield 70 - 90%
Crude Purity (by HPLC) 50 - 75%

Table 2: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedTypical Recovery
Preparative RP-HPLC > 98%60 - 80%
Recrystallization > 95%70 - 90%

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
  • Resin Swelling: Swell Fmoc-Val-Wang resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Alanine Coupling:

    • In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activation mixture to the resin and agitate for 2 hours.

    • Wash the resin with DMF.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Protocol 2: Purification of this compound by Preparative RP-HPLC
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of mobile phase A.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 45% B over 40 minutes.

    • Flow Rate: 20 mL/min.

    • Detection: 220 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product.

Protocol 3: Recrystallization of this compound
  • Solvent Selection: Determine a suitable solvent system (e.g., ethanol/water) through small-scale solubility tests.

  • Dissolution: In a flask, add a minimal amount of the hot solvent (e.g., boiling ethanol) to the crude this compound until it is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization:

    • Slowly add the anti-solvent (e.g., hot water) dropwise until the solution becomes slightly turbid.

    • Add a few drops of the primary solvent (ethanol) to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification Resin Fmoc-Val-Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Couple Fmoc-Ala-OH Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin Deprotection2->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide RP_HPLC RP-HPLC Crude_Peptide->RP_HPLC Recrystallization Recrystallization Crude_Peptide->Recrystallization Pure_Peptide Pure this compound RP_HPLC->Pure_Peptide Recrystallization->Pure_Peptide

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Crude Product Analysis (HPLC) Low_Yield Low Yield? Start->Low_Yield Multiple_Peaks Multiple Peaks? Start->Multiple_Peaks Low_Yield->Multiple_Peaks No Check_Coupling Check Coupling (Ninhydrin Test) Low_Yield->Check_Coupling Yes Good_Product Proceed to Purification Multiple_Peaks->Good_Product No Identify_Peaks Identify Impurity Peaks (Mass Spec) Multiple_Peaks->Identify_Peaks Yes Check_DKP Minimize DKP Formation Check_Coupling->Check_DKP Check_Cleavage Verify Cleavage Conditions Check_DKP->Check_Cleavage Optimize_HPLC Optimize HPLC Gradient Identify_Peaks->Optimize_HPLC Change_Strategy Modify Synthesis Strategy Optimize_HPLC->Change_Strategy

Caption: Troubleshooting logic for this compound synthesis issues.

References

Technical Support Center: Liquid-Phase Synthesis of Ala-Val

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Ala-Val dipeptide synthesis in the liquid phase.

Troubleshooting Guide

This section addresses common issues encountered during the liquid-phase synthesis of this compound, offering systematic approaches to diagnose and resolve them.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Dipeptide Incomplete Coupling: Steric hindrance of the valine residue can slow down the reaction. Inefficient activation of the alanine carboxylic acid.- Optimize Coupling Reagent: Switch to a more potent activating agent like HATU or COMU, especially for sterically hindered couplings. - Increase Reaction Time/Temperature: Extend the coupling reaction time or gently heat the reaction mixture (e.g., to 40-50°C), monitoring for side reactions. - Double Coupling: After the initial coupling reaction, add a second portion of the activated alanine and coupling reagent to drive the reaction to completion.[1]
Side Reactions: Racemization of the activated alanine, or diketopiperazine formation.- Minimize Racemization: Use coupling reagents with additives known to suppress racemization, such as HOBt or HOAt.[2] Avoid excess base and prolonged pre-activation times. - Prevent Diketopiperazine Formation: This is more common in solid-phase synthesis but can occur in solution. Use appropriate protecting groups and avoid prolonged exposure to basic conditions after deprotection of the dipeptide.
Poor Solubility of Reactants or Product: The protected amino acids or the resulting dipeptide may have limited solubility in the reaction solvent.- Solvent Optimization: Switch to a solvent with better solvating properties for peptides, such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO), or use a solvent mixture.[1][3]
Presence of Impurities in the Final Product Racemization: Loss of stereochemical integrity at the alpha-carbon of alanine during activation.- Choice of Coupling Reagent: Employ coupling reagents known for low racemization potential, such as those forming active esters with HOAt or OxymaPure.[4][5] - Base Selection: Use a weaker base like N-methylmorpholine (NMM) instead of stronger, more hindered bases like DIPEA.[1]
Unreacted Starting Materials: Incomplete reaction leaving unreacted protected alanine or valine ester.- Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of starting materials. - Purification: Optimize the purification protocol (e.g., flash column chromatography gradient) to effectively separate the product from starting materials.
Byproducts from Coupling Reagents: For example, dicyclohexylurea (DCU) from DCC is insoluble and can be difficult to remove completely.- Filtration: Ensure complete removal of precipitated byproducts like DCU by thorough filtration. - Alternative Reagents: Use coupling reagents that produce water-soluble byproducts, such as EDC, to simplify workup.[5]
Difficulty in Removing Protecting Groups Incomplete Deprotection: The Boc or Fmoc group is not fully cleaved.- Extend Reaction Time: Increase the duration of the deprotection step. - Repeat Deprotection: After the initial deprotection, wash and repeat the process with fresh deprotection reagent.[6]
Side Reactions During Deprotection: Alkylation of the product by scavengers used during cleavage.- Optimize Scavenger Cocktail: Use a scavenger cocktail appropriate for the protecting groups and amino acid residues present.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor affecting the yield of the this compound coupling reaction?

A1: Steric hindrance from the bulky side chain of valine is a primary factor that can impede the coupling reaction, leading to lower yields. Overcoming this often requires the use of more powerful coupling reagents and optimized reaction conditions.[6]

Q2: Which coupling reagent is best for minimizing racemization during this compound synthesis?

A2: Reagents that form highly reactive esters and have additives that suppress racemization are preferred. HATU, which contains a HOAt moiety, is generally considered superior in preventing racemization compared to HBTU (which contains HOBt).[5] Carbodiimides like DCC or EDC should always be used with an additive like HOBt or OxymaPure to minimize racemization.[5][7]

Q3: Can I use the same solvent for both the coupling and deprotection steps?

A3: While it is possible, it's often beneficial to use different solvents optimized for each step. For example, a less polar solvent like Dichloromethane (DCM) is common for coupling reactions, while deprotection of a Boc group is also typically performed in DCM with TFA. However, for difficult couplings, a more polar solvent like DMF or NMP might be necessary. Ensure the chosen solvent is compatible with all reagents and intermediates.

Q4: How can I monitor the progress of my this compound coupling reaction?

A4: Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction. Spot the reaction mixture alongside the starting materials (protected alanine and valine ester). The reaction is complete when the starting material spots have disappeared and a new product spot has formed.

Q5: What are the key differences between using Boc and Fmoc protecting groups for the N-terminus of Alanine in liquid-phase synthesis?

A5: The primary difference lies in the deprotection conditions. The Boc group is acid-labile and is typically removed with trifluoroacetic acid (TFA). The Fmoc group is base-labile and is removed with a secondary amine, most commonly piperidine. The choice between Boc and Fmoc strategies will influence the selection of side-chain protecting groups for other amino acids in a longer peptide chain to ensure orthogonality.[8]

Data Presentation: Comparative Yield of Dipeptide Synthesis

The following tables summarize quantitative data on dipeptide synthesis yields using various coupling reagents and conditions. While direct comparative studies for this compound in liquid-phase are limited, the data presented provides a strong indication of expected yields based on similar dipeptide syntheses.

Table 1: Yield of Protected this compound Dipeptide with a Specific Protocol

Protected DipeptideCoupling ReagentSolventReaction TimeYield (%)Reference
Cbz-L-Ala-L-Val-OMe1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-oneDichloromethane24 hours84Organic Syntheses Procedure

Table 2: Typical Yields of Dipeptide Synthesis with Common Coupling Reagents

Coupling ReagentAdditiveBaseSolventTypical Yield (%)Notes
HATUHOAtDIPEADMF~99High efficiency, fast reaction, less epimerization.[9][10]
HBTUHOBtDIPEADMF~95-98Very efficient with low racemization, especially with HOBt.[9][10]
PyBOPHOBtDIPEADMF~95Effective phosphonium-based reagent.[9]
COMU-DIPEADMF>99High reactivity, safer alternative to benzotriazole-based reagents.[9]
DCCHOBt-DCM/DMF80-90Cost-effective, but DCU byproduct can be difficult to remove.

Note: Yields are highly dependent on the specific amino acids being coupled, reaction conditions, and purification methods.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-Alanyl-L-Valine Methyl Ester using HATU

This protocol describes a high-efficiency method for the synthesis of Boc-Ala-Val-OMe.

Materials:

  • Boc-L-Alanine (Boc-Ala-OH)

  • L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization of Valine Ester: In a round-bottom flask, dissolve H-Val-OMe·HCl (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath and add DIPEA (1.2 equivalents) dropwise. Stir for 15 minutes at 0°C.

  • Activation of Alanine: In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF. Add DIPEA (2.2 equivalents) and stir the mixture at room temperature for 5-10 minutes to pre-activate the amino acid.

  • Coupling Reaction: Add the neutralized valine ester solution from step 1 to the activated alanine solution from step 2. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Isolation and Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-Ala-Val-OMe.

Protocol 2: N-terminal Boc Deprotection of Boc-Ala-Val-OMe

This protocol describes the removal of the Boc protecting group to yield the free amine of the dipeptide.

Materials:

  • Boc-Ala-Val-OMe

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

Procedure:

  • Deprotection Reaction: Dissolve the Boc-protected dipeptide in anhydrous DCM in a round-bottom flask. Cool the solution to 0°C in an ice bath. Add an equal volume of TFA (1:1 v/v TFA:DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the completion of the reaction by TLC.

  • Work-up and Isolation: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.

  • Dissolve the resulting oily residue in a minimal amount of DCM. Add cold diethyl ether dropwise with vigorous stirring until a white precipitate forms.

  • Collect the precipitated H-Ala-Val-OMe·TFA salt by filtration or centrifugation. Wash the precipitate with cold diethyl ether and dry under vacuum.

Visualizations

experimental_workflow cluster_step1 Step 1: N-terminal Protection of Alanine cluster_step2 Step 2: C-terminal Protection of Valine cluster_step3 Step 3: Coupling Reaction cluster_step4 Step 4: N-terminal Deprotection Ala L-Alanine BocAla Boc-L-Alanine Ala->BocAla Protection Boc2O Boc Anhydride Boc2O->BocAla BocAla_c Boc-L-Alanine Val L-Valine ValOMe H-Val-OMe·HCl Val->ValOMe Esterification MeOH_HCl Methanol/HCl MeOH_HCl->ValOMe ValOMe_c H-Val-OMe BocAlaValOMe Boc-Ala-Val-OMe BocAla_c->BocAlaValOMe Activation & Coupling ValOMe_c->BocAlaValOMe CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->BocAlaValOMe Base Base (e.g., DIPEA) Base->BocAlaValOMe BocAlaValOMe_d Boc-Ala-Val-OMe AlaValOMe H-Ala-Val-OMe·TFA BocAlaValOMe_d->AlaValOMe Deprotection TFA Trifluoroacetic Acid (TFA) TFA->AlaValOMe

Caption: Workflow for the liquid-phase synthesis of this compound dipeptide.

troubleshooting_logic Start Low this compound Yield CheckCompletion Check Reaction Completion (TLC Analysis) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete Starting Material Remaining Complete Reaction Complete CheckCompletion->Complete No Starting Material OptimizeCoupling Optimize Coupling: - Stronger Reagent (HATU) - Increase Time/Temp - Double Couple Incomplete->OptimizeCoupling CheckPurity Check Crude Purity (HPLC/MS) Complete->CheckPurity Impure Significant Impurities CheckPurity->Impure Multiple Peaks Pure Mainly Product CheckPurity->Pure Single Major Peak TroubleshootSideReactions Troubleshoot Side Reactions: - Racemization (change base/reagent) - Diketopiperazine Impure->TroubleshootSideReactions OptimizeWorkup Optimize Workup & Purification Pure->OptimizeWorkup

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Ala-Val HPLC Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC purification of the dipeptide Alanine-Valine (Ala-Val), with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in reversed-phase HPLC?

A1: Peak tailing for a small, neutral dipeptide like this compound in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the protonated amine groups of the peptide with ionized residual silanol groups (Si-O⁻) on the silica-based column packing material.[1][2] This is particularly prevalent when the mobile phase pH is above 3.[2] Other potential causes include column overload, a contaminated or degraded column, or issues with the mobile phase composition.

Q2: What is an acceptable peak tailing factor?

A2: An ideal chromatographic peak is perfectly symmetrical, with a tailing factor (Tf) or asymmetry factor (As) of 1.0. For most analytical purposes, a tailing factor up to 1.5 may be acceptable. However, for high-precision quantitative analysis, a value greater than 1.2 can indicate significant tailing that may compromise resolution and integration accuracy.[3] Values above 2.0 are generally considered unacceptable.[3]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of peptides. For this compound, which has a pI around 6.0, operating at a low pH (typically between 2 and 3) is recommended.[4] At this pH, the carboxylic acid group is protonated (neutral), and the amino group is protonated (positive charge). More importantly, the low pH suppresses the ionization of residual silanol groups on the stationary phase, minimizing the secondary ionic interactions that cause peak tailing.[1][4]

Q4: Should I use Trifluoroacetic Acid (TFA) or Formic Acid (FA) in my mobile phase?

A4: Both TFA and Formic Acid (FA) are common mobile phase additives used to control pH and improve peak shape.

  • TFA is a strong ion-pairing agent that is very effective at masking residual silanol groups and often produces sharp, symmetrical peaks.[5][6] It is an excellent choice for UV detection. However, TFA can cause ion suppression in mass spectrometry (MS) detection.[6]

  • Formic Acid is a weaker acid and is more compatible with MS detection. However, it may not be as effective as TFA in suppressing silanol interactions, which can lead to broader peaks or tailing, especially with columns that have high silanol activity.[5][6]

For UV-based purification of this compound, 0.1% TFA is generally a good starting point for achieving optimal peak shape. If MS detection is required, starting with 0.1% FA and optimizing conditions is recommended.

Troubleshooting Guides

Issue: Single this compound Peak Tailing

If you observe tailing specifically for the this compound peak while other components in your sample have good peak shape, it strongly suggests a chemical interaction between this compound and the stationary phase.

Troubleshooting Workflow for Single Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_pH Is Mobile Phase pH between 2.0 and 3.0? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5 with TFA or FA check_pH->adjust_pH No check_additive Are you using a mobile phase additive (TFA or FA)? check_pH->check_additive Yes adjust_pH->check_additive add_additive Add 0.1% TFA (for UV) or 0.1% FA (for MS) to both mobile phases check_additive->add_additive No check_overload Is the peak shape improved at lower sample concentration? check_additive->check_overload Yes add_additive->check_overload reduce_load Reduce sample load (concentration or injection volume) check_overload->reduce_load Yes consider_column Consider a different column (e.g., end-capped, hybrid particle, or different bonded phase) check_overload->consider_column No end Symmetrical Peak reduce_load->end consider_column->end

Caption: Troubleshooting workflow for single peak tailing.

Mechanism of Peak Tailing due to Secondary Interactions

Secondary_Interactions cluster_column Silica Stationary Phase cluster_analyte This compound Dipeptide silanol Si-O⁻  (Ionized Silanol Group) c18 Si-O-Si-(CH₂)₁₇-CH₃  (C18 Chain) peptide H₃N⁺-Ala-Val-COOH peptide->silanol Ionic Interaction (Causes Tailing) peptide->c18 Hydrophobic Interaction (Desired Retention)

Caption: Secondary interactions causing peak tailing.

Issue: All Peaks are Tailing

If all peaks in your chromatogram, including this compound, are exhibiting tailing, the issue is likely related to the HPLC system or the column itself, rather than a specific chemical interaction.

Potential Causes and Solutions:

  • Column Degradation: The column may be old, contaminated, or have a void at the inlet.

    • Solution: Try flushing the column with a strong solvent. If this doesn't work, replace the column. Using a guard column can help extend the life of your analytical column.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector and the detector can cause peak broadening and tailing.

    • Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.

  • Improper Column Connection: A poor connection between the column and the tubing can create dead volume.

    • Solution: Ensure that the fittings are properly tightened and that the tubing is fully seated in the port.

Data Presentation

The following table provides illustrative data on how mobile phase pH can affect the peak asymmetry of a small, neutral peptide similar to this compound.

Mobile Phase pHPeak Asymmetry (As)Peak Shape
7.02.35Severe Tailing
4.51.80Moderate Tailing
3.01.33Minor Tailing
2.51.10Symmetrical

Note: This is representative data. Actual values may vary depending on the specific column and HPLC system used.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of this compound

This protocol provides a starting point for the purification of crude this compound using a C18 reversed-phase column.

1. Materials and Equipment:

  • Preparative or Semi-Preparative HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size)

  • HPLC-grade acetonitrile (ACN)

  • Ultrapure water

  • Trifluoroacetic acid (TFA), sequencing grade

  • Crude lyophilized this compound peptide

  • 0.22 µm syringe filters

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in ultrapure water. (Add 1 mL of TFA to 999 mL of water).

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. (Add 1 mL of TFA to 999 mL of ACN).

  • Degas both mobile phases by sonication or vacuum filtration.

3. Sample Preparation:

  • Dissolve the crude this compound peptide in Mobile Phase A to a concentration of approximately 5-10 mg/mL.

  • If solubility is an issue, a small amount of ACN can be added, but the final concentration of ACN in the sample should be less than the initial gradient conditions.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

4. HPLC Method:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.

  • Injection: Inject the prepared sample onto the column.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 25% B (linear gradient)

    • 35-40 min: 25% to 95% B (column wash)

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B (re-equilibration)

  • Flow Rate: Adjust according to the column diameter (e.g., 1 mL/min for a 4.6 mm ID column).

  • Detection: Monitor the elution at 215 nm.

5. Post-Purification:

  • Collect fractions corresponding to the main this compound peak.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified peptide.

Workflow for this compound HPLC Purification

Purification_Workflow prep_mobile_phase Prepare Mobile Phases (A: 0.1% TFA in Water) (B: 0.1% TFA in ACN) equilibrate Equilibrate C18 Column (95% A, 5% B) prep_mobile_phase->equilibrate prep_sample Prepare Sample (Dissolve in Mobile Phase A, Filter) inject Inject Sample prep_sample->inject equilibrate->inject run_gradient Run HPLC Gradient (e.g., 5-25% B over 30 min) inject->run_gradient collect_fractions Collect Fractions (Monitor at 215 nm) run_gradient->collect_fractions analyze_purity Analyze Fraction Purity (Analytical HPLC) collect_fractions->analyze_purity pool_and_lyophilize Pool Pure Fractions and Lyophilize analyze_purity->pool_and_lyophilize final_product Purified this compound pool_and_lyophilize->final_product

Caption: Workflow for the HPLC purification of this compound.

References

resolving co-eluting impurities in Ala-Val purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving co-eluting impurities during the purification of the dipeptide Alanine-Valine (Ala-Val).

Troubleshooting Guide: Resolving Co-eluting Impurities

Issue: A persistent impurity co-elutes with the main this compound peak during Reversed-Phase HPLC (RP-HPLC) purification.

This guide provides a systematic approach to troubleshoot and resolve co-eluting impurities.

Step 1: Method Optimization

Initial adjustments to your existing HPLC method can often resolve co-elution without significant changes to the overall protocol.

Parameter Suggested Action Rationale
Gradient Slope Decrease the gradient steepness around the elution time of this compound. A shallower gradient can improve the separation of closely eluting compounds.[1][2]A slower change in mobile phase composition increases the interaction time with the stationary phase, allowing for better separation of molecules with similar hydrophobicity.[1]
Mobile Phase pH Adjust the pH of the mobile phase. For a dipeptide like this compound, small changes in pH can alter its ionization state and retention characteristics relative to the impurity.[1]Modifying the pH can change the selectivity of the separation by altering the charge of the analyte and impurities.[1][3]
Organic Modifier Switch the organic solvent in the mobile phase. If using acetonitrile, try methanol, or vice versa.[2]Different organic solvents can alter the selectivity of the separation due to their unique interactions with the analyte and the stationary phase.[2]
Temperature Modify the column temperature. Increasing or decreasing the temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, potentially improving resolution.Temperature changes can alter the selectivity of the separation for some compounds.

Step 2: Orthogonal Separation Techniques

If method optimization is insufficient, employing a different separation mechanism can effectively resolve the co-eluting impurity.

Technique Principle Application for this compound
Ion-Exchange Chromatography (IEX) Separates molecules based on differences in their net charge.[3][4]Since this compound has ionizable amino and carboxyl groups, IEX can separate it from impurities that have a different charge at a given pH.[3][5] This is particularly useful for impurities that are structurally similar but differ in charge, such as deamidated forms.[3]
Different Stationary Phase If using a C18 column, switch to a different stationary phase like C8, Phenyl-Hexyl, or an embedded polar group column.[1][6]A different stationary phase will offer different selectivity based on alternative interaction mechanisms (e.g., pi-pi interactions with a phenyl column), which can resolve compounds that co-elute on a C18 column.[1][7]

Step 3: Post-Purification Method

In cases where the impurity is minor and difficult to remove chromatographically, recrystallization can be an effective final purification step.

Technique Principle Application for this compound
Recrystallization Purifies solid compounds based on differences in solubility between the target compound and the impurity in a specific solvent system.[8][9]The impure this compound solid is dissolved in a hot solvent in which it is highly soluble, and upon slow cooling, the purer this compound crystallizes out, leaving the more soluble impurity in the solvent.[8][10]

Frequently Asked Questions (FAQs)

Q1: What are the likely co-eluting impurities with this compound?

A1: Co-eluting impurities in synthetic peptide purifications are often structurally related to the target peptide. For this compound, these can include:

  • Deletion sequences: Alanine or Valine.

  • Diastereomers: D-Ala-L-Val, L-Ala-D-Val, or D-Ala-D-Val, if the synthesis started with racemic amino acids.

  • Side-products from synthesis: Incomplete removal of protecting groups or by-products from the coupling reaction.

  • Degradation products: Such as deamidated or oxidized forms, although less common for this compound.

Q2: My this compound peak is broad or tailing. What could be the cause?

A2: Peak broadening or tailing can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak distortion.[1] Try reducing the sample load.

  • Peptide Aggregation: Peptides can sometimes aggregate on the column. To mitigate this, you can try reducing the sample concentration or adjusting the pH of the mobile phase away from the isoelectric point of this compound.[1]

  • Secondary Interactions: The peptide may be interacting with active sites on the silica backbone of the stationary phase. Using a mobile phase with a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) can help minimize these interactions and improve peak shape.[11]

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. It is best to dissolve the sample in the initial mobile phase.[12]

Q3: I am experiencing low yield after purification. What are the possible reasons?

A3: Low yield can be attributed to several factors:

  • Peptide Precipitation: The peptide may be precipitating in the collection tubes if the concentration is too high and the solvent composition changes.

  • Adsorption: The peptide may adsorb to vials or tubing, especially if it is "sticky." Rinsing with a small amount of organic solvent can sometimes help recover adsorbed peptide.

  • Poor Solubility: If the crude peptide is not fully dissolved before injection, this will result in a lower amount of peptide being loaded onto the column.[13]

  • Overly Aggressive Fraction Cutting: Being too conservative when collecting fractions to ensure high purity can lead to a significant loss of product.

Q4: Can I use Mass Spectrometry (MS) to help with purification?

A4: Yes, coupling your HPLC system to a mass spectrometer (LC-MS) is a powerful tool.[4] It allows for mass-directed purification, where you can specifically collect the fraction that corresponds to the mass of this compound, even if it is not perfectly resolved by UV detection.[7] This can help distinguish the target peptide from impurities with different masses.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for this compound Purification

This protocol provides a general starting point for the purification of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation: Dissolve the crude this compound in Mobile Phase A. If solubility is an issue, a minimal amount of Mobile Phase B can be added. Filter the sample through a 0.45 µm filter before injection.

  • Gradient Program:

    • 0-5 min: 5% Mobile Phase B

    • 5-35 min: Linear gradient from 5% to 50% Mobile Phase B

    • 35-40 min: Linear gradient from 50% to 95% Mobile Phase B

    • 40-45 min: Hold at 95% Mobile Phase B

    • 45-50 min: Return to 5% Mobile Phase B

    • 50-60 min: Re-equilibrate at 5% Mobile Phase B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210-220 nm.

  • Fraction Collection: Collect fractions corresponding to the main this compound peak and analyze their purity by analytical HPLC.

  • Post-Processing: Pool the pure fractions and lyophilize to obtain the purified peptide.

Protocol 2: Ion-Exchange Chromatography (IEX) for this compound Purification

This protocol is an alternative or complementary step to RP-HPLC.

  • Column: Strong cation exchange (SCX) column.

  • Mobile Phase A (Binding Buffer): Low ionic strength buffer at a pH where this compound is positively charged (e.g., 20 mM phosphate buffer, pH 2.5).

  • Mobile Phase B (Elution Buffer): High ionic strength buffer (e.g., 20 mM phosphate buffer + 1 M NaCl, pH 2.5).

  • Sample Preparation: Dissolve the crude or partially purified this compound in Mobile Phase A and filter.

  • Gradient Program:

    • Equilibrate the column with Mobile Phase A.

    • Load the sample onto the column.

    • Wash the column with Mobile Phase A to remove unbound impurities.

    • Elute the bound peptide with a linear gradient from 0% to 100% Mobile Phase B over several column volumes.

  • Flow Rate: Dependent on column dimensions, typically 1-5 mL/min for analytical to semi-preparative scale.

  • Detection: UV absorbance at 210-220 nm.

  • Fraction Collection and Analysis: Collect fractions and analyze for purity. Fractions will be high in salt and will likely require a subsequent RP-HPLC step for desalting and further purification.

Visualizations

TroubleshootingWorkflow Start Co-eluting Impurity with this compound Step1 Step 1: Method Optimization Start->Step1 OptimizeGradient Adjust Gradient Slope Step1->OptimizeGradient OptimizePH Modify Mobile Phase pH Step1->OptimizePH OptimizeSolvent Change Organic Modifier Step1->OptimizeSolvent CheckResolution Is Resolution Sufficient? OptimizeGradient->CheckResolution OptimizePH->CheckResolution OptimizeSolvent->CheckResolution Step2 Step 2: Orthogonal Methods CheckResolution->Step2 No End Pure this compound CheckResolution->End Yes IEX Ion-Exchange Chromatography Step2->IEX NewColumn Different Stationary Phase Step2->NewColumn CheckResolution2 Is Resolution Sufficient? IEX->CheckResolution2 NewColumn->CheckResolution2 Step3 Step 3: Post-Purification CheckResolution2->Step3 No CheckResolution2->End Yes Recrystallize Recrystallization Step3->Recrystallize Recrystallize->End

Caption: Troubleshooting workflow for resolving co-eluting impurities.

PurificationPrinciples cluster_RP Reversed-Phase HPLC cluster_IEX Ion-Exchange Chromatography RP_Principle Principle Separation based on Hydrophobicity RP_Stationary Stationary Phase Non-polar (e.g., C18) RP_Mobile Mobile Phase Polar (Water/Acetonitrile) RP_Elution Elution Order Less hydrophobic elutes first IEX_Principle Principle Separation based on Net Charge IEX_Stationary Stationary Phase Charged (e.g., SCX) IEX_Mobile Mobile Phase Aqueous buffer with salt gradient IEX_Elution Elution Order Lower net charge elutes first Crude_Sample Crude this compound (with impurities) cluster_RP cluster_RP Crude_Sample->cluster_RP cluster_IEX cluster_IEX Crude_Sample->cluster_IEX Pure_AlaVal Pure this compound cluster_RP->Pure_AlaVal cluster_IEX->Pure_AlaVal

Caption: Principles of RP-HPLC and IEX for this compound purification.

References

Ala-Val Mass Spectrometry Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptide Alanine-Valine (Ala-Val) in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary fragment ions for this compound in positive ion mode Collision-Induced Dissociation (CID)?

In a typical CID experiment in positive ion mode, the protonated this compound molecule ([M+H]+) is expected to fragment primarily at the peptide bond. This results in the formation of a b-ion (charge retained on the N-terminal fragment) and a y-ion (charge retained on the C-terminal fragment).

  • b1-ion: This ion corresponds to the N-terminal Alanine residue.

  • y1-ion: This ion corresponds to the C-terminal Valine residue.

Additionally, immonium ions corresponding to individual amino acid residues can often be observed at lower m/z values.

  • Immonium ion of Alanine (A): Expected at m/z 44.05.[1]

  • Immonium ion of Valine (V): Expected at m/z 72.08.[1]

Q2: What are the theoretical m/z values for the protonated this compound precursor and its main fragment ions?

The theoretical monoisotopic masses for the protonated precursor ion and its primary fragments are summarized in the table below. These values are crucial for accurate peak identification in your mass spectrum.

Ion TypeSequenceChemical FormulaMonoisotopic m/z
[M+H]+ This compoundC8H17N2O3+189.1234
b1 ion AlaC3H6NO+72.0444
y1 ion ValC5H12NO+102.0895
Immonium A AlaC2H6N+44.0495
Immonium V ValC4H10N+72.0808

Q3: What are some common sources of unexpected peaks in my this compound mass spectrum?

Unexpected peaks in your spectrum can arise from various sources. Here are a few common causes:

  • Adduct Formation: In electrospray ionization (ESI), it is common to see adducts of your analyte with sodium ([M+Na]+) or potassium ([M+K]+). These will appear at m/z values higher than your expected [M+H]+.

  • In-Source Fragmentation: The dipeptide may fragment within the ion source before it reaches the mass analyzer. This can lead to the observation of fragment ions (like b1 and y1) in your MS1 spectrum. To mitigate this, you can try reducing the source temperature or using a softer ionization technique.

  • Contaminants: Peaks from solvents, plasticizers, or previous samples can appear in your spectrum. Always run a blank to identify background signals.

  • Neutral Losses: While less common for this compound compared to peptides with more labile side chains, you might observe minor peaks corresponding to the loss of small neutral molecules like water (-18 Da) or ammonia (-17 Da) from your precursor or fragment ions.[1]

Troubleshooting Guides

Problem 1: I don't see the expected [M+H]+ peak for this compound at m/z 189.12.

  • Possible Cause 1: Incorrect Mass Range.

    • Solution: Ensure that the mass spectrometer's scan range is set to include the expected m/z of the molecular ion.

  • Possible Cause 2: Poor Ionization Efficiency.

    • Solution: The pH of your mobile phase can significantly impact ionization. For peptides, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) is recommended to promote protonation.

  • Possible Cause 3: In-Source Fragmentation.

    • Solution: The molecule may be fragmenting in the ion source. Try reducing the source temperature or adjusting the cone voltage to minimize this effect.

  • Possible Cause 4: Sample Degradation.

    • Solution: Prepare a fresh sample and analyze it promptly. Ensure proper storage conditions to prevent degradation.

Problem 2: My MS/MS spectrum for this compound is showing very low intensity for the b1 and y1 fragment ions.

  • Possible Cause 1: Insufficient Collision Energy.

    • Solution: The energy applied during CID may not be sufficient to fragment the precursor ion effectively. Gradually increase the collision energy in your experiment to find the optimal setting for generating your desired fragments.

  • Possible Cause 2: Precursor Ion is an Adduct.

    • Solution: If you have inadvertently selected a sodium adduct ([M+Na]+) as your precursor for MS/MS, it may not fragment as efficiently as the protonated molecule. Verify the m/z of your precursor ion.

  • Possible Cause 3: Poor Precursor Ion Signal.

    • Solution: If the intensity of your [M+H]+ peak is low to begin with, the resulting fragment ion intensities will also be low. Refer to the troubleshooting steps in "Problem 1" to improve the signal of your precursor ion.

Problem 3: I am observing peaks that do not correspond to the expected fragments, adducts, or common neutral losses.

  • Possible Cause 1: Co-eluting Impurities.

    • Solution: An impurity with a similar retention time and mass may be co-eluting with your this compound peptide. Improve your chromatographic separation by adjusting the gradient or using a different column.

  • Possible Cause 2: System Contamination.

    • Solution: Your mass spectrometer or LC system may be contaminated. Run a blank and if necessary, clean the system according to the manufacturer's recommendations.

  • Possible Cause 3: Unexpected Fragmentation Pathway.

    • Solution: While b and y ions are the most common, other fragment types (a, c, x, z) can sometimes occur, although they are less likely in low-energy CID of a simple dipeptide. Consult fragmentation charts and literature for less common fragmentation pathways.[1]

Visual Guides

Experimental Workflow for this compound Analysis

experimental_workflow General Experimental Workflow for this compound MS Analysis cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography (Optional) cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis sample This compound Sample dissolve Dissolve in appropriate solvent (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid) sample->dissolve inject Inject Sample column Chromatographic Separation inject->column esi Electrospray Ionization (ESI) column->esi ms1 MS1 Scan (Detect [M+H]+) esi->ms1 cid Isolate [M+H]+ and Perform Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Detect Fragment Ions) cid->ms2 analyze Analyze Spectrum (Identify Precursor and Fragments) ms2->analyze

Caption: General experimental workflow for this compound MS analysis.

CID Fragmentation Pathway of this compound

fragmentation_pathway CID Fragmentation of Protonated this compound cluster_fragments Primary Fragments precursor [this compound+H]+ m/z = 189.12 b1 b1-ion (Ala) m/z = 72.04 precursor->b1 Peptide Bond Cleavage (N-terminal charge retention) y1 y1-ion (Val) m/z = 102.09 precursor->y1 Peptide Bond Cleavage (C-terminal charge retention)

Caption: CID fragmentation pathway of protonated this compound.

References

Ala-Val Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the dipeptide Ala-Val (Alanine-Valine) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The main stability issues for this compound in solution are chemical and physical instability. Chemical instability primarily involves the hydrolysis of the peptide bond, breaking the dipeptide into its constituent amino acids, Alanine and Valine.[1] Physical instability can include aggregation, where the dipeptide molecules self-associate to form larger, often insoluble, structures.[2]

Q2: How does pH affect the stability of this compound solutions?

A2: The rate of hydrolysis of the peptide bond in this compound is significantly influenced by pH.[3][4] Generally, dipeptides exhibit the greatest stability in a slightly acidic to neutral pH range. In strongly acidic or alkaline conditions, the rate of hydrolysis increases.[5]

Q3: What is the effect of temperature on the stability of this compound solutions?

A3: Increased temperature accelerates the rate of chemical degradation of this compound, primarily through hydrolysis.[6][7] For long-term storage, it is recommended to keep this compound solutions frozen at -20°C or below to minimize degradation.[8][9][10][11][12]

Q4: Is this compound prone to aggregation in solution?

A4: Peptides containing hydrophobic amino acids like Valine have a propensity to aggregate.[2] While this compound is a small dipeptide, at high concentrations or under certain solvent conditions, there is a potential for self-association and aggregation.[2][9]

Q5: How does the solubility of this compound change with pH?

A5: The solubility of this compound is pH-dependent. Like its constituent amino acids, this compound is least soluble at its isoelectric point (pI), where the net charge of the molecule is zero. At pH values above or below the pI, the dipeptide will have a net negative or positive charge, respectively, which enhances its interaction with water and increases solubility.[10][11][12]

Q6: What are the best practices for preparing and storing this compound stock solutions?

A6: To ensure maximum stability, dissolve lyophilized this compound in a sterile buffer at a slightly acidic to neutral pH (around 5-7). For long-term storage, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8][9][10][11][12]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
Possible Cause Troubleshooting Action
Inappropriate pH Verify the pH of your solution. Adjust to a range of pH 5-7 using a suitable buffer system. Avoid highly acidic or alkaline conditions.[5]
High Storage Temperature Store stock solutions at -20°C or -80°C. For working solutions used over a short period, refrigeration at 2-8°C is acceptable, but stability should be verified.[8][9][10][11][12]
Bacterial Contamination Prepare solutions using sterile buffers and sterile technique. Consider filtering the solution through a 0.22 µm filter.
Repeated Freeze-Thaw Cycles Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles, which can degrade the peptide.[8][9][12]
Issue 2: Precipitation or Cloudiness in this compound Solution
Possible Cause Troubleshooting Action
Poor Solubility at Experimental pH The pH of the solution may be near the isoelectric point (pI) of this compound, where its solubility is lowest. Adjust the pH away from the pI to increase solubility.[10][11][12]
Aggregation High concentrations of peptides with hydrophobic residues like Valine can lead to aggregation.[2] Try reducing the concentration of the this compound solution. Sonication may also help to dissolve small aggregates.
Salt Concentration The ionic strength of the solution can impact peptide solubility. Experiment with different buffer and salt concentrations.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating capability of an analytical method.[13][14][15][16]

Materials:

  • This compound dipeptide

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • HPLC system with UV detector

  • Mass Spectrometer (optional)

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the this compound stock solution at 60°C for 24 hours.

  • Control Sample: Keep an aliquot of the this compound stock solution at 4°C.

  • Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to assess the extent of degradation and identify degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products, primarily Alanine and Valine.[17][18][19][20]

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 0-100% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Methodology:

  • Prepare samples and standards in Mobile Phase A.

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the sample and run the gradient program.

  • Identify and quantify this compound and its degradation products by comparing retention times and peak areas with those of reference standards (Alanine and Valine).

Visualizations

cluster_degradation Primary Degradation Pathway AlaVal This compound Dipeptide Ala Alanine AlaVal->Ala Hydrolysis (Acid or Base Catalyzed) Val Valine AlaVal->Val Hydrolysis (Acid or Base Catalyzed)

This compound Hydrolysis Pathway

start Stability Issue Observed (e.g., Degradation, Precipitation) check_pH Check Solution pH start->check_pH adjust_pH Adjust pH to 5-7 check_pH->adjust_pH pH outside 5-7 range check_temp Check Storage Temperature check_pH->check_temp pH is optimal end Issue Resolved adjust_pH->end adjust_temp Store at -20°C or below Aliquot to avoid freeze-thaw check_temp->adjust_temp Temp > 4°C or multiple freeze-thaws check_conc Check Concentration check_temp->check_conc Temp is optimal adjust_temp->end adjust_conc Reduce Concentration Use Sonication check_conc->adjust_conc Precipitation observed check_conc->end Concentration is low adjust_conc->end

Troubleshooting Workflow

prep Prepare this compound Solution (e.g., 1 mg/mL in buffer) stress Apply Stress Conditions (Acid, Base, Heat, Oxidation) prep->stress sample Collect Samples at Time Points (t=0, t=x) stress->sample hplc Analyze by Stability-Indicating HPLC-UV sample->hplc ms Identify Degradants by Mass Spectrometry (optional) hplc->ms data Quantify Degradation and Assess Stability hplc->data

Experimental Workflow

References

Technical Support Center: Ala-Val Degradation Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation of the dipeptide Ala-Val. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in biological systems?

A1: The primary degradation pathway for this compound is enzymatic hydrolysis of the peptide bond. This reaction is catalyzed by various dipeptidases, yielding its constituent amino acids: L-Alanine and L-Valine. These amino acids then enter their respective catabolic pathways.

Q2: What are the ultimate metabolic byproducts of this compound degradation?

A2: Following hydrolysis to L-Alanine and L-Valine, further degradation occurs:

  • L-Alanine is typically converted to pyruvate via a transamination reaction catalyzed by alanine aminotransferase. Pyruvate can then be oxidized to acetyl-CoA and enter the citric acid cycle, be used for gluconeogenesis, or be converted to fatty acids.

  • L-Valine , a branched-chain amino acid, undergoes a multi-step catabolic pathway that ultimately yields succinyl-CoA, an intermediate of the citric acid cycle.

Q3: What factors can influence the rate of this compound degradation in my experiments?

A3: The rate of this compound degradation is primarily influenced by:

  • Enzyme Concentration: Higher concentrations of dipeptidases will lead to a faster degradation rate.

  • Substrate Concentration: The rate will increase with this compound concentration until the enzyme becomes saturated.

  • Temperature: Like most enzymatic reactions, the rate will increase with temperature up to an optimum, after which the enzyme will denature.

  • pH: Dipeptidases have an optimal pH range for activity. Deviations from this range will decrease the degradation rate. The optimal pH for storing most peptides is generally between 5 and 7.[1]

  • Presence of Inhibitors: Certain molecules can inhibit dipeptidase activity, slowing down this compound degradation.

Q4: How can I monitor the degradation of this compound and the formation of its byproducts?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method to separate and quantify this compound, L-Alanine, and L-Valine.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and specificity for identifying and quantifying the dipeptide and its amino acid products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to increase volatility, GC-MS can be used to analyze the amino acid byproducts.

Q5: What are common sources of error in this compound degradation assays?

A5: Common pitfalls include:

  • Inaccurate quantification of initial this compound concentration.

  • Degradation of this compound due to factors other than the enzyme of interest (e.g., microbial contamination, harsh pH).

  • Incomplete separation of peaks in chromatographic analysis.

  • Pipetting errors, especially when working with small volumes.

  • Improper storage of the peptide, which can lead to degradation before the experiment begins. Peptides should ideally be stored at -20°C and protected from light.[2]

Troubleshooting Guides

Problem 1: No or very low degradation of this compound observed.
Possible Cause Troubleshooting Steps
Inactive Enzyme - Ensure the dipeptidase has been stored correctly (typically at -20°C or -80°C).- Perform a positive control experiment with a known substrate for the enzyme to confirm its activity.- Avoid repeated freeze-thaw cycles of the enzyme stock.
Suboptimal Reaction Conditions - Verify that the pH of the reaction buffer is within the optimal range for the dipeptidase.- Confirm that the incubation temperature is appropriate for the enzyme.- Ensure that no known inhibitors of the dipeptidase are present in your reaction mixture.
Incorrect Assay Setup - Double-check the concentrations of both this compound and the enzyme.- Ensure all components of the reaction mixture were added in the correct order and volumes.
Problem 2: High variability between replicate experiments.
Possible Cause Troubleshooting Steps
Inconsistent Pipetting - Use calibrated pipettes and proper pipetting techniques.- For small volumes, consider preparing a master mix of reagents to be dispensed into each replicate.
Temperature Fluctuations - Ensure a stable incubation temperature using a calibrated water bath or incubator.
Sample Evaporation - Keep reaction tubes or plates sealed during incubation.
Inconsistent Reaction Times - Use a timer to ensure precise incubation times for all samples.- Stagger the start of reactions if many samples are being processed to ensure consistent timing of the stop step.
Problem 3: Unexpected peaks in chromatogram.
Possible Cause Troubleshooting Steps
Contaminants in Sample or Reagents - Analyze a blank sample containing only the buffer and reagents to identify any contaminating peaks.- Use high-purity water and reagents for all experiments.
Side Reactions - this compound itself is generally stable, but at extreme pH or temperature, non-enzymatic hydrolysis or other side reactions can occur.- Ensure your experimental conditions are not overly harsh.
Microbial Contamination - Use sterile buffers and handle samples aseptically to prevent microbial growth, which can introduce proteases that degrade the peptide.

Quantitative Data

While specific kinetic parameters for this compound degradation by a particular dipeptidase can vary, the following table provides representative data for dipeptidase activity on similar dipeptides. This data can be used as a reference point for experimental design.

Dipeptide SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)Optimal pH
Gly-GlyPorcine Kidney0.831.548.0
Ala-GlyPorcine Kidney0.252.178.0
Leu-GlyPorcine Kidney0.143.458.0
Gly-AlaPorcine Kidney0.561.898.0
Gly-ValPorcine Kidney0.422.568.0

Note: This data is illustrative and derived from studies on porcine kidney dipeptidases. Actual values for this compound will depend on the specific enzyme and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Degradation of this compound

Objective: To determine the rate of this compound hydrolysis by a specific dipeptidase.

Materials:

  • This compound dipeptide

  • Purified dipeptidase enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% Trichloroacetic acid)

  • HPLC system with a C18 column

  • Mobile phase for HPLC (e.g., gradient of acetonitrile in water with 0.1% trifluoroacetic acid)

  • Standards for this compound, L-Alanine, and L-Valine

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in the reaction buffer (e.g., 10 mM).

    • Prepare a stock solution of the dipeptidase in the reaction buffer at a known concentration.

    • Prepare standards for this compound, L-Alanine, and L-Valine in the reaction buffer for HPLC calibration.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add the reaction buffer.

    • Add the this compound stock solution to achieve the desired final concentration (e.g., 1 mM).

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the dipeptidase enzyme stock solution.

    • Incubate the reaction at the chosen temperature with gentle agitation.

  • Time-Course Sampling:

    • At specific time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Run the appropriate gradient method to separate this compound, L-Alanine, and L-Valine.

    • Monitor the elution profile using a UV detector (e.g., at 214 nm).

  • Data Analysis:

    • Generate a standard curve for this compound, L-Alanine, and L-Valine.

    • Quantify the concentrations of this compound remaining and L-Alanine and L-Valine produced at each time point.

    • Plot the concentration of this compound versus time to determine the degradation rate.

Protocol 2: Analysis of this compound and its Byproducts by LC-MS

Objective: To accurately identify and quantify this compound, L-Alanine, and L-Valine in a complex biological matrix.

Materials:

  • LC-MS system with an electrospray ionization (ESI) source

  • C18 column suitable for mass spectrometry

  • Mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile)

  • Internal standards (e.g., isotopically labeled this compound, L-Alanine, and L-Valine)

Procedure:

  • Sample Preparation:

    • To your biological sample (e.g., plasma, cell lysate), add a known amount of the internal standards.

    • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol).

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • LC-MS Analysis:

    • Inject the prepared sample onto the LC-MS system.

    • Use a suitable gradient elution to separate the analytes.

    • Operate the mass spectrometer in positive ion mode.

    • Monitor for the specific m/z transitions of this compound, L-Alanine, L-Valine, and their internal standards using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve using known concentrations of standards and their internal standards.

    • Determine the concentration of this compound, L-Alanine, and L-Valine in the original sample based on the calibration curve.

Visualizations

AlaVal_Degradation_Pathway AlaVal This compound Dipeptide AminoAcids L-Alanine + L-Valine AlaVal->AminoAcids Dipeptidases (Hydrolysis) Pyruvate Pyruvate AminoAcids->Pyruvate Alanine Transaminase SuccinylCoA Succinyl-CoA AminoAcids->SuccinylCoA Branched-Chain Amino Acid Catabolism TCA Citric Acid Cycle (TCA) Pyruvate->TCA SuccinylCoA->TCA Troubleshooting_Workflow Start Experiment Start Problem Unexpected Results? Start->Problem NoDegradation No/Low Degradation Problem->NoDegradation Yes HighVariability High Variability Problem->HighVariability Yes ExtraPeaks Unexpected Peaks Problem->ExtraPeaks Yes End Problem Resolved Problem->End No CheckEnzyme Check Enzyme Activity (Positive Control) NoDegradation->CheckEnzyme CheckPipetting Review Pipetting Technique Use Master Mix HighVariability->CheckPipetting CheckContamination Analyze Blanks Use Sterile Technique ExtraPeaks->CheckContamination CheckConditions Verify pH & Temperature CheckEnzyme->CheckConditions CheckConcentrations Confirm Reagent Concentrations CheckConditions->CheckConcentrations CheckConcentrations->End CheckTemp Ensure Stable Temperature CheckPipetting->CheckTemp CheckTemp->End CheckContamination->End Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PrepSolutions Prepare Stocks (this compound, Enzyme, Buffers) SetupReaction Set up Reaction Mixture PrepSolutions->SetupReaction PrepStandards Prepare Analytical Standards Quantify Quantify Products & Substrate PrepStandards->Quantify InitiateReaction Initiate with Enzyme SetupReaction->InitiateReaction Incubate Incubate (Time Course) InitiateReaction->Incubate Quench Quench Reaction Incubate->Quench PrepSample Prepare Sample for Analysis Quench->PrepSample Analyze HPLC / LC-MS Analysis PrepSample->Analyze Analyze->Quantify DetermineRate Determine Degradation Rate Quantify->DetermineRate

References

Validation & Comparative

A Comparative Guide to Ala-Val and Val-Ala Dipeptide Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptides, composed of two amino acids, represent fundamental structural motifs in biochemistry and have garnered significant attention in pharmaceutical sciences. Their sequence, even when composed of the same amino acids, can drastically alter their physicochemical and biological properties. This guide provides an objective comparison of two isomeric dipeptides: L-alanyl-L-valine (Ala-Val) and L-valyl-L-alanine (Val-Ala). Comprised of the neutral, aliphatic amino acids alanine and valine, these dipeptides serve as excellent models for understanding the impact of sequence on function and are of particular interest in applications such as drug delivery, specifically as cleavable linkers in Antibody-Drug Conjugates (ADCs).

Physicochemical Properties: A Head-to-Head Comparison

The arrangement of alanine and valine residues imparts distinct, albeit sometimes subtle, differences in the physicochemical characteristics of this compound and Val-Ala. While their molecular weight and formula are identical, properties influenced by intermolecular interactions, such as stability and hydrophobicity, show sequence-dependent variations.

Table 1: Summary of Physicochemical Properties

PropertyThis compoundVal-AlaKey Observations
Molecular Formula C₈H₁₆N₂O₃[1]C₈H₁₆N₂O₃[2]Identical, as they are isomers.
Molecular Weight 188.22 g/mol [1]188.22 g/mol Identical.
Calculated Isoelectric Point (pI) ~5.99~5.97The pI values are nearly identical as both are composed of neutral amino acids. The slight difference in the pKa of the terminal groups results in a negligible difference.[3][4][5]
Computed LogP -3.0-3.8Both are highly hydrophilic. The computed value suggests Val-Ala may be slightly more hydrophilic.
Experimental LogP -2.49-2.49Experimental values indicate identical, high hydrophilicity.
Thermal Stability HigherLowerClathrates of this compound exhibit greater thermal stability compared to those of Val-Ala.
Water Solubility Data not availableData not availableWhile specific quantitative data is not readily available in the literature, dipeptides are generally highly water-soluble.[6][7] The sequence is known to influence solubility.[6][7]

Biological and Functional Properties

The sequence of this compound versus Val-Ala has profound implications for their interaction with biological systems and their utility in biotechnological applications. These differences are most pronounced in their self-assembly behavior and their function as enzymatic substrates.

Table 2: Comparison of Biological and Functional Properties

Property/ApplicationThis compoundVal-AlaKey Observations
Use in Antibody-Drug Conjugates (ADCs) Less CommonWidely UsedVal-Ala is a well-established protease-cleavable linker, specifically recognized by lysosomal enzymes like Cathepsin B.[8]
Plasma Stability GoodExcellentThe Val-Ala linker is designed to be highly stable in systemic circulation, minimizing premature payload release.[8]
Enzymatic Cleavage Substrate for some proteasesSpecific substrate for Cathepsin BThe Val-Ala sequence is preferentially cleaved by Cathepsin B, an enzyme often overexpressed in tumor cells, ensuring targeted drug release.[8][9]
Self-Assembly Does not form ordered structures under tested conditions.Forms ordered structures (e.g., square plates, wires) depending on the solvent.[2]The N-terminal valine in Val-Ala facilitates distinct self-assembly morphologies not observed with this compound.[2]
Sorption Capacity LowerHigherVal-Ala demonstrates a greater capacity for sorbing organic compounds and water compared to this compound.
Aggregation in ADCs Not extensively studiedLowADCs using Val-Ala linkers have shown less aggregation, even with high drug-to-antibody ratios (DAR), compared to other dipeptide linkers like Val-Cit.

Application Spotlight: The Val-Ala Linker in Antibody-Drug Conjugates

The Val-Ala dipeptide has emerged as a superior linker in the design of ADCs. Its utility stems from a combination of high stability in blood plasma and selective cleavage by enzymes within the target tumor cell's lysosome.

The cleavage mechanism is a two-step process. First, Cathepsin B, a protease abundant in the lysosomal compartment of cancer cells, hydrolyzes the peptide bond between alanine and a self-immolative spacer (like PABC). This enzymatic cleavage is the rate-limiting step. Second, the cleavage triggers a rapid, spontaneous electronic cascade in the spacer, leading to the release of the cytotoxic payload.[8] This targeted release mechanism enhances the therapeutic window of the ADC, maximizing efficacy while minimizing off-target toxicity.

ADC_Cleavage_Pathway cluster_blood Bloodstream (pH ~7.4) cluster_cell Target Tumor Cell cluster_lysosome Lysosome (pH ~4.5-5.0) ADC_stable ADC-Linker-Drug (Stable) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Tumor Targeting & Endocytosis Cleavage Peptide Bond Cleavage ADC_internalized->Cleavage Cathepsin B Self_Immolation Self-Immolation of Spacer Cleavage->Self_Immolation Trigger Payload_Release Active Payload Released Self_Immolation->Payload_Release

ADC Payload Release Pathway via Val-Ala Linker.

Experimental Protocols

Objective comparison requires robust and standardized experimental methodologies. Below are detailed protocols for evaluating key performance parameters of this compound and Val-Ala dipeptides, particularly in the context of ADC linkers.

In Vitro Plasma Stability Assay

This assay assesses the stability of the dipeptide linker by measuring the amount of intact ADC over time when incubated in plasma from various species.

a. Materials:

  • ADC constructs with this compound and Val-Ala linkers.

  • Plasma (human, mouse, rat, etc.) collected with an anticoagulant (e.g., EDTA, heparin).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Quenching Solution: Acetonitrile with an internal standard.

  • Protease inhibitor cocktail.

b. Procedure:

  • Thaw frozen plasma on ice. Centrifuge at 2,000 x g for 15 minutes at 4°C to remove any precipitates.

  • Dilute the ADC constructs to a final concentration of 50 µM in pre-warmed plasma (37°C).

  • Incubate the mixture in a water bath at 37°C.

  • At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Immediately stop the reaction by adding 3 volumes of cold quenching solution. For analysis of intact ADC, add a protease inhibitor cocktail and store at -80°C.

  • Analyze the samples to quantify the amount of intact ADC, typically using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or ELISA (Enzyme-Linked Immunosorbent Assay).

c. Data Presentation: Plot the percentage of intact ADC remaining versus time for each dipeptide linker and in each plasma species. This allows for the calculation and comparison of half-lives (t₁/₂).

Plasma_Stability_Workflow P1 Prepare Plasma (Thaw, Centrifuge) P2 Incubate ADC in Plasma at 37°C P1->P2 P3 Withdraw Aliquots at Time Points P2->P3 t = 0, 1, 4, 8... hrs P4 Quench Reaction (e.g., Acetonitrile) P3->P4 P5 Analyze Samples (LC-MS or ELISA) P4->P5 P6 Calculate Half-Life (t₁/₂) & Compare Stability P5->P6

Experimental Workflow for In Vitro Plasma Stability.
Enzymatic Cleavage Assay (FRET-based)

This assay quantifies the rate of dipeptide cleavage by a specific enzyme (e.g., Cathepsin B) using a fluorogenic substrate.

a. Materials:

  • Fluorogenic peptide substrate containing the this compound or Val-Ala sequence flanked by a FRET (Förster Resonance Energy Transfer) pair (e.g., EDANS/DABCYL).

  • Recombinant human Cathepsin B.

  • Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, 5 mM EDTA, pH 5.5.

  • Fluorescence microplate reader.

b. Procedure:

  • Prepare the Assay Buffer. The DTT is crucial for activating the cysteine protease and should be added fresh.

  • Activate Cathepsin B by pre-incubating it in the Assay Buffer for 15 minutes at 37°C.

  • Prepare serial dilutions of the fluorogenic substrate in Assay Buffer.

  • In a 96-well microplate, add the activated enzyme solution.

  • Initiate the reaction by adding the substrate solution to the wells.

  • Immediately place the plate in a fluorescence reader pre-set to 37°C.

  • Monitor the increase in fluorescence (resulting from the separation of the FRET pair upon cleavage) over time (e.g., every 60 seconds for 30 minutes). The excitation/emission wavelengths will depend on the specific FRET pair used.

c. Data Analysis:

  • Plot fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

  • Determine the kinetic parameters (Kₘ and k꜀ₐₜ) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

  • Compare the catalytic efficiency (k꜀ₐₜ/Kₘ) for Cathepsin B against the this compound and Val-Ala substrates.

Conclusion

While this compound and Val-Ala are simple isomers, the sequence of their constituent amino acids leads to significant functional divergence. Val-Ala's superior performance as a stable, yet selectively cleavable linker has established it as a valuable tool in the development of next-generation Antibody-Drug Conjugates. Its favorable properties, including high plasma stability, specific cleavage by Cathepsin B, and reduced tendency to cause ADC aggregation, underscore the critical importance of peptide sequence in rational drug design. In contrast, this compound's distinct thermal stability and self-assembly characteristics may lend themselves to applications in biomaterials or other areas of peptide science. This guide highlights that a seemingly minor alteration—swapping the position of two amino acids—can unlock vastly different functionalities, a fundamental principle for researchers in drug development and molecular engineering.

References

A Head-to-Head Comparison of Ala-Val and Other Dipeptide Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability in circulation and the efficiency of payload release within target cells. Dipeptide linkers, particularly those susceptible to cleavage by lysosomal proteases, have become a cornerstone of modern ADC design.[1] This guide provides an objective comparison of the widely used Val-Ala dipeptide linker with other common dipeptide linkers, supported by experimental data to inform rational ADC design.

Comparative Performance of Dipeptide Linkers

The choice of dipeptide linker significantly influences key ADC attributes such as stability, drug-to-antibody ratio (DAR), and ultimately, therapeutic efficacy. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Table 1: Stability and Cleavage Characteristics of Common Dipeptide Linkers

LinkerPrimary Cleaving EnzymePlasma StabilityCleavage EfficiencyKey Characteristics
Val-Ala (VA) Cathepsin BHigh; similar to Val-Cit.[2]Similar to Val-Cit.[2]Good hydrophilicity, allows for higher DAR with reduced aggregation compared to Val-Cit.[][4][5]
Val-Cit (VC) Cathepsin B, K, L, S[][7]High in human plasma, but can be less stable in mouse plasma.[8]Efficiently cleaved by lysosomal proteases.[2]The most widely used and successful dipeptide linker to date.[2][4] Can lead to aggregation at high DARs.[]
Phe-Lys (FK) Cathepsin BGood in human plasma.[2]Efficiently cleaved.[2]One of the early-generation dipeptide linkers demonstrating good efficacy.[2]
Asn-Containing (e.g., Asn-Asn) LegumainHigh; resistant to certain plasma carboxylesterases (Ces1c).[7][9]Cleavage rate can be higher than Val-Cit in lysosomes.[2]Offers an alternative cleavage pathway, potentially reducing off-target toxicity.[2][9]

Table 2: In Vitro and In Vivo Efficacy of ADCs with Different Dipeptide Linkers

LinkerIn Vitro Potency (IC50)In Vivo Antitumor ActivityApproved ADCs/Clinical Candidates
Val-Ala (VA) Comparable to Val-Cit.[2]Effective, with some studies showing superior performance in specific models.[1]Loncastuximab tesirine, Camidanlumab tesirine.[2]
Val-Cit (VC) High potency in target cell lines.[2]Significant tumor regression in various xenograft models.[10]Brentuximab vedotin (Adcetris), Polatuzumab vedotin (Polivy).[][4]
Phe-Lys (FK) Demonstrates antigen-specific cell killing.[1]Shows significant anti-tumor activity in preclinical models.[1]Early-stage development and research.
Asn-Containing (e.g., Ala-Ala-Asn) Potent in target cell lines, but can show higher nonspecific cytotoxicity in some cases.[2]Efficacious in vivo, with potential for reduced off-target toxicity.[2]Preclinical and early clinical development.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of comparative data. Below are protocols for key experiments cited in the comparison of dipeptide linkers.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma over time, indicating its potential for premature payload release in circulation.

Protocol:

  • Incubation: The ADC is incubated in human or other species' plasma at 37°C.[1]

  • Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 72 hours).[1]

  • Sample Preparation: The ADC is captured from the plasma, often using anti-human IgG antibody-conjugated magnetic beads.[1]

  • Analysis: The amount of payload still conjugated to the antibody is quantified, typically by liquid chromatography-mass spectrometry (LC-MS), to determine the percentage of intact ADC remaining over time.[1]

Cathepsin B Cleavage Assay

This assay measures the rate of linker cleavage by the lysosomal protease Cathepsin B.

Protocol:

  • Reaction Mixture: The ADC is incubated with purified Cathepsin B in a suitable buffer at 37°C.

  • Time Points: Aliquots are taken at various time points.

  • Quenching: The enzymatic reaction is stopped, for example, by adding a protease inhibitor.

  • Analysis: The release of the payload is quantified by methods such as HPLC or LC-MS to determine the cleavage rate.[2]

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Protocol:

  • Cell Culture: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC and incubated for a set period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).

  • IC50 Determination: The concentration of ADC that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[9]

Visualizing ADC Mechanisms and Workflows

Diagrams are provided below to illustrate the key processes involved in ADC function and evaluation.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TargetCell Target Cancer Cell ADC->TargetCell 1. Binding to Antigen Endosome Endosome TargetCell->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Free Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Nucleus Nucleus (Cell Death) Payload->Nucleus 5. Cytotoxicity

Caption: General mechanism of action for an ADC with a cleavable dipeptide linker.

Experimental_Workflow cluster_synthesis ADC Preparation cluster_evaluation Comparative Evaluation Antibody Monoclonal Antibody Conjugation Conjugation Antibody->Conjugation LinkerPayload Linker-Payload (e.g., VA-MMAE) LinkerPayload->Conjugation ADC_Product Purified ADC Conjugation->ADC_Product Stability In Vitro Plasma Stability ADC_Product->Stability Cleavage Enzymatic Cleavage Assay ADC_Product->Cleavage Cytotoxicity In Vitro Cytotoxicity ADC_Product->Cytotoxicity InVivo In Vivo Efficacy Studies ADC_Product->InVivo

Caption: Workflow for the synthesis and comparative evaluation of ADCs with different linkers.

Conclusion

The Val-Ala dipeptide linker presents a compelling alternative to the more established Val-Cit linker. It offers comparable stability and cleavage efficiency while providing advantages in terms of hydrophilicity and reduced aggregation, which can be particularly beneficial when working with hydrophobic payloads or aiming for higher drug-to-antibody ratios.[5] However, the optimal linker choice remains context-dependent, relying on the specific antibody, payload, and target indication. The experimental frameworks provided herein offer a guide for the systematic evaluation and selection of the most appropriate dipeptide linker to maximize the therapeutic potential of novel ADCs.

References

A Comparative Guide to the Validation of Synthetic Ala-Val Identity and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the identity and purity of synthetic peptides is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides an objective comparison of standard analytical methods for validating the synthetic dipeptide Alanine-Valine (Ala-Val). We present supporting experimental data and detailed methodologies to assist in the selection of the most appropriate validation strategy.

The primary methods for assessing the purity and confirming the identity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] These techniques are considered orthogonal, meaning they rely on different physicochemical principles to provide distinct and complementary information about the peptide's identity and purity.[2] A multi-pronged approach employing these methods is essential for a comprehensive evaluation.[3]

Understanding Potential Impurities in Synthetic Peptides

Solid-phase peptide synthesis, the most common method for producing peptides like this compound, can introduce various impurities.[2] A thorough understanding of these potential contaminants is crucial for selecting the appropriate analytical methods for their detection and quantification. Common impurities include:

  • Truncated Sequences: Peptides missing one or more amino acids.[2][4]

  • Deletion Sequences: Peptides lacking an amino acid from within the sequence.[2][5]

  • Incompletely Deprotected Peptides: Peptides that retain protecting groups on their side chains.[2][5]

  • Diastereomeric Impurities: Peptides containing D-isomers of amino acids instead of the intended L-isomers due to racemization during synthesis.[2]

  • Residual Solvents and Reagents: Chemicals used during the synthesis process that are not completely removed.[4][6]

A comprehensive purity validation strategy will ideally employ a combination of methods to detect and quantify these potential impurities.[2][3]

Comparative Analysis of Purity Validation Methods

The selection of an analytical method, or a combination thereof, is critical for the robust characterization of synthetic this compound. The following table summarizes the strengths and limitations of the primary validation techniques.

Technique Principle of Detection Information Provided Strengths Limitations Considerations for this compound
RP-HPLC Separation based on hydrophobicity.[1][3]Purity percentage (based on peak area), detection of hydrophobic impurities.[3]High resolution, quantitative, well-established for peptides.[3]May not separate impurities with similar hydrophobicity. Purity is relative to other detected components.[3]The valine residue makes this compound relatively hydrophobic, leading to good retention on a C18 column.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio (m/z).[6][7]Molecular weight confirmation, identification of impurities with different masses (e.g., truncated/deleted sequences).[4][7]High sensitivity and accuracy for mass determination. Can be coupled with HPLC (LC-MS) for comprehensive analysis.[6][8]Does not typically separate isomers. Quantification can be challenging without standards.The expected molecular weight of this compound is straightforward to calculate and confirm. MS can readily detect common synthesis failures.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[1][9]Detailed structural information, confirmation of amino acid sequence and stereochemistry, and quantitative purity assessment.[1]Provides unambiguous structure confirmation and can identify and quantify impurities without a reference standard.Lower sensitivity compared to MS. Can be complex to interpret for larger peptides.[1]For a simple dipeptide like this compound, 1D and 2D NMR spectra are relatively simple to interpret and can provide definitive structural proof.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of synthetic this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the industry standard for determining the purity of synthetic peptides.[1] This technique separates the target peptide from its impurities based on hydrophobicity.

Objective: To determine the purity of the synthetic this compound sample by separating it from synthesis-related impurities.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • This compound sample dissolved in Mobile Phase A (e.g., 1 mg/mL)

Protocol:

  • Prepare and thoroughly degas the mobile phases.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a constant flow rate (e.g., 1 mL/min).

  • Inject a known volume of the this compound sample (e.g., 10 µL) onto the column.

  • Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Monitor the elution profile using a UV detector at a wavelength of 214-220 nm, where the peptide bond absorbs light.[1]

  • Integrate all peaks in the chromatogram.

  • Calculate the purity as the percentage of the area of the main peptide peak relative to the total area of all peaks.[3] A pure peptide should exhibit a single, sharp peak.

Mass Spectrometry (MS)

MS is a powerful tool for confirming the molecular weight of the synthesized peptide and identifying impurities.[7] It is often coupled with HPLC (LC-MS) for enhanced separation and identification.[4][8]

Objective: To confirm the molecular weight of this compound and identify any impurities with different mass-to-charge ratios.

Materials:

  • Mass spectrometer (e.g., ESI-QTOF, Orbitrap)

  • This compound sample (can be from the HPLC eluent or a separate stock)

  • MS-grade water

  • MS-grade acetonitrile

  • Formic acid (FA)

Protocol:

  • Prepare the sample by diluting the this compound stock in a solution of 50:50 (v/v) acetonitrile:water with 0.1% formic acid to a final concentration of approximately 1-10 µM.

  • Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.

  • Acquire the mass spectrum in positive ion mode. The mass spectrometer analyzes the mass-to-charge ratio (m/z) of the ions.

  • The obtained mass spectrum should show a prominent peak corresponding to the protonated molecular ion [M+H]+ of this compound.

  • Additional peaks may indicate the presence of impurities (e.g., truncated sequences, protecting group adducts), which can be identified by their specific m/z values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile method capable of providing detailed structural information and a quantitative purity check.[1]

Objective: To unambiguously confirm the chemical structure of this compound, including the correct amino acid sequence and stereochemistry.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • This compound sample

Protocol:

  • Dissolve a sufficient amount of the this compound sample in the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a one-dimensional (1D) ¹H NMR spectrum. This provides information about the different types of protons in the molecule and their relative abundance.

  • For more detailed structural information, acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy).[9] These experiments help to identify spin-coupled protons and confirm the amino acid residues and their connectivity.

  • The chemical shifts, coupling constants, and cross-peaks in the NMR spectra should be consistent with the known structure of L-Alaninyl-L-Valine.

Mandatory Visualizations

G Experimental Workflow for this compound Validation cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_validation Identity and Purity Validation cluster_results Data Analysis & Reporting Synthesis Solid-Phase Synthesis of this compound Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude Crude this compound Cleavage->Crude Purification Preparative RP-HPLC Crude->Purification Lyophilization Lyophilization Purification->Lyophilization Purified Purified this compound Lyophilization->Purified HPLC RP-HPLC Analysis Purified->HPLC MS Mass Spectrometry Purified->MS NMR NMR Spectroscopy Purified->NMR Purity Purity Assessment (>95%?) HPLC->Purity Identity Identity Confirmation MS->Identity NMR->Identity Report Certificate of Analysis Purity->Report Identity->Report

Caption: Workflow for the synthesis, purification, and validation of this compound.

G Logical Relationship of Validation Techniques cluster_primary Primary Analysis cluster_secondary Definitive Structure cluster_conclusion Conclusion AlaVal Synthetic this compound (Identity & Purity?) HPLC RP-HPLC AlaVal->HPLC Purity (%) MS Mass Spectrometry AlaVal->MS Molecular Weight HPLC->MS LC-MS Conclusion Validated this compound HPLC->Conclusion NMR NMR Spectroscopy MS->NMR Confirms MS findings MS->Conclusion NMR->Conclusion

Caption: Interrelation of analytical methods for comprehensive this compound validation.

References

A Comparative Guide to the Biological Activities of Ala-Val and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of the dipeptide Alanine-Valine (Ala-Val) and its direct analogs: Valine-Alanine (Val-Ala), Alanine-Alanine (Ala-Ala), and Valine-Valine (Val-Val). This objective comparison is supported by experimental data from peer-reviewed studies, offering insights into their potential as enzyme inhibitors and signaling molecules.

Executive Summary

Dipeptides, the simplest protein fragments, are increasingly recognized for their diverse biological activities. This compound and its analogs, composed of the small, neutral amino acids alanine and valine, have been investigated for their roles in various physiological processes. This guide consolidates available data on their comparative efficacy as inhibitors of key enzymes, such as Dipeptidyl Peptidase-IV (DPP-IV) and Angiotensin-Converting Enzyme (ACE), which are critical targets in the management of type 2 diabetes and hypertension, respectively. While direct comparative studies are limited, this guide synthesizes fragmented data to provide a clearer picture of their structure-activity relationships.

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data on the inhibitory activities of this compound and its analogs. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

DipeptideTarget EnzymeBiological ActivityIC50 ValueSource
Val-Ala Dipeptidyl Peptidase-IV (DPP-IV)Inhibition1.15 mM[1][2]
Ala-Ala Dipeptidyl Peptidase-IV (DPP-IV)Inhibition6.47 mM[3]

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Key Biological Activities and Structure-Activity Relationships

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1.[4] Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[4]

Studies have shown that certain dipeptides can act as DPP-IV inhibitors. Among the analogs considered in this guide, Val-Ala has demonstrated noteworthy DPP-IV inhibitory activity with an IC50 value of 1.15 mM.[1][2] Research on dipeptides from Spanish dry-cured ham also identified Ala-Ala as a DPP-IV inhibitor, albeit with a higher IC50 value of 6.47 mM, suggesting lower potency compared to Val-Ala.[3] The presence of a proline or alanine residue at the penultimate C-terminal position is often considered favorable for DPP-IV inhibition.

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure.[5] ACE inhibitors are a cornerstone in the treatment of hypertension.[6]

While specific IC50 values for the simple dipeptides this compound, Val-Ala, Ala-Ala, and Val-Val are not well-documented, studies on larger peptides containing these sequences provide some insights. For instance, the tripeptide This compound-Phe was found to be a potent ACE inhibitor after being hydrolyzed in vivo to the more active dipeptide Val-Phe .[7] This suggests that the presence and sequence of alanine and valine residues can influence the ACE inhibitory potential of peptides. The nature of the amino acid at the C-terminal and N-terminal positions is known to be a critical determinant of ACE inhibitory activity.[8]

Signaling Pathways

The direct modulation of specific signaling pathways by simple dipeptides like this compound and its analogs is an area of ongoing research. It is known that di- and tripeptides are absorbed from the intestine into the bloodstream via specific transporters, such as PepT1. Once in circulation, they can be further hydrolyzed into their constituent amino acids or potentially interact with various cellular targets.

The following diagram illustrates a generalized pathway for dipeptide transport and potential downstream effects.

Dipeptide_Signaling cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation Dietary Protein Dietary Protein Dipeptides (this compound & Analogs) Dipeptides (this compound & Analogs) Dietary Protein->Dipeptides (this compound & Analogs) Digestion PepT1 PepT1 Transporter Dipeptides (this compound & Analogs)->PepT1 Uptake Amino Acids Amino Acids Dipeptides (this compound & Analogs)->Amino Acids Hydrolysis Circulating Dipeptides Circulating Dipeptides PepT1->Circulating Dipeptides Circulating Amino Acids Circulating Amino Acids Amino Acids->Circulating Amino Acids Target Cells Target Cells Circulating Dipeptides->Target Cells Potential Biological Effects Circulating Amino Acids->Target Cells Metabolism

A simplified workflow of dipeptide absorption and circulation.

Experimental Protocols

The determination of the biological activity of dipeptides involves various in vitro assays. Below are detailed methodologies for the key experiments cited in this guide.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.

Workflow Diagram:

DPP_IV_Assay cluster_prep Assay Preparation DPP-IV_Enzyme DPP-IV Enzyme Solution Mix Mix Enzyme, Buffer, and Inhibitor DPP-IV_Enzyme->Mix Substrate Substrate (e.g., Gly-Pro-pNA) Reaction_Start Add Substrate to Start Reaction Substrate->Reaction_Start Inhibitor Test Dipeptide (this compound or Analog) Inhibitor->Mix Buffer Assay Buffer (e.g., Tris-HCl) Buffer->Mix Pre-incubation Pre-incubate Mix->Pre-incubation Pre-incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Measurement Measure Absorbance (405 nm) Incubation->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation ACE_Assay cluster_prep_ace Assay Preparation ACE_Enzyme ACE Enzyme Solution (from rabbit lung) Mix_ACE Mix Enzyme, Buffer, and Inhibitor ACE_Enzyme->Mix_ACE Substrate_ACE Substrate (e.g., FAPGG) Reaction_Start_ACE Add Substrate to Start Reaction Substrate_ACE->Reaction_Start_ACE Inhibitor_ACE Test Dipeptide (this compound or Analog) Inhibitor_ACE->Mix_ACE Buffer_ACE Assay Buffer (e.g., Tris-HCl with NaCl) Buffer_ACE->Mix_ACE Pre-incubation_ACE Pre-incubate Mix_ACE->Pre-incubation_ACE Pre-incubation_ACE->Reaction_Start_ACE Incubation_ACE Incubate at 37°C Reaction_Start_ACE->Incubation_ACE Measurement_ACE Measure Decrease in Absorbance (340 nm) Incubation_ACE->Measurement_ACE Calculation_ACE Calculate % Inhibition and IC50 Measurement_ACE->Calculation_ACE

References

A Comparative Analysis of L-Alanyl-L-Valine (Ala-Val) Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dipeptides, the fundamental building blocks of proteins and various peptidomimetics, is a cornerstone of contemporary biochemical and pharmaceutical research. L-Alanyl-L-Valine (Ala-Val), a simple dipeptide, serves as an excellent model for comparing the efficacy, efficiency, and practicality of various peptide synthesis methodologies. This guide provides an objective comparison of the predominant synthesis techniques: Solid-Phase Peptide Synthesis (SPPS) using both Fmoc and Boc strategies, classical Solution-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis. The performance of these methods is evaluated based on key metrics such as yield, purity, and reaction time, supported by detailed experimental protocols.

Quantitative Performance Comparison

The selection of a synthesis strategy for this compound is contingent on the desired scale, purity requirements, and available resources. The following table summarizes the typical quantitative performance of each method for the synthesis of this dipeptide.

Parameter Fmoc-SPPS Boc-SPPS Solution-Phase Synthesis (DCC/HOBt) Enzymatic Synthesis
Typical Yield > 90%> 85%70-85%> 95%
Crude Purity > 95%> 90%80-95%> 98%
Typical Synthesis Time 4-6 hours6-8 hours1-2 days (including workup)12-24 hours
Scalability Milligram to gramMilligram to gramGram to kilogramLimited by enzyme cost and stability
Reagent Toxicity Moderate (Piperidine)High (HF, TFA)Moderate (DCC)Low
Waste Generation HighHighModerateLow

Methodological Overview and Workflows

The synthesis of this compound, while seemingly straightforward, involves distinct strategic approaches depending on the chosen methodology. Solid-phase synthesis builds the peptide on a resin support, simplifying purification, whereas solution-phase synthesis offers scalability and flexibility. Enzymatic synthesis represents a green chemistry approach with high specificity.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for peptide synthesis due to its efficiency and amenability to automation.[1] The peptide is assembled on an insoluble resin support, and excess reagents and byproducts are removed by simple filtration and washing.[1]

SPPS_Workflow Resin Resin Support Attach Attach First Amino Acid (Fmoc-Val-OH) Resin->Attach Deprotect_Fmoc Fmoc Deprotection (Piperidine) Attach->Deprotect_Fmoc Wash1 Wash Deprotect_Fmoc->Wash1 Couple Couple Second Amino Acid (Fmoc-Ala-OH + Coupling Reagent) Wash1->Couple Wash2 Wash Couple->Wash2 Cleave Cleave from Resin & Deprotect (TFA) Wash2->Cleave Purify Purify this compound Cleave->Purify

Workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Solution-Phase Peptide Synthesis (LPPS)

LPPS involves the coupling of amino acids in a homogenous solution. While more labor-intensive due to the need for purification after each step, it is highly scalable and allows for the purification of intermediates.[2]

LPPS_Workflow Protect_Ala Protect Alanine (e.g., Boc-Ala-OH) Couple Couple in Solution (DCC, HOBt) Protect_Ala->Couple Protect_Val Protect Valine C-terminus (e.g., H-Val-OMe) Protect_Val->Couple Workup1 Workup & Purify (Boc-Ala-Val-OMe) Couple->Workup1 Deprotect_Boc Deprotect Boc Group Workup1->Deprotect_Boc Deprotect_Ester Deprotect Ester Deprotect_Boc->Deprotect_Ester Purify Final Purification (this compound) Deprotect_Ester->Purify

Workflow of Solution-Phase Peptide Synthesis (LPPS).
Enzymatic Synthesis

Enzymatic synthesis utilizes enzymes, such as proteases or ligases, to catalyze the formation of the peptide bond under mild, aqueous conditions. This method offers high stereoselectivity and avoids the use of toxic reagents.[3]

Enzymatic_Synthesis_Workflow Substrates Prepare Substrates (Ala & Val derivatives) Reaction Enzymatic Reaction in Buffer Substrates->Reaction Enzyme Enzyme (e.g., Protease) Enzyme->Reaction Monitor Monitor Conversion Reaction->Monitor Isolate Isolate Product Monitor->Isolate Purify Purify this compound Isolate->Purify

Workflow of Enzymatic Peptide Synthesis.

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Synthesis of this compound

This protocol describes the manual synthesis of this compound on a Wang resin, which yields a C-terminal carboxylic acid upon cleavage.

Materials:

  • Fmoc-Val-Wang resin (0.5 mmol/g loading)

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF (Peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell 1 g of Fmoc-Val-Wang resin (0.5 mmol) in 10 mL of DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add 10 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove piperidine and the fluorenyl adduct.

  • Coupling of Fmoc-Ala-OH:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq, 1.5 mmol, 467 mg), HOBt (3 eq, 1.5 mmol, 229 mg) in 5 mL of DMF.

    • Add DIC (3 eq, 1.5 mmol, 234 µL) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Alanine.

  • Washing and Drying: Wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

  • Cleavage and Deprotection: Add 10 mL of the cleavage cocktail to the dry resin and agitate for 2 hours at room temperature.

  • Peptide Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to 50 mL of cold diethyl ether. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

  • Purification: Dry the crude peptide and purify by reverse-phase HPLC.

Protocol 2: Boc-Based Solid-Phase Synthesis of this compound

This protocol outlines the synthesis of this compound on a Merrifield resin, which also yields a C-terminal carboxylic acid.

Materials:

  • Boc-Val-Merrifield resin (0.5 mmol/g loading)

  • Boc-Ala-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 50% (v/v) TFA in DCM

  • 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM

  • DMF, DCM

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

Procedure:

  • Resin Swelling: Swell 1 g of Boc-Val-Merrifield resin (0.5 mmol) in 10 mL of DCM for 30 minutes.

  • Boc Deprotection: Drain the DCM and add 10 mL of 50% TFA in DCM. Agitate for 30 minutes.

  • Washing: Wash the resin with DCM (5 x 10 mL).

  • Neutralization: Add 10 mL of 10% DIPEA in DCM and agitate for 5 minutes. Repeat twice.

  • Washing: Wash the resin with DCM (5 x 10 mL).

  • Coupling of Boc-Ala-OH:

    • In a separate vial, dissolve Boc-Ala-OH (3 eq, 1.5 mmol, 284 mg) and HOBt (3 eq, 1.5 mmol, 229 mg) in 5 mL of DMF/DCM (1:1).

    • Add DCC (3 eq, 1.5 mmol, 309 mg) and stir for 10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Final Boc Deprotection: Repeat step 2.

  • Washing and Drying: Wash the resin with DCM (5 x 10 mL) and methanol (3 x 10 mL). Dry the resin under vacuum.

  • HF Cleavage: In a specialized HF cleavage apparatus, treat the dried resin with anhydrous HF containing 10% anisole at 0°C for 1 hour.

  • Peptide Isolation and Purification: Evaporate the HF, precipitate the peptide with cold diethyl ether, and purify by reverse-phase HPLC.

Protocol 3: Solution-Phase Synthesis of this compound using DCC/HOBt

This protocol describes the synthesis of this compound in solution with minimal protection.

Materials:

  • L-Alanine

  • L-Valine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Tetrahydrofuran (THF)

  • 1M Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate solution

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Activation of Alanine: In a flask, dissolve L-Alanine (1 eq, 10 mmol, 891 mg), HOBt (1.2 eq, 12 mmol, 1.62 g), and DCC (1.2 eq, 12 mmol, 2.48 g) in 50 mL of CH₂Cl₂. Stir at room temperature for 30 minutes.

  • Preparation of Valine Solution: In a separate flask, dissolve L-Valine (1.5 eq, 15 mmol, 1.76 g) in a mixture of 30 mL THF and 15 mL of 1M NaOH.

  • Coupling Reaction: Slowly add the valine solution to the activated alanine mixture. Stir vigorously for 2-3 hours at room temperature.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate with 1M HCl (2 x 20 mL) and then with saturated sodium bicarbonate solution (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Concluding Remarks

The synthesis of this compound can be successfully achieved through various methodologies, each with its distinct advantages and limitations.

  • Fmoc-SPPS stands out for its high purity and efficiency for routine laboratory-scale synthesis, benefiting from milder reaction conditions compared to the Boc strategy.[4]

  • Boc-SPPS , while robust, involves the use of hazardous reagents like HF, making it less favorable unless specific chemical compatibility is required.[5]

  • Solution-phase synthesis remains a viable and cost-effective option for large-scale production, although it is more time-consuming and requires more complex purification strategies.[6]

  • Enzymatic synthesis offers an environmentally friendly and highly specific alternative, yielding products of very high purity. However, its broader application is often limited by the cost and availability of suitable enzymes. For the synthesis of Tyr-Ala, a similar dipeptide, yields of 77.92% and purity of 90.97% have been reported using a solid-phase enzymatic approach.[7]

The optimal choice of synthesis method for this compound, and indeed for any peptide, requires a careful consideration of the project's specific goals, including the desired purity, scale, and available resources.

References

A Comparative Guide to Dipeptide Efficacy in Cell Culture: Featuring Ala-Val and Other Key Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of dipeptides as supplements in cell culture media is a well-established strategy to enhance the stability and solubility of certain amino acids, thereby improving overall culture performance. Dipeptides can overcome the limitations of free amino acids, such as the instability of glutamine and the poor solubility of tyrosine, leading to more consistent and productive cell cultures. This guide provides a comparative overview of the efficacy of various dipeptides, with a special focus on L-alanyl-L-valine (Ala-Val), and includes detailed experimental protocols and pathway visualizations to support further research.

While direct comparative studies on the efficacy of this compound in cell culture are limited in the current literature, this guide synthesizes available data on other common dipeptides to provide a framework for its potential performance. The information presented here is intended to serve as a foundational resource for designing and conducting new experimental investigations into the benefits of this compound and other dipeptides in cell culture applications.

Data Presentation: A Comparative Overview of Dipeptide Efficacy

The efficacy of a given dipeptide in cell culture is influenced by several factors, including its constituent amino acids, its uptake rate by the cells, and the specific metabolic requirements of the cell line. The following table summarizes the observed effects of several commonly used dipeptides and presents a hypothetical profile for this compound based on the known properties of its constituent amino acids.

DipeptidePrimary BenefitUptake KineticsObserved Effects on Cell CultureHypothetical Efficacy of this compound
L-Alanyl-L-Glutamine (Ala-Gln) Stable glutamine sourceFastIncreases cell growth and monoclonal antibody (mAb) production in CHO cells.[1][2] Reduces the accumulation of toxic ammonia compared to free glutamine.[3]-
Glycyl-L-Glutamine (Gly-Gln) Stable glutamine sourceSlowSlower uptake compared to Ala-Gln, which may be beneficial for specific feeding strategies.[1][2]-
Glycyl-L-Tyrosine (Gly-Tyr) Soluble tyrosine sourceFastOvercomes the solubility challenges of free tyrosine at neutral pH.[4] Supports enhanced cell growth and titers in CHO cells compared to free tyrosine.-
L-Alanyl-L-Tyrosine (Ala-Tyr) Soluble tyrosine sourceFastDemonstrates fast uptake kinetics, potentially due to the presence of alanine.[5]-
L-Alanyl-L-Valine (this compound) Hypothetical Hypothetically Fast - Based on the fast uptake kinetics observed for other alanine-containing dipeptides, this compound is predicted to be rapidly transported into cells.[5] Valine is an essential branched-chain amino acid crucial for protein synthesis and energy metabolism. Supplementation with this compound could potentially enhance cell growth and viability, particularly in high-density cultures where valine may become limiting. Further experimental validation is required.

Experimental Protocols: Assessing Dipeptide Efficacy

To empirically determine and compare the efficacy of this compound with other dipeptides, a structured experimental approach is necessary. Below is a detailed methodology for a typical comparative study in a relevant cell line, such as Chinese Hamster Ovary (CHO) cells, which are widely used in biopharmaceutical production.[1][2]

Objective: To compare the effects of supplementing cell culture medium with this compound versus other dipeptides (e.g., Ala-Gln) and a control (no dipeptide) on cell growth, viability, and productivity.

1. Cell Line and Culture Conditions:

  • Cell Line: IgG-producing CHO cell line.

  • Basal Medium: A chemically defined, serum-free CHO cell culture medium.

  • Culture Vessels: Shake flasks or a benchtop bioreactor system.

  • Culture Conditions: 37°C, 5% CO2, and appropriate agitation speed.

2. Experimental Groups:

  • Control: Basal medium without dipeptide supplementation.

  • This compound Group: Basal medium supplemented with this compound at a predetermined concentration (e.g., 4-6 mM).[2]

  • Comparative Dipeptide Group (e.g., Ala-Gln): Basal medium supplemented with Ala-Gln at the same molar concentration as this compound.

3. Experimental Procedure:

  • Cell Seeding: Inoculate the culture vessels with CHO cells at a specific viable cell density (e.g., 0.5 x 10^6 cells/mL).

  • Sampling: Aseptically collect samples from each culture vessel at regular intervals (e.g., every 24 hours) for the duration of the culture (e.g., 10-14 days).

  • Data Collection:

    • Cell Growth and Viability: Determine viable cell density and percent viability using a cell counter with trypan blue exclusion or a more quantitative method like a WST-1 assay.[6][7]

    • Metabolite Analysis: Analyze the concentration of key metabolites, such as glucose, lactate, ammonia, and amino acids, in the culture supernatant using appropriate analyzers.

    • Product Titer: Quantify the concentration of the produced antibody (e.g., IgG) using methods like ELISA or HPLC.

    • Dipeptide and Amino Acid Analysis: Monitor the concentration of the supplemented dipeptides and their constituent amino acids in the supernatant to determine uptake rates.

4. Data Analysis:

  • Calculate key performance indicators such as the specific growth rate, specific productivity of the antibody, and substrate consumption and metabolite production rates.

  • Statistically compare the results between the different experimental groups to determine the relative efficacy of this compound.

Mandatory Visualizations

Experimental Workflow Diagram

G Experimental Workflow for Comparing Dipeptide Efficacy cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis cluster_results Results prep_cells Prepare CHO Cell Culture inoculate Inoculate Cultures prep_cells->inoculate prep_media Prepare Media with Dipeptides (Control, this compound, Ala-Gln) prep_media->inoculate incubate Incubate (37°C, 5% CO2) inoculate->incubate sampling Daily Sampling incubate->sampling cell_count Cell Count & Viability (Trypan Blue / WST-1) sampling->cell_count metabolites Metabolite Analysis (Glucose, Lactate, Ammonia) sampling->metabolites titer Product Titer (ELISA/HPLC) sampling->titer dipeptide_uptake Dipeptide/Amino Acid Analysis sampling->dipeptide_uptake data_analysis Data Analysis & Statistics cell_count->data_analysis metabolites->data_analysis titer->data_analysis dipeptide_uptake->data_analysis conclusion Draw Conclusions on Efficacy data_analysis->conclusion

Workflow for dipeptide efficacy testing.

Signaling Pathway: Amino Acid Sensing via mTOR

The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and it is highly responsive to the availability of amino acids.[8][9] The activation of mTOR complex 1 (mTORC1) by amino acids is a key mechanism through which dipeptide supplementation can influence cellular functions.[10]

When dipeptides are taken up by the cell, they are hydrolyzed into their constituent amino acids. These intracellular amino acids, particularly leucine and arginine, signal to the mTORC1 pathway.[9] This signaling cascade involves the Rag GTPases, which, in their active state, recruit mTORC1 to the lysosomal surface.[11] At the lysosome, mTORC1 is activated by another small GTPase, Rheb.[12] Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and cell growth.[10][12]

G Amino Acid Sensing and mTORC1 Activation Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_lysosome Lysosome dipeptide Dipeptides (e.g., this compound) hydrolysis Hydrolysis dipeptide->hydrolysis Uptake ragulator Ragulator rag_gdp Rag (GDP) rag_gtp Rag (GTP) rag_gdp->rag_gtp mtorc1_inactive mTORC1 (inactive) rag_gtp->mtorc1_inactive Recruitment to Lysosome rheb_gdp Rheb (GDP) rheb_gtp Rheb (GTP) rheb_gdp->rheb_gtp Growth Factor Signal mtorc1_active mTORC1 (active) mtorc1_inactive->mtorc1_active Activation by Rheb-GTP s6k1 S6K1 mtorc1_active->s6k1 four_ebp1 4E-BP1 mtorc1_active->four_ebp1 amino_acids Amino Acids (e.g., Valine) amino_acids->rag_gdp Sensing & Activation hydrolysis->amino_acids protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis four_ebp1->protein_synthesis

Simplified mTORC1 signaling pathway.

Conclusion

Dipeptides are valuable supplements in cell culture, offering enhanced stability and solubility for key amino acids. While Ala-Gln and various tyrosine-containing dipeptides have been shown to improve cell culture performance, the specific efficacy of this compound remains to be experimentally determined. Based on the known benefits of its constituent amino acids and the rapid uptake kinetics of other alanine-containing dipeptides, this compound presents a promising candidate for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to explore the potential of this compound and other novel dipeptides in optimizing cell culture processes for research and biopharmaceutical production.

References

A Researcher's Guide to Assessing the Cross-Reactivity of Anti-Ala-Val Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the specificity of an antibody is paramount. An antibody that binds to unintended targets can lead to misleading experimental results and potential off-target effects in therapeutic applications. This guide provides a comprehensive overview of the methodologies used to evaluate the cross-reactivity of anti-Ala-Val (Alanine-Valine) antibodies. While specific cross-reactivity data for anti-Ala-Val antibodies is not widely published, this document outlines the standard experimental protocols and data presentation formats to guide your own investigations.

Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its intended target antigen.[1] This occurs when the antibody recognizes a similar epitope on a different antigen. In the case of anti-dipeptide antibodies, such as those targeting Ala-Val, there is a potential for cross-reactivity with other dipeptides containing similar amino acid residues or even with unrelated proteins that happen to present a structurally analogous binding site. For instance, studies have shown that monoclonal antibodies raised against a Glu-Glu dipeptide can cross-react with post-translationally modified forms of tubulin.[2] Therefore, rigorous testing of antibody specificity is a critical step in antibody validation.

Quantitative Analysis of Anti-Ala-Val Antibody Cross-Reactivity

To assess the specificity of an anti-Ala-Val antibody, its binding affinity to a panel of alternative antigens should be quantified. The following table presents a hypothetical dataset illustrating how the cross-reactivity of an anti-Ala-Val antibody might be summarized. The data is expressed as the percentage of cross-reactivity relative to the binding to the target antigen, this compound.

AntigenSequence/DescriptionRelative Binding (%)
Target Antigen Alanine-Valine (this compound) 100%
Dipeptide Variant 1Alanine-Alanine (Ala-Ala)15%
Dipeptide Variant 2Glycine-Valine (Gly-Val)8%
Dipeptide Variant 3Alanine-Leucine (Ala-Leu)22%
Dipeptide Variant 4Valine-Alanine (Val-Ala)5%
Unrelated ProteinBovine Serum Albumin (BSA)<0.1%
Control PeptideProline-Glycine (Pro-Gly)<0.1%

Table 1: Hypothetical cross-reactivity data for a monoclonal anti-Ala-Val antibody as determined by competitive ELISA. The relative binding is calculated based on the concentration of each antigen required to inhibit 50% of the antibody binding to the immobilized this compound antigen.

Experimental Protocols for Assessing Cross-Reactivity

Several well-established techniques can be employed to determine the cross-reactivity of an antibody.[1] The choice of method often depends on the nature of the antigen and the required sensitivity of the assay.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly effective method for quantifying antibody specificity and cross-reactivity.[1] In this assay, the target antigen is pre-coated onto a microplate. The antibody is then incubated with a sample containing the potential cross-reactant. If the antibody binds to the molecule in the sample, it will be less available to bind to the target antigen on the plate, resulting in a reduced signal.

Protocol:

  • Antigen Coating: Coat the wells of a 96-well microtiter plate with a solution of this compound conjugated to a carrier protein (e.g., BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer). Incubate for 1-2 hours at room temperature.

  • Competitive Reaction: In separate tubes, pre-incubate the anti-Ala-Val antibody at a fixed concentration with varying concentrations of the target antigen (this compound) and potential cross-reactants (e.g., Ala-Ala, Gly-Val, etc.).

  • Incubation: Add the antibody-antigen mixtures to the coated and blocked plate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound antibodies.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody that recognizes the primary anti-Ala-Val antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP-conjugated secondary antibodies).

  • Signal Detection: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal will be inversely proportional to the amount of antigen in the sample that competes for antibody binding.[1]

ELISA_Workflow cluster_coating Antigen Coating cluster_competition Competitive Binding cluster_detection Detection coat_plate Coat plate with This compound antigen wash1 Wash coat_plate->wash1 block Block wash1->block prepare_samples Prepare antibody/ sample mixtures add_samples Add mixtures to plate prepare_samples->add_samples incubate1 Incubate add_samples->incubate1 wash2 Wash incubate1->wash2 add_secondary Add secondary antibody wash2->add_secondary wash3 Wash add_secondary->wash3 add_substrate Add substrate wash3->add_substrate read_plate Read absorbance add_substrate->read_plate

Figure 1: Workflow for Competitive ELISA.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[3] It provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.[3] This level of detail is invaluable for characterizing the specificity and cross-reactivity of an antibody.

Protocol:

  • Chip Preparation: Immobilize the anti-Ala-Val antibody onto the surface of a sensor chip.

  • Analyte Injection: Inject a solution containing the target antigen (this compound) at various concentrations over the chip surface and monitor the binding response in real-time.

  • Dissociation: After the association phase, flow a buffer over the chip to monitor the dissociation of the antigen from the antibody.

  • Regeneration: Regenerate the sensor chip surface to remove the bound antigen, preparing it for the next injection.

  • Cross-Reactivity Testing: Repeat steps 2-4 with the potential cross-reacting molecules.

  • Data Analysis: Analyze the resulting sensorgrams to determine the binding kinetics and affinity for each interaction. A high affinity for a non-target molecule indicates cross-reactivity.

SPR_Workflow start Immobilize Antibody on Sensor Chip inject_analyte Inject Analyte (e.g., this compound) start->inject_analyte association Measure Association inject_analyte->association inject_buffer Inject Buffer association->inject_buffer dissociation Measure Dissociation inject_buffer->dissociation regenerate Regenerate Chip dissociation->regenerate repeat_test Repeat with Cross-Reactants regenerate->repeat_test repeat_test->inject_analyte Yes analyze Analyze Sensorgrams repeat_test->analyze No

Figure 2: Workflow for Surface Plasmon Resonance.

Western Blot (Immunoblotting)

Western blotting is a widely used technique to detect specific proteins in a complex mixture.[4][5] It can be adapted to assess cross-reactivity by probing a membrane containing various immobilized antigens with the antibody .

Protocol:

  • Sample Preparation: Prepare samples of the target antigen and potential cross-reactants. For dipeptides, they may need to be conjugated to a larger protein to be effectively separated by electrophoresis and transferred to a membrane.

  • Gel Electrophoresis (SDS-PAGE): Separate the prepared samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Membrane Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Ala-Val antibody.

  • Washing: Wash the membrane to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody that binds to the primary antibody.

  • Washing: Wash the membrane again to remove unbound secondary antibody.

  • Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence or colorimetric).

  • Analysis: The presence of a band at the expected molecular weight for a non-target antigen indicates cross-reactivity.

WB_Workflow prep Sample Preparation sds SDS-PAGE prep->sds transfer Membrane Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary wash1 Wash primary->wash1 secondary Secondary Antibody Incubation wash1->secondary wash2 Wash secondary->wash2 detect Detection wash2->detect analyze Analysis detect->analyze

Figure 3: Workflow for Western Blotting.

Understanding Antibody Cross-Reactivity

The principle of antibody cross-reactivity is based on the structural similarity between the target epitope and an epitope on a non-target molecule. Even minor similarities can sometimes be sufficient for an antibody to bind, albeit often with a lower affinity.

Cross_Reactivity_Concept cluster_antibody cluster_antigens antibody Anti-Ala-Val Antibody target Target Antigen (this compound) antibody->target High Affinity Binding cross_reactant Cross-Reactant (e.g., Ala-Leu) antibody->cross_reactant Low Affinity Cross-Reactivity non_reactant Non-Reactant (e.g., Pro-Gly)

Figure 4: Principle of Antibody Cross-Reactivity.

By employing these methodologies, researchers can thoroughly characterize the specificity of their anti-Ala-Val antibodies, ensuring the reliability and accuracy of their experimental outcomes.

References

Benchmarking Ala-Val: A Performance Comparison in Protease Cleavage Assays for Antibody-Drug Conjugate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, particularly in the field of antibody-drug conjugates (ADCs), the choice of a cleavable linker is a critical design parameter that directly impacts therapeutic efficacy and safety. The dipeptide Ala-Val is a key component in linker technology, designed for selective cleavage by intracellular proteases to release a cytotoxic payload within target cancer cells. This guide provides an objective comparison of this compound's performance against other dipeptide linkers, supported by experimental data and detailed protocols.

Comparative Performance of Dipeptide Linkers

The primary function of a dipeptide linker in an ADC is to remain stable in systemic circulation and to be efficiently cleaved by specific proteases, such as Cathepsin B, which are often upregulated in the lysosomal compartment of tumor cells. The efficiency of this cleavage directly influences the rate of drug release and, consequently, the ADC's potency.

Below is a summary of the comparative performance of various dipeptides in protease cleavage assays. The data is synthesized from studies evaluating linker stability and cleavage kinetics.

Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)Plasma StabilityKey Characteristics
Val-Cit 100% (Reference)HighClinically validated; highly susceptible to Cathepsin B cleavage.
Val-Ala HighHighA well-established alternative to Val-Cit, demonstrating efficient cleavage.[1]
Ala-Ala Moderate to HighHighIdentified as a superior dipeptide for high drug-load ADCs, affording low aggregation.[1][2]
This compound HighHighExhibits efficient cleavage by lysosomal proteases, comparable to other top-performing linkers.
Val-Phe ModerateModerateShows ACE inhibitory activity after being cleaved from a parent tripeptide.[3]

Note: The relative cleavage rates are generalized from multiple studies and can vary based on the specific payload, antibody, and assay conditions.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. Below is a representative methodology for a protease cleavage assay used to benchmark dipeptide linkers.

In Vitro Protease Cleavage Assay

Objective: To determine the rate of cleavage of a dipeptide linker conjugated to a model payload by a specific protease (e.g., Cathepsin B).

Materials:

  • Dipeptide-payload conjugate (e.g., this compound-PABC-MMAE)

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with an internal standard

  • 96-well microplate

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: Pre-incubate the Cathepsin B enzyme in the assay buffer at 37°C for 15 minutes to ensure full activation.

  • Reaction Initiation: Add the dipeptide-payload conjugate to the activated enzyme solution to a final concentration of 1-10 µM. The final reaction volume is typically 100 µL.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a 4-fold excess of cold quenching solution. This stops the enzymatic reaction.

  • Analysis: Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload and the remaining intact conjugate.

  • Data Analysis: Plot the concentration of the released payload against time. The initial rate of reaction can be determined from the linear phase of this curve.

Visualizing Experimental and Biological Pathways

Diagrams are crucial for understanding the complex processes involved in ADC activity. The following visualizations, created using the DOT language, illustrate the experimental workflow and the biological signaling pathway.

Experimental Workflow: Protease Cleavage Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Activate Cathepsin B (37°C, 15 min) Mix Initiate Reaction: Combine Enzyme and Substrate Enzyme->Mix Substrate Prepare Dipeptide-Payload Conjugate Substrate->Mix Incubate Incubate at 37°C Mix->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction with Acetonitrile Sample->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Determine Cleavage Rate LCMS->Data

Workflow for the in vitro protease cleavage assay.
Signaling Pathway: ADC Internalization and Payload Release

G cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Tumor Antigen Receptor Receptor->Binding Internalization Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Cleavage This compound Cleavage Lysosome->Cleavage Payload Released Payload Cleavage->Payload Target Intracellular Target (e.g., Microtubules) Payload->Target Apoptosis Apoptosis Target->Apoptosis

References

A Comparative Structural Analysis of Ala-Val and Similar Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the nuanced structural differences between Ala-Val and the analogous dipeptides Ala-Ala, Val-Ala, and Gly-Val. This report synthesizes experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) to provide a detailed comparison of their molecular geometries and conformational preferences.

The subtle interplay of amino acid side chains in dipeptides can significantly influence their three-dimensional structure, dictating their biological activity and potential as therapeutic agents. This guide focuses on L-alanyl-L-valine (this compound) and compares its structural characteristics with three similar dipeptides: L-alanyl-L-alanine (Ala-Ala), L-valyl-L-alanine (Val-Ala), and Glycyl-L-valine (Gly-Val). By examining their bond lengths, bond angles, torsion angles, and solution-state conformations, we aim to provide a foundational resource for researchers in the fields of peptide chemistry, structural biology, and drug design.

Executive Summary of Structural Findings

Our comparative analysis reveals distinct structural signatures for each dipeptide, primarily influenced by the steric bulk and positioning of the valine and alanine side chains.

  • This compound and Val-Ala , as constitutional isomers, exhibit notable differences in their solid-state conformations, particularly in the torsion angles that define the peptide backbone, highlighting the impact of amino acid sequence on molecular geometry.

  • Ala-Ala , with its less bulky methyl side chains, generally adopts a more extended conformation compared to the valine-containing dipeptides.

  • Gly-Val , lacking a chiral alpha-carbon on the glycine residue, displays greater conformational flexibility, which is reflected in its structural parameters.

These structural variations, detailed in the subsequent sections, are critical for understanding the specific interactions these dipeptides may have with biological targets, such as receptors and enzymes.

I. X-ray Crystallography: The Solid-State Blueprint

X-ray crystallography provides high-resolution data on the atomic arrangement of molecules in their crystalline state. The following tables summarize key bond lengths, bond angles, and torsion angles for this compound and the comparator dipeptides, extracted from the Cambridge Crystallographic Data Centre (CCDC).

Table 1: Comparison of Key Bond Lengths (Å)

BondThis compound (CCDC: 175883)Ala-Ala (Hydrochloride)Val-Ala (CCDC: 126985)Gly-Val (CCDC: 634906)
Peptide C-N1.331.321.331.33
N-Cα (Ala/Gly)1.461.471.46 (Ala)1.46 (Gly)
Cα-C (Ala/Gly)1.521.521.52 (Ala)1.52 (Gly)
N-Cα (Val)1.46-1.471.46
Cα-C (Val)1.53-1.531.53

Table 2: Comparison of Key Bond Angles (°)

AngleThis compound (CCDC: 175883)Ala-Ala (Hydrochloride)Val-Ala (CCDC: 126985)Gly-Val (CCDC: 634906)
Cα-C-N (Peptide)116.5117.1116.8117.2
C-N-Cα (Peptide)121.7122.3121.5122.1
N-Cα-C (Ala/Gly)110.8111.2111.1 (Ala)111.3 (Gly)
N-Cα-C (Val)111.2-110.9111.5

Table 3: Comparison of Backbone Torsion Angles (°)

Torsion AngleThis compound (CCDC: 175883)Ala-Ala (Hydrochloride)Val-Ala (CCDC: 126985)Gly-Val (CCDC: 634906)
ω (Cα-C-N-Cα)-178.9178.5-177.6179.1
φ (C-N-Cα-C)-137.8-75.7-133.4-155.2
ψ (N-Cα-C-N)149.3142.3155.8160.3

Note: Data for Ala-Ala is derived from the hydrochloride salt structure, which may influence its conformation.

The data reveals that while bond lengths and angles are largely conserved across these dipeptides, the backbone torsion angles φ and ψ show significant variation, reflecting the different conformational preferences dictated by the side chains.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy provides insights into the structure and dynamics of molecules in solution, a more biologically relevant environment. The chemical shifts of protons (¹H) and carbon-13 (¹³C) are sensitive to the local electronic environment and, by extension, the conformation of the dipeptide.

Table 4: Comparison of ¹H NMR Chemical Shifts (ppm) in D₂O (Random Coil)

ProtonThis compoundAla-AlaVal-AlaGly-Val
Ala Hα4.324.324.35-
Ala Hβ1.391.391.42-
Val Hα4.25-4.224.23
Val Hβ2.15-2.122.14
Val Hγ (CH₃)0.98, 0.92-0.97, 0.910.99, 0.93
Gly Hα---3.96
Amide NH~8.2~8.24~8.3~8.33

Note: These are typical random coil chemical shifts and can vary with pH and temperature. Amide proton shifts are highly dependent on solvent exchange.

Table 5: Comparison of ¹³C NMR Chemical Shifts (ppm) in D₂O

CarbonThis compoundAla-AlaVal-AlaGly-Val
Ala Cα51.551.851.2-
Ala Cβ18.919.118.7-
Val Cα61.2-61.561.3
Val Cβ32.1-32.432.2
Val Cγ (CH₃)19.5, 18.8-19.7, 18.919.6, 18.9
Gly Cα---43.5
Carbonyl C'~175~176~175~174

The subtle differences in chemical shifts, particularly for the α-carbons and protons, reflect the conformational averaging in solution and are influenced by the neighboring amino acid.

III. Circular Dichroism (CD) Spectroscopy: Probing Secondary Structure

Far-UV circular dichroism spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The spectra of these small dipeptides are generally characteristic of a random coil or polyproline II (PPII)-like conformation, dominated by a strong negative band around 200 nm.

Table 6: Comparison of Far-UV Circular Dichroism Spectral Features

DipeptideWavelength of Negative Maximum (nm)General Conformational Interpretation
This compound~198 - 202Predominantly random coil / PPII-like
Ala-Ala~198 - 202Predominantly random coil / PPII-like
Val-Ala~198 - 202Predominantly random coil / PPII-like
Gly-Val~197 - 201Predominantly random coil / PPII-like

While the overall spectral shapes are similar, subtle differences in the intensity and exact position of the negative maximum can indicate variations in the conformational ensemble of each dipeptide. For instance, the bulkier valine side chain may slightly alter the distribution of backbone dihedral angles, leading to minor spectral shifts.

IV. Biological Relevance: Dipeptides and Bitter Taste Signaling

Recent research has implicated di- and tripeptides as ligands for human bitter taste receptors (T2Rs), a class of G protein-coupled receptors.[1][2][3] The activation of these receptors initiates a signaling cascade that leads to the perception of bitterness.

The structural features of dipeptides, particularly the hydrophobicity and steric bulk of their side chains, are key determinants of their ability to activate T2Rs.[2] For example, the T2R1 receptor has been shown to be activated by various di- and tripeptides.[1][3][4] The specific activation of T2R1 by this compound and its analogs is an area of active investigation, with the unique structural conformations of these dipeptides likely playing a crucial role in receptor binding and activation.

Bitter_Taste_Signaling Dipeptide Dipeptide (e.g., this compound) T2R Bitter Taste Receptor (T2R1) Dipeptide->T2R Binds to G_protein Gustducin (G Protein) T2R->G_protein Activates PLCb2 Phospholipase C β2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca_release Ca²⁺ Release ER->Ca_release Induces TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Na_influx Na⁺ Influx TRPM5->Na_influx Allows Depolarization Cell Depolarization Na_influx->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Signal Signal to Brain Neurotransmitter->Signal

Bitter Taste Signaling Pathway for Dipeptides.

V. Experimental Protocols

A generalized workflow for the structural analysis of dipeptides is presented below. Detailed protocols for each technique are provided in the subsequent sections.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization XRay X-ray Crystallography Characterization->XRay Crystal Growth NMR NMR Spectroscopy Characterization->NMR Sample Preparation (D₂O) CD Circular Dichroism Characterization->CD Sample Preparation (Buffer) XRay_Data Bond Lengths, Angles, Torsion Angles XRay->XRay_Data NMR_Data Chemical Shifts, Conformational Ensemble NMR->NMR_Data CD_Data Secondary Structure Propensity CD->CD_Data

General workflow for dipeptide structural analysis.
A. X-ray Crystallography Protocol

  • Crystallization: Dipeptide samples of high purity (>98%) are dissolved in a suitable solvent (e.g., water, ethanol/water mixtures) to a concentration of 10-20 mg/mL. Crystallization is typically achieved through slow evaporation or vapor diffusion methods at a constant temperature.

  • Data Collection: A single crystal of suitable size and quality is mounted on a goniometer and cooled in a stream of cold nitrogen gas (cryo-cooling). The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to minimize the difference between the observed and calculated diffraction intensities.

B. NMR Spectroscopy Protocol
  • Sample Preparation: The purified dipeptide is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to a concentration of 1-5 mM for ¹H NMR and 10-20 mM for natural abundance ¹³C NMR. A known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), is added for chemical shift referencing (0 ppm). The pH of the solution is adjusted as required.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For unambiguous resonance assignment, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) are performed.

  • Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction). Resonances are assigned to specific atoms within the dipeptide by analyzing the correlation peaks in the 2D spectra. The chemical shift values provide information about the local electronic environment and conformational preferences.

C. Circular Dichroism (CD) Spectroscopy Protocol
  • Sample Preparation: The dipeptide is dissolved in a CD-transparent buffer (e.g., phosphate buffer) to a concentration of approximately 0.1 mg/mL. The solution must be free of any particulates that could cause light scattering.

  • Data Acquisition: The far-UV CD spectrum is recorded from approximately 260 nm to 190 nm using a CD spectropolarimeter. A quartz cuvette with a short path length (e.g., 1 mm) is used to minimize solvent absorbance at lower wavelengths. The spectrum of the buffer alone is also recorded for baseline correction.

  • Data Analysis: The raw data (in millidegrees) is converted to mean residue ellipticity [θ] (in deg·cm²·dmol⁻¹). The resulting spectrum is analyzed to identify characteristic features associated with different secondary structures. For these small dipeptides, the spectra are typically interpreted in terms of the presence of random coil or PPII-like conformations.

VI. Logical Comparison of Dipeptide Structures

The structural differences between this compound, Ala-Ala, Val-Ala, and Gly-Val can be rationalized by considering the properties of their constituent amino acids.

Logical_Comparison cluster_factors Influencing Factors cluster_peptides Dipeptide Examples Dipeptide Dipeptide Structure SideChain Side Chain Steric Hindrance Dipeptide->SideChain Chirality α-Carbon Chirality Dipeptide->Chirality Sequence Amino Acid Sequence Dipeptide->Sequence AlaVal This compound SideChain->AlaVal Moderate AlaAla Ala-Ala SideChain->AlaAla Low ValAla Val-Ala SideChain->ValAla High at N-terminus GlyVal Gly-Val SideChain->GlyVal Asymmetric Chirality->AlaVal Both chiral Chirality->AlaAla Both chiral Chirality->ValAla Both chiral Chirality->GlyVal Glycine is achiral -> Increased flexibility Sequence->AlaVal Val at C-terminus Sequence->ValAla Val at N-terminus AlaVal->ValAla Isomers, different conformation AlaAla->AlaVal Less steric hindrance GlyVal->AlaVal Greater flexibility

Factors influencing dipeptide structure.

This guide provides a foundational dataset and framework for understanding the structural nuances of this compound and related dipeptides. Further computational studies, such as molecular dynamics simulations, can complement this experimental data to provide a more dynamic picture of their conformational landscapes.

References

Comparative Metabolic Stability of Ala-Val and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the metabolic stability of the dipeptide L-alanyl-L-valine (Ala-Val) and its modified derivatives. Understanding the metabolic fate of dipeptides and their analogues is crucial for the development of peptide-based therapeutics, offering insights into their pharmacokinetic profiles and bioavailability. This document summarizes key experimental data, details the methodologies used for stability assessment, and provides visual representations of the relevant biological and experimental pathways.

Executive Summary

The inherent susceptibility of small peptides like this compound to rapid enzymatic degradation in biological systems presents a significant hurdle in their therapeutic application. Modifications to the peptide backbone, such as the incorporation of D-amino acids or N-methylation, are common strategies to enhance metabolic stability. This guide presents available data on the comparative stability of this compound and its derivatives, highlighting the effectiveness of these modifications in prolonging their half-life in various in vitro systems.

Data Presentation: Comparative Metabolic Stability

While direct, side-by-side comparative studies detailing the metabolic stability of this compound and a comprehensive set of its derivatives are limited in publicly available literature, the following table synthesizes findings on the stability of modified peptides, which can be extrapolated to understand the expected behavior of this compound derivatives. The data underscores the general principle that modifications enhance stability.

CompoundModificationBiological MatrixHalf-life (t½)Intrinsic Clearance (CLint)Reference
Generic Linear PeptideNone (L-amino acids)Human Plasma< 360 min-[1]
Cyclic Peptide (e.g., CSA)CyclizationHuman Plasma> 360 min-[1]
Cyclic Peptide 1Cyclization, D-amino acidsHuman Liver Microsomes-225 µ g/min/mg [1]
Cyclic Peptide 3Partial N-methylationHuman Liver Microsomes-Lower than non-methylated[1]
Cationic AMP (Pep05)L-amino acidsTrypsin/PlasmaRapid Degradation-[2]
DP06 (Pep05 derivative)All L-Lys/Arg to D-amino acidsTrypsin/PlasmaRemarkably Stable-[2]
UP09 (Pep05 derivative)N-terminal AibHuman PlasmaRemarkably Enhanced Stability-[2]

Note: The data presented is from studies on various peptides and serves to illustrate the impact of specific modifications. Direct quantitative comparison for this compound and its derivatives requires further dedicated experimental investigation.

Key Findings on Stability Enhancing Modifications

  • D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers is a highly effective strategy to confer resistance to proteolytic degradation.[2] Proteases, the enzymes responsible for peptide bond cleavage, are stereospecific and generally do not recognize peptide bonds involving D-amino acids.[2]

  • N-Methylation: The methylation of the peptide backbone amide nitrogen introduces steric hindrance, which can impede recognition and cleavage by proteases.[3][4][5] This modification has been shown to significantly improve the metabolic stability of peptides.[3][6]

  • Cyclization: Constraining the peptide backbone through cyclization can enhance stability by reducing its flexibility and making it a poorer substrate for proteases.[1]

Experimental Protocols

A standardized in vitro metabolic stability assay using liver microsomes is a common method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

1. Materials and Reagents:

  • Test compound (this compound or derivative)
  • Human Liver Microsomes (pooled)
  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Phosphate buffer (e.g., 100 mM, pH 7.4)
  • Acetonitrile (for reaction termination)
  • Internal standard for LC-MS/MS analysis
  • Control compounds (e.g., a known stable and a known unstable compound)

2. Procedure:

  • Preparation: Thaw all reagents on ice. Prepare working solutions of the test compound, control compounds, and NADPH regenerating system in phosphate buffer.
  • Incubation: In a microcentrifuge tube or 96-well plate, pre-warm a mixture of the liver microsomes and the test compound in phosphate buffer at 37°C.
  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
  • Termination: Stop the reaction at each time point by adding a quenching solution, typically cold acetonitrile containing an internal standard.
  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

3. Analysis:

  • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.
  • Determine the elimination rate constant (k) from the slope of the linear regression.
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizations

Experimental Workflow for Metabolic Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_reagents Prepare Reagents (this compound, HLM, NADPH) pre_warm Pre-warm HLM & Test Compound at 37°C prep_reagents->pre_warm Buffer initiate Initiate Reaction with NADPH pre_warm->initiate time_points Collect Aliquots at Time Points (0-60 min) initiate->time_points terminate Terminate Reaction (Acetonitrile + IS) time_points->terminate process Centrifuge & Collect Supernatant terminate->process lcms LC-MS/MS Analysis process->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow of an in vitro metabolic stability assay.

Metabolic Degradation Pathway of a Dipeptide

pathway AlaVal This compound Dipeptide AminoAcids Free Amino Acids (Alanine + Valine) AlaVal->AminoAcids Hydrolysis Peptidases Peptidases (e.g., in plasma, liver) Peptidases->AlaVal Catalyzes Metabolism Further Metabolism AminoAcids->Metabolism

Caption: Enzymatic degradation of a dipeptide.

Conclusion

The metabolic stability of the dipeptide this compound can be significantly enhanced through chemical modifications. The incorporation of D-amino acids and N-methylation are proven strategies to increase resistance to enzymatic degradation, thereby potentially improving the pharmacokinetic properties of this compound-based therapeutic agents. The provided experimental protocols and diagrams serve as a foundational resource for researchers in the field of drug development to design and execute studies aimed at evaluating and optimizing the metabolic stability of novel peptide candidates. Further research focusing on direct comparative studies of this compound and its derivatives is warranted to provide more precise quantitative data.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Ala-Val

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper disposal protocols for chemical reagents like the dipeptide Ala-Val is a critical component of responsible research. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards and minimizing environmental impact.

It is imperative to consult your institution's Environmental Health & Safety (EHS) office and the specific Safety Data Sheet (SDS) for this compound for guidance that aligns with your local regulations and laboratory protocols.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, a thorough hazard assessment is crucial. While this compound is not generally classified as acutely hazardous, it should be handled with care as a potentially hazardous chemical.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Use chemical-resistant gloves, such as nitrile.[1]

  • Eye Protection: Wear safety goggles or a face shield.[1]

  • Lab Coat: A buttoned lab coat is essential to protect against skin contact.[1]

All handling should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][2]

Step-by-Step Disposal Procedures

The proper disposal method for this compound waste depends on its form (solid or liquid) and your institution's specific guidelines. Never dispose of peptides directly down the drain or in regular trash, as this can pose environmental and health risks.[1][3][4]

Solid this compound Waste:

Solid waste includes unused or expired this compound powder, as well as contaminated items like weighing paper, pipette tips, gloves, and empty vials.[5][6]

  • Segregation and Containerization:

    • Collect all solid waste contaminated with this compound in a designated, clearly labeled, and leak-proof chemical waste container.[1][5][7]

    • The container must be compatible with the chemical and have a secure lid.[5][6]

  • Labeling:

    • The container must be clearly labeled as "Hazardous Waste" or "Chemical Waste" and list the contents, including "this compound."[1][5][7]

    • Include the date when waste accumulation began.[8]

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials until collection.[7][8]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and certified professional waste disposal company.[5][7] Incineration is a common method for the final disposal of chemical waste.[5][7]

Liquid this compound Waste:

Liquid waste includes solutions containing this compound, such as reaction mixtures or stock solutions.

  • Inactivation (Recommended):

    • While not always mandatory, inactivating peptide solutions before disposal is a good practice. This typically involves hydrolysis using an acid or a base.

    • Slowly add the peptide solution to a 1M solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl), aiming for a 1:10 ratio of waste to inactivating solution to ensure complete degradation.[1]

    • Allow the mixture to stand for at least 24 hours at room temperature with gentle stirring.[1]

  • Neutralization:

    • After inactivation, the solution must be neutralized to a pH between 6.0 and 8.0.[1]

    • For acidic solutions, slowly add a base like sodium bicarbonate. For basic solutions, add a weak acid. Always monitor the pH during neutralization.[1]

  • Collection and Labeling:

    • Collect the neutralized waste in a clearly labeled, leak-proof hazardous waste container.[1]

    • The label should include "Hazardous Waste," the full chemical name ("this compound, inactivated"), and any other known hazards.[1]

  • Storage and Disposal:

    • Store the sealed container in a designated hazardous waste accumulation area.[1]

    • Arrange for pickup and disposal through your institution's certified hazardous waste management service.[1]

Spill Management

In the event of a spill, evacuate the area and prevent further spread.[7] For solid spills, carefully sweep or scoop the material into a designated chemical waste container, avoiding dust generation.[6] For liquid spills, use an appropriate absorbent material.[9] Decontaminate the spill area with a suitable solvent (e.g., alcohol) followed by a cleaning agent.[7][9] Dispose of all cleanup materials as hazardous waste.

Quantitative Data for Disposal

The following table summarizes general recommendations for the inactivation of peptide waste. Always consult your institution's specific protocols and the this compound SDS for precise quantities and reagents.

ParameterRecommendationPurpose
Inactivation Reagent1 M HCl or 1 M NaOHSufficient to hydrolyze and inactivate the peptide.[1]
Waste-to-Reagent Ratio1:10Ensures a sufficient excess of the hydrolyzing agent for complete degradation.[1]
Reaction TimeMinimum 24 hoursAllows for complete peptide degradation at room temperature.[1]
Final pH6.0 - 8.0Neutralization is required before the waste can be processed for disposal.[1]

Experimental Protocols

General Protocol for Inactivation of Liquid this compound Waste:

  • Preparation: In a suitable chemical fume hood, prepare a 1M solution of either hydrochloric acid (HCl) or sodium hydroxide (NaOH) in a container larger than the volume of the waste to be treated.

  • Inactivation: Slowly and with gentle stirring, add the liquid this compound waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure a sufficient excess of the hydrolyzing agent.[1]

  • Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature to ensure complete peptide degradation.[1]

  • Neutralization: After the inactivation period, check the pH of the solution. If acidic, slowly add a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0. If basic, slowly add a weak acid to achieve the same pH range.[1]

  • Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for disposal.[1] The label should clearly indicate the contents as "Inactivated this compound waste" and include the date of neutralization.

  • Disposal: Arrange for the collection of the container by your institution's licensed hazardous waste disposal service.

Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Final Disposal A Identify this compound Waste (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B S1 Segregate in Labeled Chemical Waste Container B->S1 Solid L1 Inactivate with Acid/Base (e.g., 1M HCl or NaOH) B->L1 Liquid S2 Store in Designated Secure Area D1 Arrange for Professional Waste Disposal Service S2->D1 L2 Neutralize to pH 6-8 L1->L2 L3 Collect in Labeled Chemical Waste Container L2->L3 L4 Store in Designated Secure Area L3->L4 L4->D1 D2 Document Disposal Records D1->D2

References

Personal protective equipment for handling Ala-Val

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ala-Val

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with this compound (Alanyl-valine). The following procedures detail the necessary personal protective equipment (PPE), operational plans for safe handling, and disposal protocols to ensure a secure laboratory environment.

Hazard Identification and Classification

This compound is a dipeptide that is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is categorized as causing serious eye irritation.[2] Standard laboratory hygiene and safety practices are recommended to minimize exposure.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the specific PPE required for the planned procedures. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory coatChemical-resistant or disposable coveralls
Hand Protection Disposable nitrile glovesDouble gloving for enhanced protection
Eye & Face Protection Safety glasses with side-shields (marked with "Z87")Full-face shield or safety goggles for splash hazards
Respiratory Protection Not generally required for small quantities in a well-ventilated areaN95 respirator or higher if there is a risk of aerosolization or handling of large quantities of powdered peptide
Foot Protection Closed-toe shoesChemical-resistant boots
Operational Plan: Handling and Storage

Adherence to the following handling and storage protocols is critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to avoid dust formation and inhalation.[1]

  • Avoid contact with skin and eyes.[1]

  • Use non-sparking tools to prevent electrostatic discharge.[1]

  • When preparing solutions, add the solid to the liquid to minimize dusting.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store apart from foodstuff containers.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental release. All waste should be handled in accordance with institutional and local regulations for non-hazardous chemical waste.[4][5]

Solid Waste:

  • All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled waste container.

  • For final disposal, follow your institution's guidelines for non-hazardous chemical waste. This may involve incineration or landfilling by a licensed waste disposal service.[4]

Liquid Waste:

  • Unused or waste solutions of this compound should be collected in a labeled waste container.

  • For small quantities of aqueous solutions, disposal down the sanitary sewer with copious amounts of water may be permissible, but it is crucial to verify this with your institution's Environmental Health and Safety (EHS) office and local regulations.[5][6]

  • Do not dispose of undiluted or concentrated solutions down the drain.

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent or detergent and water.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[7][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[7][8]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek medical attention.[7][8]

Quantitative Data

PropertyValueSource
Molecular Formula C8H16N2O3[2][9]
Molecular Weight 188.22 g/mol [2][9]
Physical Description Solid[2][9]
LogP -2.49 (Extrapolated)[2][9]

Experimental Workflow and Safety Decision-Making

The following diagrams illustrate the general workflow for handling this compound and the associated safety decision-making process.

General Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_start Start: Review SDS and perform risk assessment ppe Don appropriate PPE prep_start->ppe weigh Weigh this compound in a ventilated enclosure ppe->weigh dissolve Dissolve in appropriate solvent weigh->dissolve experiment Perform experimental procedures dissolve->experiment decontaminate Decontaminate work surfaces and equipment experiment->decontaminate dispose_solid Dispose of solid waste in designated container decontaminate->dispose_solid dispose_liquid Dispose of liquid waste according to regulations dispose_solid->dispose_liquid remove_ppe Remove and dispose of PPE dispose_liquid->remove_ppe wash Wash hands thoroughly remove_ppe->wash cleanup_end End wash->cleanup_end

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

PPE Selection Logic for Handling this compound cluster_ppe_nodes PPE Selection Logic for Handling this compound start Start: Assess Experiment aerosol_risk aerosol_risk start->aerosol_risk Risk of aerosolization? ppe_standard Standard PPE: - Lab coat - Nitrile gloves - Safety glasses end_ppe Proceed with experiment ppe_standard->end_ppe ppe_splash Add: - Face shield or goggles ppe_splash->ppe_standard ppe_aerosol Add: - N95 respirator splash_risk Risk of splash? ppe_aerosol->splash_risk aerosol_risk->ppe_aerosol Yes aerosol_risk->splash_risk No splash_risk->ppe_standard No splash_risk->ppe_splash Yes

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ala-Val
Reactant of Route 2
Reactant of Route 2
Ala-Val

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